(-)-Nootkatone
Description
Structure
3D Structure
Properties
CAS No. |
38427-78-0 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m0/s1 |
InChI Key |
WTOYNNBCKUYIKC-SLEUVZQESA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C2[C@@]1(C[C@H](CC2)C(=C)C)C |
Canonical SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic (-)-Nootkatone: A Technical Guide to its Natural Provenance and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Nootkatone, a sesquiterpenoid ketone, is a molecule of significant interest in the flavor, fragrance, and pharmaceutical industries. While its enantiomer, (+)-nootkatone, is well-known for its characteristic grapefruit aroma, this compound possesses its own unique sensory profile and potential biological activities, making it a target for research and development. This technical guide provides a comprehensive overview of the natural sources, distribution, and methodologies for the study of this compound, with a focus on quantitative data and detailed experimental protocols.
Natural Sources and Distribution of this compound
This compound is found in a variety of plant species, often as a minor component of their essential oils. Its distribution is not as widespread as its dextrorotatory counterpart. The primary natural sources identified in scientific literature include grapefruit (Citrus paradisi), Alaska yellow cedar (Callitropsis nootkatensis), vetiver grass (Chrysopogon zizanioides), and the fruits of Alpinia oxyphylla.[1][2][3][4] Traces have also been reported in other citrus oils such as bergamot, lemon, lime, orange, and tangerine.[1] The concentration of nootkatone (B190431) can vary significantly based on the plant species, geographical origin, and time of harvest.[5]
Quantitative Distribution of Nootkatone in Natural Sources
The following table summarizes the reported concentrations of nootkatone in various natural sources. It is important to note that many studies do not differentiate between the enantiomers, and the data often represents the total nootkatone content.
| Botanical Source | Plant Part / Material | Nootkatone Concentration | Reference |
| Grapefruit (Citrus paradisi) | Peel Essential Oil | 0.1 - 0.8% | [1][6] |
| Alaska Cedar (Callitropsis nootkatensis) | Heartwood | High concentrations, but specific values vary | [2][6] |
| Alpinia oxyphylla | Fruit Essential Oil | 12.38 - 99.34 mg/mL | [3] |
| Vetiver Grass (Chrysopogon zizanioides) | Essential Oil | Present, but quantitative data is limited | [1][2] |
| Cyperus rotundus L. | Rhizomes (from India) | 30.47 µ g/10g | [7] |
| Cyperus rotundus L. | Rhizomes (from China) | 21.72 µ g/10g | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of nootkatone from natural sources.
Extraction of Nootkatone
Several methods can be employed for the extraction of nootkatone, with the choice depending on the starting material, desired yield, and available equipment.
-
Material Preparation: Dry the plant material (e.g., citrus peels) and grind it into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place the powdered material into a flask.
-
Add a suitable solvent (e.g., ethanol, hexane). The solvent-to-solid ratio should be optimized.
-
Stir the mixture at a controlled temperature for a defined period (e.g., 2-4 hours).
-
-
Filtration: Separate the extract from the solid residue by filtration.
-
Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Material Preparation: Chop or grind the fresh or dried plant material.
-
Extraction:
-
Place the plant material in a distillation flask.
-
Pass steam through the material. The steam will vaporize the volatile compounds, including nootkatone.
-
-
Condensation: Cool the steam-vapor mixture in a condenser to convert it back to a liquid.
-
Separation: Collect the distillate, which will consist of an aqueous layer and an essential oil layer containing nootkatone. Separate the oil layer.
-
Material Preparation: Grind the plant material and pack it into the extraction vessel.
-
Extraction:
-
Pressurize and heat carbon dioxide to its supercritical state (above 31.1 °C and 7.38 MPa).
-
Pass the supercritical CO₂ through the extraction vessel, where it will dissolve the nootkatone.
-
-
Collection: De-pressurize the CO₂ to allow the nootkatone to precipitate and be collected.
-
Material Preparation: Use dried and powdered plant material.
-
Extraction:
-
Suspend the material in a suitable solvent, such as an ethanol-water mixture.
-
Apply ultrasonic waves (e.g., 150 W) at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 30 minutes).
-
-
Post-extraction: Filter or centrifuge the extract to remove solid particles, followed by solvent evaporation.
Purification of Nootkatone
Crude extracts typically require further purification to isolate nootkatone.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Collection: Collect the eluted fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing nootkatone.
-
Solvent Removal: Remove the solvent from the nootkatone-rich fractions using a rotary evaporator.
-
Solvent System Selection: A two-phase solvent system is required. For nootkatone from Alpinia oxyphylla, a system of n-hexane-methanol-water (5:4:1, v/v) has been shown to be effective.[8]
-
Sample Preparation: Dissolve the crude essential oil in the two-phase solvent system.
-
HSCCC Operation:
-
Fill the multilayer coil column with the stationary phase.
-
Pump the mobile phase into the column at a specific flow rate while the column is rotating at high speed.
-
After the system reaches hydrodynamic equilibrium, inject the sample solution.
-
-
Fraction Collection: Collect the eluted fractions and analyze for nootkatone content.
Quantification of Nootkatone
Accurate quantification is crucial for determining the concentration of nootkatone in a sample.
-
Sample Preparation: Dilute the purified nootkatone fraction or crude essential oil in a suitable solvent (e.g., hexane).
-
GC Parameters:
-
Column: A non-polar capillary column such as an HP-5ms.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 5°C/min, and finally ramp to 280°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
-
Data Analysis: Identify nootkatone by its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve.
-
Sample Preparation: Dilute the essential oil in methanol (B129727) and filter through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An appropriate mixture of solvents, such as acetonitrile (B52724) and water.
-
Detection: UV detector at a wavelength suitable for nootkatone.
-
-
Data Analysis: Identify the nootkatone peak based on its retention time compared to a standard. Quantify using a calibration curve constructed by plotting peak area against the concentration of nootkatone standards.
Signaling Pathways and Experimental Workflows
Biosynthesis of (+)-Nootkatone
While the specific enzymes for this compound biosynthesis are not as extensively characterized, the general pathway is believed to mirror that of the well-studied (+)-nootkatone. The biosynthesis starts from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids, derived from the mevalonate (B85504) (MVA) pathway.[9][10] The key steps involve the cyclization of FPP to form valencene, which is then oxidized in a two-step process to yield nootkatone.[9]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Nootkatone in essential oil by HPLC [bioforumconf.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. twistbioscience.com [twistbioscience.com]
An In-depth Technical Guide to the Biosynthesis Pathway of (-)-Nootkatone in Citrus Plants
For Researchers, Scientists, and Drug Development Professionals
Nootkatone (B190431), a bicyclic sesquiterpenoid, is a highly sought-after natural product prized for its characteristic grapefruit aroma and a range of biological activities, including insecticidal and pharmaceutical properties.[1][2] While it is present in various citrus species, its concentration is most notable in grapefruit (Citrus paradisi) and Nootka cypress (Callitropsis nootkatensis), from which it was first isolated.[2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of nootkatone in citrus plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Although the user requested information on (-)-Nootkatone, the vast majority of scientific literature focuses on the biosynthesis of (+)-Nootkatone, the enantiomer responsible for the characteristic grapefruit aroma.[2] This guide will focus on the well-documented (+)-Nootkatone pathway.
The Core Biosynthetic Pathway
The biosynthesis of (+)-nootkatone in citrus plants is a multi-step process that originates from the general terpenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is synthesized in the cytoplasm via the mevalonate (B85504) (MVA) pathway.[2][3] The pathway to (+)-nootkatone from FPP can be divided into two primary stages: the cyclization of FPP to form (+)-valencene and the subsequent oxidation of (+)-valencene to yield (+)-nootkatone.[1][4]
Step 1: Cyclization of Farnesyl Pyrophosphate to (+)-Valencene
The first committed step in (+)-nootkatone biosynthesis is the conversion of the C15 precursor, farnesyl pyrophosphate (FPP), into the bicyclic sesquiterpene (+)-valencene.[1] This intricate cyclization is catalyzed by the enzyme (+)-valencene synthase (VS), a member of the terpene synthase (TPS) family.[1][5] The expression of valencene (B1682129) synthase genes, such as CsTPS1 in Citrus sinensis, is a critical factor in the accumulation of (+)-valencene.[1]
-
Enzyme: (+)-Valencene Synthase (EC 4.2.3.73)
-
Substrate: (2E,6E)-Farnesyl pyrophosphate
-
Product: (+)-Valencene + Diphosphate
Step 2: Oxidation of (+)-Valencene to (+)-Nootkatone
The conversion of (+)-valencene to (+)-nootkatone is a two-step oxidation process primarily mediated by cytochrome P450 monooxygenases (CYPs) and subsequently by dehydrogenases.[1][6]
-
Hydroxylation of (+)-Valencene: A cytochrome P450 monooxygenase, often belonging to the CYP71D subfamily, catalyzes the allylic hydroxylation of (+)-valencene to form the intermediate, (+)-nootkatol.[1] This reaction requires NADPH as a cofactor and is dependent on a partner protein, NADPH-cytochrome P450 reductase (CPR).[1][7]
-
Enzyme: Cytochrome P450 Monooxygenase (e.g., CYP71D subfamily)
-
Substrate: (+)-Valencene
-
Product: (+)-Nootkatol
-
-
Oxidation of (+)-Nootkatol: The final step involves the oxidation of the alcohol group of (+)-nootkatol to a ketone, yielding (+)-nootkatone. This reaction is catalyzed by a dehydrogenase enzyme.[1][6]
-
Enzyme: Dehydrogenase
-
Substrate: (+)-Nootkatol
-
Product: (+)-Nootkatone
-
Quantitative Data
A quantitative understanding of the (+)-nootkatone biosynthetic pathway is essential for metabolic engineering and optimizing its production. The following tables summarize key quantitative data related to the enzymes and metabolites in this pathway.
Table 1: Enzyme Kinetic Properties
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| (+)-Limonene Synthase* | Citrus sp. | Geranyl Pyrophosphate | 1.4 | 0.04 | [1] |
| P450 BM-3 Mutant | Bacillus megaterium | (+)-Valencene | 15 | 43 min-1 | [8] |
Table 2: Nootkatone Concentration in Various Citrus Sources
| Citrus Source | Concentration | Reference |
| Grapefruit (Citrus paradisi) Peel Oil | 0.1 - 0.2% | [2] |
| Mature Grapefruit Oil | 0.3 - 0.8% | [2] |
| Grapefruit Juice | 6 ppm | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the (+)-nootkatone biosynthetic pathway.
Protocol 1: Extraction of Sesquiterpenes from Citrus Peel
This protocol describes the extraction of semi-volatile sesquiterpenes, including (+)-valencene and (+)-nootkatone, from citrus peel for subsequent analysis by GC-MS.[1][9]
-
Sample Preparation: Freeze fresh citrus peel in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known amount of the powdered tissue (e.g., 1 g) to a glass vial.
-
Extraction: Add 5 mL of n-hexane to the vial.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at room temperature for 1 hour with occasional vortexing.
-
Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant (hexane extract) to a new clean vial. The extract is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of (+)-Valencene and (+)-Nootkatone
This protocol outlines the parameters for the analysis of (+)-valencene and (+)-nootkatone by gas chromatography-mass spectrometry (GC-MS).[1][9]
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards.
Protocol 3: In Vitro Cytochrome P450 Enzyme Assay
This protocol describes a method to assay the activity of a cytochrome P450 enzyme in converting (+)-valencene to (+)-nootkatol.[1]
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
100 µM (+)-valencene (dissolved in a suitable solvent like DMSO)
-
Recombinant cytochrome P450 enzyme (e.g., 1 µM)
-
NADPH-cytochrome P450 reductase (in a suitable molar ratio to the P450)
-
-
Initiate Reaction: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 200 µL of ethyl acetate (B1210297) containing an internal standard).
-
Extraction: Vortex vigorously to extract the products into the organic phase.
-
Phase Separation: Centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by GC-MS to identify and quantify the product, (+)-nootkatol.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for analyzing the expression levels of genes involved in the (+)-nootkatone biosynthetic pathway.[1]
-
RNA Extraction: Extract total RNA from citrus peel tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with gene-specific primers for the target genes (e.g., valencene synthase, cytochrome P450) and a reference gene (e.g., actin).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.[1]
Visualizations
Caption: Biosynthetic pathway of (+)-nootkatone from FPP.
Caption: General experimental workflow for nootkatone analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Application of valencene and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of valencene and prospects for its production in engineered microorganisms [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biotransformation of the sesquiterpene (+)-valencene by cytochrome P450cam and P450BM-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
(-)-Nootkatone chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Nootkatone
Introduction
Nootkatone (B190431) is a bicyclic sesquiterpenoid ketone (C₁₅H₂₂O) that is a key component of the aroma and flavor of grapefruit.[1][2] It belongs to the eremophilane (B1244597) class of sesquiterpenoids and is of significant interest to the flavor, fragrance, and pharmaceutical industries due to its distinct sensory properties and notable biological activities, including insecticidal and repellent effects.[1][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, its stereochemistry, and the experimental protocols used for its characterization and synthesis.
Chemical Structure and Stereochemistry
Nootkatone's structure is built upon a decalinenone core and features an α,β-unsaturated ketone functional group, which is crucial for its reactivity and biological activity.[1] The molecule possesses three stereocenters, which theoretically gives rise to eight possible stereoisomers (four pairs of enantiomers).[1][4] The most well-characterized and commercially significant stereoisomers are the enantiomeric pair: (+)-nootkatone and this compound.
The absolute configuration of the naturally occurring (+)-nootkatone, primarily found in grapefruit, has been established as (4R,4aS,6R).[5][6][7] Consequently, its enantiomer, this compound, possesses the opposite configuration at all three chiral centers.
-
Systematic IUPAC Name for this compound: (4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one[1][8]
While enantiomers like (+)- and this compound have identical physical properties such as melting and boiling points, they differ in their interaction with plane-polarized light and often exhibit distinct biological and sensory properties.[1]
Caption: 2D structure of this compound with its three chiral centers highlighted.
Quantitative Data
The physicochemical properties of nootkatone are summarized in the table below. Data often refers to the most common isomer, (+)-nootkatone, or may not specify the enantiomer, as many physical properties are identical between enantiomers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₂O | [1][8][9][10] |
| Molar Mass | 218.34 g/mol | [1][6][8][9] |
| Appearance | White to yellowish crystalline solid | [3][9][11] |
| Melting Point | 32-38°C (89.6-100.4°F) | [6][9] |
| Boiling Point | 170°C (338°F); 125°C at 0.5 mmHg | [7][9] |
| Vapor Pressure | 0.00118 mmHg @ 23°C | [6][9] |
| Log P (Octanol/Water) | 3.8 - 3.84 | [6][7][9] |
| Flash Point | 100-110°C (212-230°F) | [7][9] |
Experimental Protocols
Structural Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a primary technique for confirming the chemical structure and purity of nootkatone.
-
Sample Preparation: Dissolve 5-10 mg of the nootkatone sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1]
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals for nootkatone include a singlet for the vinylic proton (~5.80 ppm), two distinct signals for the exocyclic methylene (B1212753) protons (~4.78 ppm), and various signals for the methyl and methylene groups.[1][12]
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expected characteristic signals include the ketone carbonyl carbon (~199 ppm), along with olefinic and aliphatic carbons.[1][13]
-
2D NMR Experiments: To unambiguously assign the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm proton-proton and proton-carbon correlations.[1][13]
B. X-ray Crystallography for Absolute Configuration Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule like nootkatone.[1][14] The absolute stereochemistry of (+)-nootkatone was confirmed by analyzing a dibromo derivative.[2][5][15]
-
Crystal Growth: A single crystal of high purity and suitable size (typically >0.1 mm in all dimensions) is grown. This can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or controlled cooling of a saturated solution.[1]
-
Data Collection: The crystal is mounted on a goniometer within an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[1][14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which atomic positions are derived.[1]
-
Absolute Configuration Determination: The anomalous dispersion effect is measured to establish the absolute configuration. This effect is often enhanced by using a heavy-atom derivative (as was done with dibromo-nootkatone) or a specific X-ray wavelength. The Flack parameter is calculated during refinement; a value near 0 confirms the correct absolute configuration has been assigned.[1]
Caption: Simplified workflow for determining absolute configuration via X-ray crystallography.
Synthesis Protocols
A. Chemical Synthesis via Oxidation A prevalent industrial method for producing nootkatone is the oxidation of its precursor, valencene (B1682129), which can be extracted from orange essential oil.[9][11]
-
Reaction: Valencene is reacted with a tertiary alkyl hydroperoxide, such as tert-butyl hydroperoxide (t-BHP), in the presence of a catalyst like Manganese(IV) oxide (MnO₂).[16] Other oxidation systems, including those using chromium reagents or palladium on carbon (Pd/C), have also been described.[11][16]
-
Solvent: The reaction is typically carried out in a non-polar or poorly polar solvent, such as dichloromethane.[16]
-
Purification: The crude product is purified using techniques like chromatography or recrystallization to yield pure nootkatone.[17]
B. Biosynthesis Biotechnological routes have been developed for a more sustainable production of nootkatone.[4]
-
Metabolic Engineering: A host organism, such as the yeast Saccharomyces cerevisiae, is genetically engineered.
-
Enzymatic Steps: Two key enzymes are introduced into the yeast: a valencene synthase, which converts the metabolic precursor Farnesyl pyrophosphate (FPP) into valencene, and a specific cytochrome P450 enzyme that oxidizes valencene to nootkatone.[4]
-
Fermentation: The engineered yeast is grown in a fermenter using a simple sugar like glucose as a carbon source, leading to the direct production of nootkatone.[4]
Caption: Biosynthetic pathway of nootkatone from glucose in engineered yeast.
Biological Activity Pathway
Nootkatone is recognized as an effective insect repellent.[1] Research suggests its mechanism of action involves the modulation of neurotransmitter receptors in insects. Specifically, it is proposed to act as an antagonist of GABA-gated chloride channels.[1]
Caption: Proposed antagonism of insect GABA-gated chloride channels by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. grokipedia.com [grokipedia.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Nootkatone (CAS: 4674-50-4) – Premium Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C15H22O | CID 7567181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ScenTree - Nootkatone (CAS N° 4674-50-4) [scentree.co]
- 10. Nootkatone [webbook.nist.gov]
- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. The sesquiterpenoid nootkatone and the absolute configuration of a dibromo derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP2813484A1 - A process for the synthesis of nootkatone - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Physical and chemical properties of (-)-Nootkatone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Nootkatone is a naturally occurring sesquiterpenoid ketone, recognized as the principal aromatic constituent of grapefruit. This bicyclic compound is a member of the eremophilane (B1244597) class of sesquiterpenoids. While its enantiomer, (+)-nootkatone, is more abundant and imparts the characteristic grapefruit aroma, this compound also contributes to the overall sensory profile of citrus fruits. Beyond its organoleptic properties, this compound and its isomers have garnered significant interest in the scientific community for their diverse biological activities, including insecticidal, anti-inflammatory, and metabolic regulatory effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its known signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that some reported values may correspond to the more common (+)-enantiomer or a racemic mixture, as this is often not specified in all literature.
| Property | Value | Reference(s) |
| IUPAC Name | (4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
| CAS Number | 38427-78-0 | |
| Molecular Formula | C₁₅H₂₂O | [1] |
| Molecular Weight | 218.34 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 32-37 °C | [2] |
| Boiling Point | 125-130 °C at 0.5 mmHg; 170 °C | [1][2] |
| Solubility | Insoluble in water; soluble in alcohol, oils, ethanol, dichloromethane, and ethyl acetate. | [2] |
| Density | Approximately 0.997 - 1.032 g/cm³ at 25 °C | [1][2] |
| Refractive Index | Approximately 1.510 - 1.523 at 20 °C | [2] |
| Flash Point | > 93.33 °C ( > 200 °F) | [2] |
| Vapor Pressure | Approximately 0.000358 mmHg at 25 °C | [2] |
| logP (o/w) | 3.84 (estimated) | [2] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Technique | Data | Reference(s) |
| ¹H NMR | δ (ppm) in CDCl₃: ~5.77 (br s, 1H), ~4.75 (m, 2H), ~2.60-1.90 (m, 8H), ~1.74 (s, 3H), ~1.12 (s, 3H), ~0.98 (d, 3H). | [2][3] |
| ¹³C NMR | δ (ppm) in CDCl₃: Carbonyl carbon ~199.0; Olefinic carbons ~170.0, ~125.0, ~148.0, ~109.0; Other aliphatic carbons between ~15.0 and ~50.0. | [2] |
| IR (Infrared) | Characteristic peaks (cm⁻¹): ~2960 (C-H stretch), ~1670 (C=O stretch, conjugated ketone), ~1620 (C=C stretch). | [4][5] |
| MS (Mass Spec.) | m/z (%): 218 (M+), 203, 175, 161, 147, 133, 121, 107, 91, 79, 41. | [6] |
| UV-Vis | λmax: ~238 nm in ethanol. | [2] |
Experimental Protocols
Isolation of this compound from Alpinia oxyphylla
This protocol details the isolation and purification of nootkatone (B190431) using high-speed counter-current chromatography (HSCCC).
Methodology:
-
Preparation of Essential Oil: The essential oil from the fruits of Alpinia oxyphylla is extracted, typically through steam distillation.
-
Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A common system is n-hexane-methanol-water (5:4:1, v/v). The partition coefficient (K) of nootkatone and the separation factor (α) between nootkatone and other components, like valencene (B1682129), are key parameters for optimization.
-
HSCCC Apparatus and Procedure:
-
The HSCCC instrument is filled with the lower phase of the solvent system as the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 850 rpm).
-
The mobile phase (upper phase) is then pumped through the column at a set flow rate (e.g., 1.5 mL/min).
-
Once the system reaches hydrodynamic equilibrium, the crude essential oil sample, dissolved in a small volume of the two-phase solvent system, is injected.
-
-
Fraction Collection and Analysis: The effluent from the column is continuously monitored (e.g., with a UV detector at 254 nm) and fractions are collected. The purity of the fractions containing nootkatone is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Structure Confirmation: The chemical structure of the purified nootkatone is confirmed by EI-MS and ¹H NMR spectroscopy.[7]
Synthesis of this compound from (-)-Valencene via Allylic Oxidation
This protocol describes a one-pot synthesis of nootkatone from valencene using hydrogen peroxide and an amphiphilic molybdate (B1676688) catalyst.
Methodology:
-
Catalyst Preparation: An amphiphilic molybdate catalyst, such as [DiC₈]₂[MoO₄], is used.
-
Reaction Setup: In a reaction vessel, (+)-valencene is mixed with the molybdate catalyst. The reaction can be performed without a solvent.
-
Oxidation:
-
The reaction mixture is stirred at 30°C.
-
A 30% aqueous solution of hydrogen peroxide (H₂O₂) is added dropwise or in batches. A color change in the reaction mixture may be observed, which fades as the H₂O₂ is consumed.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the conversion of valencene.
-
-
Conversion to Nootkatone: After the complete consumption of valencene, the reaction mixture is incubated at 50°C overnight to facilitate the dehydration of the allylic hydroperoxide intermediate to nootkatone.
-
Product Isolation and Purification:
-
The reaction mixture is cooled to room temperature.
-
Diethyl ether is added to form a three-phase microemulsion system, which simplifies the separation of the product.
-
The upper organic phase, containing the nootkatone, is separated. The middle microemulsion phase is extracted multiple times with fresh diethyl ether.
-
The combined organic extracts are concentrated under vacuum. The crude product can be further purified by column chromatography on silica (B1680970) gel.[8]
-
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily through the modulation of key signaling pathways.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Nootkatone is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[9] Activation of AMPK by nootkatone is thought to be mediated by an increase in the cellular AMP/ATP ratio, which in turn activates upstream kinases such as LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[9] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to an increase in fatty acid oxidation and a decrease in lipid accumulation. Furthermore, activated AMPK can promote mitochondrial biogenesis through the upregulation of PGC-1α.[8][9]
Caption: this compound-mediated activation of the AMPK signaling pathway.
Other Signaling Pathways
-
MAPK Signaling Pathway: Nootkatone has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the p38 and JNK pathways. This inhibition is associated with its anti-inflammatory effects.[7]
-
NF-κB Pathway: The anti-inflammatory properties of nootkatone are also linked to the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[10]
-
COX-2 Inhibition and H1 Receptor Antagonism: In silico studies suggest that nootkatone may exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) activity and by acting as an antagonist of the histamine (B1213489) H1 receptor.[10]
Experimental and Synthetic Workflows
The following diagrams illustrate common workflows for the isolation and synthesis of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. scispace.com [scispace.com]
- 2. NOOTKATONE(4674-50-4) 1H NMR spectrum [chemicalbook.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nootkatone, a Sesquiterpene Ketone From Alpiniae oxyphyllae Fructus, Ameliorates Metabolic-Associated Fatty Liver by Regulating AMPK and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unveiling (-)-Nootkatone: A Technical Guide to its Discovery and Isolation from Nootka Cypress
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the sesquiterpenoid (-)-Nootkatone from its original natural source, the Nootka cypress (Callitropsis nootkatensis). Nootkatone (B190431), a valuable aroma compound with significant insecticidal and pharmaceutical potential, was first identified from the heartwood of this tree.[1][2][[“]] This document details the historical context of its discovery and presents a compilation of methodologies for its extraction, purification, and structural elucidation, tailored for researchers and professionals in drug development and natural product chemistry. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
Nootkatone is a bicyclic sesquiterpenoid ketone known for its characteristic grapefruit aroma.[4] It exists as two enantiomers, (+)-nootkatone and this compound, which exhibit distinct sensory and biological properties.[4] While (+)-nootkatone is the more commercially recognized flavor and fragrance compound, this compound, originally isolated from Nootka cypress, also holds significant interest for its potential biological activities.[2] The molecular formula for nootkatone is C₁₅H₂₂O, with a molar mass of 218.34 g/mol .[4][5]
The discovery of nootkatone from the wood of the Alaskan yellow cedar, Cupressus nootkatensis (now Callitropsis nootkatensis), marked a significant step in natural product chemistry.[1] The species name itself is derived from the language of the Nuu-Chah-Nulth people of Canada.[1] This discovery paved the way for further research into its synthesis, biosynthesis, and diverse applications, including its use as an environmentally friendly insecticide and its potential in pharmaceuticals.[6][7]
Physicochemical and Spectroscopic Data
The structural characterization of this compound is crucial for its identification and quality control. The following tables summarize key physicochemical properties and spectroscopic data.
Table 1: Physicochemical Properties of Nootkatone
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | [4][5] |
| Molar Mass | 218.340 g·mol⁻¹ | [1][5] |
| Appearance | Clear or white crystals; impure samples may be a viscous yellow liquid | [1][5] |
| Melting Point | 36 °C | [5] |
| Boiling Point | 170 °C | [1][5] |
| Density | 0.968 g/mL | [1][5] |
| Solubility | Insoluble in water; very soluble in ethanol, dichloromethane, ethyl acetate (B1210297); soluble in hexanes | [1][5] |
Table 2: Key Spectroscopic Data for the Characterization of Nootkatone
| Spectroscopic Technique | Key Signals/Characteristics | Reference |
| ¹H NMR (CDCl₃) | ~5.80 ppm (singlet, vinylic proton), ~4.78 ppm (two distinct signals, exocyclic methylene (B1212753) protons), singlets/doublets for methyl groups | [4] |
| ¹³C NMR (CDCl₃) | Signals corresponding to the α,β-unsaturated ketone, olefinic carbons, and aliphatic carbons of the decalinenone core | [4][8] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 218, along with characteristic fragmentation patterns | [9][10] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ketone) and C=C (alkene) functional groups | [8] |
Experimental Protocols: Isolation of this compound from Nootka Cypress
The following section details the probable methodologies for the extraction and purification of this compound from the heartwood of Nootka cypress, based on established techniques for natural product isolation.
Extraction of Essential Oil
Objective: To extract the crude essential oil containing this compound from Nootka cypress heartwood.
Materials and Equipment:
-
Dried and ground Nootka cypress heartwood
-
Steam distillation or hydrodistillation apparatus
-
Organic solvent (e.g., n-hexane, diethyl ether)
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
Protocol:
-
The dried and powdered heartwood of Nootka cypress is subjected to steam distillation or hydrodistillation for several hours.
-
The collected distillate, a biphasic mixture of oil and water, is allowed to cool.
-
The essential oil layer is separated from the aqueous layer using a separatory funnel.
-
The aqueous layer is further extracted with a non-polar organic solvent (e.g., n-hexane) to recover any dissolved oil.
-
The organic extracts are combined with the initial oil layer, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude essential oil.
Chromatographic Purification
Objective: To isolate this compound from the crude essential oil.
Materials and Equipment:
-
Crude essential oil from Nootka cypress
-
Silica (B1680970) gel for column chromatography
-
Glass chromatography column
-
Solvent system (e.g., n-hexane-ethyl acetate gradient)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Fraction collector
-
Rotary evaporator
Protocol:
-
A silica gel column is prepared using a slurry of silica gel in the initial, least polar eluting solvent (e.g., pure n-hexane).
-
The crude essential oil is dissolved in a minimal amount of the initial solvent and loaded onto the top of the column.
-
The column is eluted with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in n-hexane).
-
Fractions are collected and analyzed by TLC to monitor the separation. Nootkatone can be visualized under UV light or by staining.
-
Fractions containing the compound of interest (identified by comparison with a standard or by its characteristic Rf value) are pooled.
-
The solvent is removed from the pooled fractions using a rotary evaporator to yield purified this compound.
High-Purity Isolation (Optional)
For obtaining high-purity this compound, further purification steps such as high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) can be employed.[11] A study on the isolation of nootkatone from Alpinia oxyphylla utilized an optimal two-phase solvent system of n-hexane-methanol-water (5:4:1, v/v) for HSCCC, yielding nootkatone with a purity of 92.30%.[11]
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the isolation and biosynthesis of this compound.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Nootkatone - Wikipedia [en.wikipedia.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. twistbioscience.com [twistbioscience.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
(-)-Nootkatone CAS number and molecular formula
An In-depth Technical Guide to (-)-Nootkatone
This technical guide provides a comprehensive overview of this compound, a naturally occurring sesquiterpenoid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, relevant experimental protocols, and key biological signaling pathways.
Core Chemical and Physical Data
This compound is a bicyclic sesquiterpene ketone. While the CAS number 4674-50-4 is commonly cited for nootkatone (B190431), this typically refers to the (+)-enantiomer or a racemic mixture. The specific CAS number for the (-)-enantiomer is 38427-78-0.[1][2][3][4][5] The molecular formula for nootkatone is C15H22O.[6]
Table 1: Physicochemical Properties of Nootkatone
| Property | Value | Source |
| CAS Number | 38427-78-0 | [1][2][3][4][5] |
| Molecular Formula | C15H22O | [6] |
| Molar Mass | 218.34 g/mol | [6] |
| Appearance | White solid or crystals; impure samples may be a viscous yellow liquid | [7] |
| Density | 0.968 - 0.997 g/mL | [6][7] |
| Melting Point | 32-36 °C (89.6-97 °F) | [6][7] |
| Boiling Point | 170 °C (338 °F) | [6][7] |
| Solubility | Insoluble in water; very soluble in ethanol, dichloromethane, ethyl acetate; soluble in hexanes | [7] |
| Vapor Pressure | 0.00118 mmHg @ 23°C | [6] |
| Flash Point | ~100-110 °C (212-230 °F) | [6][7] |
Experimental Protocols
This section details methodologies for the synthesis and extraction of nootkatone, as well as a protocol for in vivo studies of its metabolic effects.
Synthesis of Nootkatone from Valencene (B1682129) (Biocatalytic Method)
Nootkatone can be synthesized from its precursor, valencene, through biocatalytic oxidation. This method is often preferred as it can be considered a "natural" process.
Objective: To convert (+)-valencene to (+)-nootkatone using a microbial culture.
Materials:
-
(+)-Valencene
-
Microorganism culture (e.g., Mucor sp., Chlorella fusca)[8]
-
Sterile culture medium (e.g., Czapek-Pepton medium)[9]
-
Incubator shaker
-
Centrifuge or filtration apparatus
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Chromatography system for purification
Procedure:
-
Cultivation: Inoculate the chosen microorganism into a suitable sterile culture medium. Incubate the culture under appropriate conditions of temperature and agitation to allow for sufficient cell growth (biomass generation).[9]
-
Substrate Addition: Once sufficient biomass is achieved, add (+)-valencene to the culture medium.[9]
-
Biotransformation: Continue the incubation for a set period (e.g., 3-7 days), allowing the microbial enzymes to oxidize the valencene to nootkatone.[8]
-
Extraction: After the transformation period, separate the microbial cells from the culture broth by centrifugation or filtration.[9]
-
Isolation: Extract the culture broth with an appropriate organic solvent, such as ethyl acetate. Combine the organic extracts.[9]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and then concentrate the solution under vacuum using a rotary evaporator to obtain the crude product.[9]
-
Purification: Purify the crude nootkatone using a suitable chromatography technique (e.g., column chromatography) to achieve the desired level of purity.
Extraction of Nootkatone from Grapefruit Peels (Hydrodistillation)
This protocol describes a classic method for extracting essential oils, including nootkatone, from citrus peels.
Objective: To extract essential oil containing nootkatone from grapefruit peels.
Materials:
-
Ripe grapefruits
-
Oven
-
Clevenger-type apparatus
-
Heating mantle
-
Dark, sealed vials
Procedure:
-
Sample Preparation: Obtain peels from ripe grapefruits. Dry the peels in an oven at 40-50°C for approximately 2 days. Store the dried peels at -20°C until use.[10]
-
Hydrodistillation Setup: Place the prepared dried peels into the flask of a Clevenger apparatus and add water.
-
Distillation: Heat the flask using a heating mantle to boil the water. Continue the hydrodistillation for approximately 2.5 hours at atmospheric pressure.[10] The steam and volatile oils will rise, condense, and be collected in the Clevenger's collection tube.
-
Collection: After distillation, carefully collect the volatile oil that has accumulated in the Clevenger apparatus.
-
Storage: Transfer the collected essential oil to dark, sealed vials and store at -20°C until further analysis.[10]
In Vivo Study of Nootkatone's Metabolic Effects in a Mouse Model
This workflow outlines a general approach to investigate the effects of nootkatone on diet-induced obesity.
Objective: To assess the impact of nootkatone on metabolic parameters in mice fed a high-fat diet.
Materials:
-
Laboratory mice (e.g., C57BL/6J)
-
Standard chow diet
-
High-fat, high-sucrose (HFHS) diet
-
Nootkatone
-
Oral gavage needles
-
Equipment for metabolic phenotyping (indirect calorimetry, glucose and insulin (B600854) tolerance tests)
-
Analytical instruments for biochemical analysis (e.g., plasma glucose, insulin, lipids)
-
Equipment for molecular analysis (e.g., Western blot)
Procedure:
-
Acclimation: Acclimate mice to the laboratory conditions.
-
Group Assignment: Randomly assign mice to different diet groups (e.g., control diet, high-fat diet).
-
Treatment Administration: Administer nootkatone to the treatment groups, either mixed in the diet or via oral gavage.
-
Monitoring: Monitor the mice weekly for body weight and food intake.
-
Metabolic Phenotyping: Perform metabolic analyses such as indirect calorimetry to measure energy expenditure, and conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Tissue Collection: At the end of the study, collect tissues such as the liver, muscle, and adipose tissue.
-
Biochemical and Molecular Analysis: Analyze plasma for glucose, insulin, and lipid levels. Perform Western blot analysis on tissue lysates to measure the phosphorylation state of key proteins like AMPK.[11]
Signaling Pathways and Mechanisms of Action
Nootkatone exhibits interesting biological activities through its interaction with specific signaling pathways in both insects and mammals.
Insecticidal Mechanism of Action
Nootkatone is an effective insecticide and repellent against a variety of arthropods, including ticks and mosquitoes.[7][12] Its primary mechanism of action involves the disruption of the insect's nervous system.[13] Nootkatone acts as an agonist of the α-adrenergic type 1 octopamine (B1677172) receptor (PaOA1).[7][14] This activation leads to neuroexcitation, resulting in tremors, convulsions, and ultimately, lethal spasms in susceptible insects.[12][14]
References
- 1. CAS NO. 38427-78-0 | this compound,5,6-dimethyl-8-isopropenylbicyclo[4.4.0]dec-1-en-3-one | [localpharmaguide.com]
- 2. This compound 38427-78-0 [flavornet.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound, 38427-78-0 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. ScenTree - Nootkatone (CAS N° 4674-50-4) [scentree.co]
- 7. Nootkatone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. naturepest.com [naturepest.com]
- 14. benchchem.com [benchchem.com]
The Enantiomeric Dichotomy of Nootkatone: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nootkatone (B190431), a bicyclic sesquiterpenoid, is a molecule of significant interest in the pharmaceutical, agricultural, and flavor/fragrance industries. While naturally occurring as the (+)-enantiomer, which is responsible for the characteristic aroma of grapefruit, its counterpart, (-)-nootkatone, presents a distinct biological and sensory profile. This technical guide provides a comprehensive overview of the biological activities of this compound and its enantiomer, (+)-nootkatone, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While extensive research has been conducted on (+)-nootkatone, data specifically comparing the two enantiomers is limited. This document collates the available information to facilitate further research and development. It is generally reported that this compound exhibits lower overall bioactivity compared to (+)-nootkatone.
Comparative Biological Activity: A Quantitative Overview
Quantitative data directly comparing the biological activities of this compound and (+)-nootkatone are not extensively available in the current body of scientific literature. The majority of research has focused on the more commercially prevalent (+)-enantiomer. However, the following tables summarize the available quantitative data for both enantiomers, highlighting the disparities in their sensory perception and providing context for their biological activities where data is available.
Table 1: Sensory and Physical Properties of Nootkatone Enantiomers
| Property | (+)-Nootkatone | This compound | Reference |
| Odor Profile | Strong, characteristic grapefruit | Weak, woody, spicy, no grapefruit character | [1] |
| Odor Threshold (in air) | ~30 ppm | ~66,000 ppm | [2] |
| Taste Profile | Grapefruit character, bitter | Bitter, sour, no flavor impression | [1] |
| Taste Threshold (in water) | ~0.3 ppm | ~40 ppm | [2] |
Table 2: Insecticidal Activity of Nootkatone (Enantiomer Not Specified)
| Insect Species | Assay Type | Metric | Value | Reference |
| Drosophila melanogaster (insecticide-susceptible) | Topical Application | 1-h KD₅₀ | ~35 µg/mg fly | [3] |
| Drosophila melanogaster (insecticide-susceptible) | Topical Application | 24-h LD₅₀ | 45 µg/mg fly | [3] |
| Drosophila melanogaster (cyclodiene-resistant) | Topical Application | 1-h KD₅₀ | 280 µg/mg fly | [3] |
| Drosophila melanogaster (cyclodiene-resistant) | Topical Application | 24-h LD₅₀ | 480 µg/mg fly | [3] |
| Ticks, Fleas, Mosquitoes | Not Specified | LC₅₀ | 0.0029%, 0.0061%, 0.0046% w/v, respectively | [4] |
Table 3: Antimicrobial Activity of Nootkatone (Enantiomer Not Specified)
| Microorganism | Metric | Value | Reference |
| Staphylococcus aureus | MIC | 200 µg/mL | [5] |
| Gram-positive bacteria | General Inhibition | Growth suppression at >0.5 mM | [6] |
| Pichia kudriavzevii and Candida tropicalis | Inhibition | 512 µg/mL | [7] |
Signaling Pathways and Mechanisms of Action
Nootkatone exerts its biological effects through the modulation of several key signaling pathways. The majority of this research does not differentiate between the enantiomers.
Insecticidal Action: Targeting the Nervous System
In insects, nootkatone's primary mode of action involves the disruption of neurotransmission. It has been shown to interact with two critical receptors in the insect nervous system:
-
Octopamine (B1677172) Receptors: Nootkatone is believed to act as an agonist of α-adrenergic type 1 octopamine receptors (PaOA1) in susceptible arthropods, leading to overstimulation of the nervous system and resulting in fatal spasms.[8][9]
-
GABA-gated Chloride Channels: There is evidence that nootkatone also acts as an antagonist of GABA-gated chloride channels.[1][3] By blocking the inhibitory signals of GABA, nootkatone causes neuronal hyperexcitation, paralysis, and ultimately, death. Interestingly, some studies suggest a potentiating effect on GABAergic signaling in mosquitoes, indicating a complex and potentially species-specific mechanism.
Anti-inflammatory and Cytoprotective Pathways
Nootkatone has demonstrated significant anti-inflammatory and cytoprotective effects through the modulation of complex signaling cascades in mammalian cells.
-
JAK2-STAT Signaling Pathway: Nootkatone has been shown to inhibit the Janus kinase 2 (JAK2)-signal transducer and activator of transcription (STAT) signaling pathway. By decreasing the phosphorylation of STAT3 and STAT5, it can suppress inflammatory responses.
-
NRF2-HO-1 Signaling Pathway: Nootkatone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, and its activation by nootkatone leads to enhanced cellular defense against oxidative stress.
-
AhR-CYP1A1 Signaling Pathway: Research suggests that nootkatone can modulate the Aryl hydrocarbon receptor (AhR)-Cytochrome P450 1A1 (CYP1A1) pathway, which is involved in the metabolism of xenobiotics and can influence inflammatory processes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of nootkatone's biological activities.
Protocol 1: Insecticidal Activity - Topical Application Bioassay
This protocol is adapted from studies evaluating the toxicity of insecticides on insects like Drosophila melanogaster.[3]
Objective: To determine the knockdown dose (KD₅₀) and lethal dose (LD₅₀) of nootkatone enantiomers.
Materials:
-
Nootkatone enantiomers ((+)- and this compound)
-
Acetone (B3395972) (analytical grade)
-
Micropipette
-
Vortex mixer
-
Test insects (e.g., adult female Drosophila melanogaster)
-
CO₂ anesthetizer
-
Petri dishes with food source
-
Incubator
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of each nootkatone enantiomer in acetone. A typical concentration range would be from 1 µg/µL to 100 µg/µL. A control solution of acetone alone should also be prepared.
-
Insect Anesthetization: Anesthetize the insects using a brief exposure to CO₂.
-
Topical Application: Using a micropipette, apply a small, precise volume (e.g., 0.1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.
-
Observation: Place the treated insects in Petri dishes with a food source and maintain them in an incubator at a controlled temperature and humidity.
-
Data Collection:
-
KD₅₀: Record the number of insects knocked down (unable to move in a coordinated manner) at various time points (e.g., 1, 2, 4 hours) post-application.
-
LD₅₀: Record the number of dead insects at 24 hours post-application.
-
-
Data Analysis: Use probit analysis to calculate the KD₅₀ and LD₅₀ values for each enantiomer.
Protocol 2: Antimicrobial Activity - Broth Microdilution Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[5]
Objective: To determine the MIC of nootkatone enantiomers against various bacterial strains.
Materials:
-
Nootkatone enantiomers
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve each nootkatone enantiomer in DMSO to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions in Microtiter Plate:
-
Add a fixed volume of growth medium to all wells of a 96-well plate.
-
Add the nootkatone stock solution to the first well of a row and perform serial two-fold dilutions across the row.
-
Include a positive control (medium with bacteria, no nootkatone) and a negative control (medium only).
-
-
Inoculation: Add the standardized bacterial inoculum to all wells except the negative control.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the nootkatone enantiomer that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activities of nootkatone are enantiomer-dependent, with (+)-nootkatone generally being the more potent enantiomer. However, a significant gap exists in the literature regarding direct, quantitative comparisons of the bioactivities of (-)- and (+)-nootkatone. Future research should focus on conducting parallel studies of the two enantiomers to elucidate their specific contributions to various pharmacological and pesticidal effects. Such studies are crucial for a comprehensive understanding of nootkatone's potential and for the targeted development of new therapeutic agents and pest control solutions. The detailed protocols and signaling pathway information provided in this guide offer a foundational framework for these future investigations.
References
- 1. Biological Activities, Pharmacokinetics and Toxicity of Nootkatone: A Review | Bentham Science [benthamscience.com]
- 2. (4R,4aS,6R)-(+)-nootkatone & (4S,4aR,6S)-(-)-nootkatone [leffingwell.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Nootkatone | AMPK | TargetMol [targetmol.com]
- 9. Biological Activities, Pharmacokinetics and Toxicity of Nootkatone: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Olfactory Receptor Response to (-)-Nootkatone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Nootkatone, a naturally occurring sesquiterpene, is a key aroma compound found in grapefruit and other citrus fruits. While its enantiomer, (+)-nootkatone, is well-known for its characteristic grapefruit scent, the olfactory perception of this compound is distinctly different, often described as having a weak, woody, and bitter aroma. Despite the sensory differences, the specific mammalian olfactory receptors (ORs) that respond to this compound and the quantitative details of these interactions remain largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the current understanding of olfactory receptor responses to nootkatone (B190431), with a focus on the methodologies and experimental protocols required to identify and characterize the receptors for the (-)-enantiomer. It is designed to equip researchers and professionals in drug development and related fields with the foundational knowledge and practical frameworks necessary to investigate the olfactory mechanisms of this compound.
Introduction to this compound and Olfactory Perception
Nootkatone is a bicyclic sesquiterpene ketone with three chiral centers, leading to the existence of different stereoisomers. The two most studied enantiomers are (+)-nootkatone and this compound. Olfactory perception is initiated by the binding of volatile odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The stereochemistry of an odorant molecule can significantly influence its interaction with ORs, leading to different odor perceptions. This is evident in the case of the nootkatone enantiomers.
Quantitative Data on Nootkatone Enantiomers
| Enantiomer | Odor Description | Odor Threshold in Water |
| (+)-Nootkatone | Strong grapefruit | ~0.8 ppm[1] |
| This compound | Weak, woody, bitter, sour | ~40 ppm |
Table 1: Olfactory Properties of Nootkatone Enantiomers. The significant difference in odor thresholds suggests that (+)-nootkatone is a more potent agonist for its cognate olfactory receptor(s) than this compound.
Olfactory Receptor Signaling Pathway
The binding of an odorant molecule, such as this compound, to its specific olfactory receptor initiates a downstream signaling cascade, leading to the perception of smell. This canonical pathway is illustrated below.
Experimental Protocols for this compound Olfactory Receptor Deorphanization
The process of identifying the specific olfactory receptor(s) for a given ligand is known as deorphanization. Below are detailed methodologies for key experiments to deorphanize the receptor(s) for this compound.
Heterologous Expression of Olfactory Receptors
Objective: To express a library of human or mammalian olfactory receptors in a heterologous cell line that does not endogenously express ORs. This allows for the screening of this compound against individual receptors.
Methodology:
-
Cell Line Selection: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and robust growth characteristics.
-
OR Library: A comprehensive library of cloned and sequence-verified human or mouse olfactory receptor genes is required. These are typically in a mammalian expression vector.
-
Transfection:
-
Plate HEK293 cells in 96-well plates at a suitable density.
-
For each well, transfect a single OR clone along with a promiscuous G-protein subunit (e.g., Gα15/16) to couple the OR to the downstream signaling assay, and a reporter gene (e.g., CRE-luciferase).
-
Use a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for receptor expression.
-
High-Throughput Screening using a Luciferase Reporter Assay
Objective: To screen this compound against the library of expressed ORs to identify potential "hits" (i.e., receptors that are activated by the ligand).
Methodology:
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired screening concentration in a serum-free medium. A typical screening concentration is 100 µM.
-
Cell Stimulation:
-
Remove the growth medium from the transfected cells.
-
Add the this compound solution to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known ligand for a specific OR in the library).
-
Incubate for 4-6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader. An increase in luminescence compared to the vehicle control indicates receptor activation.
-
Dose-Response Analysis and EC50 Determination
Objective: To quantify the potency of this compound on the "hit" receptors identified during the primary screen.
Methodology:
-
Serial Dilutions: Prepare serial dilutions of this compound, typically ranging from 1 nM to 1 mM.
-
Cell Stimulation and Assay: Repeat the luciferase assay with the different concentrations of this compound on the identified hit receptors.
-
Data Analysis:
-
Normalize the luminescence data to the maximum response.
-
Plot the normalized response against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value (the concentration of ligand that elicits a half-maximal response).
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the deorphanization of olfactory receptors for this compound.
References
(-)-Nootkatone: A Technical Guide to Degradation Products and Stability
For Researchers, Scientists, and Drug Development Professionals
(-)-Nootkatone, a naturally occurring sesquiterpenoid ketone, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. Its characteristic grapefruit aroma and potential as an insect repellent have driven significant research into its synthesis and application. However, the stability of this compound is a critical factor that can influence its efficacy and shelf-life in various formulations. This technical guide provides a comprehensive overview of the known degradation products and stability of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways.
Stability of this compound
This compound is susceptible to degradation under various environmental conditions, primarily light (photodegradation), heat (thermal degradation), and oxidation.[1] Its stability is a crucial consideration in the development of formulations for its intended applications.
Factors Affecting Stability
-
Light: Exposure to light, particularly UV radiation, can lead to significant degradation of nootkatone (B190431). This photodegradation can result in the formation of various byproducts and a loss of the desired aroma and biological activity.[1]
-
Heat: Elevated temperatures can accelerate the degradation of nootkatone, likely through the promotion of oxidative pathways.[1] Therefore, storage in cool conditions is recommended to maintain its integrity.
-
Oxidation: As a molecule with unsaturated bonds, nootkatone is prone to oxidation. This can be initiated by exposure to air (autoxidation) or the presence of oxidizing agents.
-
pH: While specific data on the effect of pH on nootkatone degradation is limited, it is generally advisable to maintain a neutral or slightly acidic pH in aqueous formulations to minimize potential hydrolysis, a common degradation pathway for many organic compounds under alkaline conditions.[1]
Quantitative Stability Data
Quantitative data on the degradation of this compound under various stress conditions is not extensively available in the public domain. However, studies on stabilization techniques provide some insight into its relative stability. The following table summarizes the impact of encapsulation on the photostability and volatility of nootkatone.
| Stressor | Formulation | Condition | Duration | This compound Retention (%) | Volatility (% Vapor Collected) |
| Light | Emulsifiable Formulation | Simulated Sunlight | 1 hour | 26 | - |
| Lignin-Encapsulated | Simulated Sunlight | 1 hour | 92 | - | |
| Volatility | Emulsifiable Formulation | Closed System at 28°C | 24 hours | - | 40 |
| Lignin-Encapsulated | Closed System at 28°C | 24 hours | - | 15 |
Degradation Products of this compound
The degradation of this compound can lead to the formation of various products, depending on the degradation pathway. Research has primarily focused on the biotransformation of nootkatone by microorganisms, which has led to the identification and characterization of several hydroxylated derivatives.
Identified degradation products from the biotransformation of this compound by Aspergillus niger include:
-
12-hydroxy-11,12-dihydronootkatone
-
(11S)-nootkatone-11,12-diol
-
(11R)-nootkatone-11,12-diol
-
7α-hydroxynootkatone [2]
The following diagram illustrates the microbial degradation pathways of this compound.
Experimental Protocols
This section details methodologies for assessing the stability of this compound and for its encapsulation, a common technique to enhance stability.
Accelerated Shelf-Life Study of Nootkatone in a Beverage
This protocol describes a method to evaluate the stability of nootkatone in a liquid matrix under accelerated conditions.[1]
Objective: To assess the degradation of nootkatone in a beverage over time when exposed to elevated temperature and light.
Materials:
-
Beverage containing a known concentration of nootkatone.
-
Control beverage (without nootkatone).
-
Environmental chambers for controlled temperature and light exposure.
-
Amber and clear glass bottles.
-
HPLC-UV system.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
This compound standard.
-
Syringe filters (0.45 µm).
Procedure:
-
Sample Preparation:
-
Prepare a batch of the beverage containing a known concentration of this compound.
-
Fill the beverage into both amber (for dark conditions) and clear (for light exposure) glass bottles.
-
-
Storage Conditions:
-
Store the bottles under the following conditions:
-
Refrigerated (4°C, dark) - Control
-
Room temperature (25°C, dark)
-
Accelerated (40°C, dark)
-
Room temperature (25°C, with controlled light exposure)
-
-
-
Sampling:
-
Pull samples from each storage condition at specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
-
Quantitative Analysis (HPLC-UV):
-
Sample Preparation:
-
Degas the beverage sample by sonication.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 235 nm.
-
-
Calibration:
-
Prepare a series of this compound standards of known concentrations in the control beverage matrix.
-
Generate a calibration curve by plotting peak area against concentration.
-
-
Quantification:
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life of this compound under each condition.
-
The following diagram outlines the workflow for this stability testing protocol.
Microencapsulation of Nootkatone with β-Cyclodextrin
This protocol describes a co-precipitation method to encapsulate nootkatone, which can enhance its stability.
Objective: To prepare a stable, solid inclusion complex of nootkatone and β-cyclodextrin to improve photostability and reduce volatility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Distilled water
-
Magnetic stirrer with heating plate
-
Beakers
-
Filter paper
-
Vacuum filtration apparatus
-
Oven
Procedure:
-
Prepare β-Cyclodextrin Solution:
-
Dissolve β-cyclodextrin in distilled water at a 1:1 molar ratio with nootkatone.
-
Heat the solution to 60°C and stir until the β-cyclodextrin is completely dissolved.
-
-
Prepare Nootkatone Solution:
-
Dissolve this compound in a minimal amount of ethanol.
-
-
Complex Formation:
-
Slowly add the nootkatone solution dropwise to the heated β-cyclodextrin solution while stirring continuously.
-
-
Crystallization:
-
Continue stirring the mixture at 60°C for 2 hours.
-
Slowly cool the solution to room temperature while stirring.
-
Further cool the mixture to 4°C and leave it overnight to allow for the precipitation of the inclusion complex.
-
-
Isolation of Complex:
-
Collect the precipitate by vacuum filtration.
-
-
Washing:
-
Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed nootkatone from the surface.
-
-
Drying:
-
Dry the resulting powder in an oven at 50°C until a constant weight is achieved.
-
-
Characterization:
-
Analyze the dried powder for nootkatone content and encapsulation efficiency using techniques such as UV-Vis spectrophotometry or HPLC.
-
Conclusion
The stability of this compound is a multifaceted issue influenced by light, heat, and oxidative conditions. While quantitative data on its degradation under a wide range of forced stress conditions remains limited in publicly available literature, existing research highlights the importance of protective measures in formulations. Encapsulation techniques, such as with cyclodextrins or lignin, have shown significant promise in enhancing photostability and reducing volatility. The primary identified degradation products are hydroxylated derivatives resulting from microbial biotransformation. Further research into the degradation kinetics and pathways of this compound under various chemical stress conditions is warranted to fully understand its stability profile and to develop robust, long-lasting formulations for its diverse applications.
References
The Pharmacological Landscape of (-)-Nootkatone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Nootkatone, a naturally occurring sesquiterpenoid ketone, is the principal aromatic constituent of grapefruit (Citrus paradisi) and is also found in the heartwood of the Alaska yellow cedar (Cupressus nootkatensis).[1][2] Beyond its established use as a flavor and fragrance agent, a robust and expanding body of preclinical research has illuminated the diverse and potent pharmacological properties of this compound.[2][3][4] This technical guide provides an in-depth exploration of the core pharmacological activities of this compound and its derivatives, with a focus on its anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects.
This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies for pivotal studies, and visually represents the underlying signaling pathways and experimental workflows using Graphviz diagrams. It is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Anti-Obesity and Metabolic Modulatory Properties
This compound has emerged as a promising agent in the context of metabolic disorders, primarily through its ability to stimulate energy metabolism and prevent diet-induced obesity.[5][6] The cornerstone of its mechanism in this regard is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]
Signaling Pathway: AMPK Activation
This compound treatment increases the cellular AMP/ATP ratio, which in turn activates the upstream kinases Liver Kinase B1 (LKB1) and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK), leading to the phosphorylation and activation of AMPK.[4][5][7] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[5] This cascade of events results in decreased lipid synthesis and increased fatty acid oxidation, contributing to reduced adiposity and improved metabolic parameters.[5]
Quantitative Data Summary
| Model | This compound Dose/Concentration | Key Findings |
| High-Fat/High-Sucrose Diet-Fed C57BL/6J Mice | 0.1% to 0.3% (wt/wt) in diet for 18 weeks | Significantly reduced body weight gain, abdominal fat accumulation, hyperglycemia, hyperinsulinemia, and hyperleptinemia.[4][5] |
| BALB/c Mice | 0.2% in diet | 21% increase in swimming time to exhaustion.[4][5] |
| C2C12 Myotubes | 100 µM for 30 min | Significant increase in AMPKα1 and AMPKα2 activity and AMP/ATP ratio.[4][5][7] |
| C57BL/6J Mice | 200 mg/kg body weight (oral) | Increased phosphorylation of AMPK, LKB1, and ACC in liver and muscle.[4][5] |
Experimental Protocols
-
Objective: To evaluate the long-term effects of this compound on preventing diet-induced obesity and metabolic dysfunction.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet:
-
Control Group: Standard low-fat diet.
-
High-Fat/High-Sucrose (HFHS) Group: Diet with 40-60% of calories from fat and 20% from sucrose.
-
Treatment Groups: HFHS diet supplemented with 0.1%, 0.2%, or 0.3% (wt/wt) this compound.
-
-
Procedure:
-
Acclimatize mice for one week with free access to a standard diet and water.
-
Randomly assign mice to the different diet groups.
-
Administer the respective diets ad libitum for 18 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, collect blood samples for analysis of plasma glucose, insulin, and leptin levels.
-
Euthanize the mice and dissect abdominal adipose tissue and liver for weight measurement and further analysis.[4][5]
-
-
Objective: To determine the effect of this compound on the phosphorylation of AMPK and its downstream target ACC in cultured cells.
-
Cell Lines: C2C12 myoblasts or Hepa 1-6 hepatocytes.
-
Procedure:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10-200 µM) or vehicle control (DMSO) for 30 minutes.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
-
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory activity in various preclinical models of acute and chronic inflammation.[8][9][10] Its mechanisms of action include the inhibition of pro-inflammatory cytokine production and the modulation of key inflammatory signaling pathways, notably the NF-κB pathway.[8]
Signaling Pathway: NF-κB Inhibition
This compound has been shown to suppress the activation of the NF-κB pathway. In inflammatory conditions, signaling cascades lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. This compound can inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
Quantitative Data Summary
| Model | This compound Dose | Key Findings |
| Carrageenan-induced paw edema in mice | 10, 100, or 300 mg/kg (oral) | Significant antiedematogenic effects.[8] |
| Dextran-induced paw edema in mice | 10, 100, or 300 mg/kg (oral) | Significant antiedematogenic effects.[8] |
| Carrageenan-induced peritonitis in mice | 10 mg/kg (oral) | Inhibition of leukocyte recruitment, MPO activity, IL-1β, and TNF-α production.[8] |
| Cotton pellet-induced granuloma in mice | 10 mg/kg (oral) | Reduction in granuloma weight.[11] |
Experimental Protocols
-
Objective: To assess the acute anti-inflammatory activity of this compound.
-
Animal Model: Male Swiss mice (25-30 g).
-
Procedure:
-
Acclimatize mice for at least one hour before the experiment.
-
Administer this compound (10, 100, or 300 mg/kg), vehicle, or a reference anti-inflammatory drug orally one hour before the carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.05 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated group.[8][12]
-
Anti-Cancer Properties
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including non-small-cell lung cancer (NSCLC) and colorectal cancer.[12][13] Its anti-cancer activity is mediated through multiple mechanisms, including the activation of AMPK, which in turn can inhibit oncogenic signaling pathways such as the KRAS downstream pathway.[13]
Signaling Pathway: AMPK-Mediated Inhibition of KRAS Downstream Signaling
In cancer cells with KRAS mutations, such as A549 NSCLC cells, the KRAS pathway is constitutively active, promoting cell proliferation and survival through downstream effectors like RAF-MEK-ERK and PI3K-AKT. This compound activates AMPK, which can lead to the inhibition of key nodes in these oncogenic pathways, resulting in cell cycle arrest and sensitization to chemotherapeutic agents.[13]
Quantitative Data Summary
| Cell Line | This compound Derivative | IC50 Value |
| HEL (Erythroleukemia) | Nootkatone-(E)-2-iodobenzoyl hydrazone (N2) | 4.58 ± 0.15 µM |
| K562 (Erythroleukemia) | Nootkatone-(E)-2-iodobenzoyl hydrazone (N2) | 6.54 ± 0.27 µM |
Note: Comprehensive IC50 data for a wide range of this compound derivatives is an active area of research.
Experimental Protocols
-
Objective: To determine the cytotoxic effect of this compound and its derivatives on cancer cells.
-
Cell Lines: A549 (NSCLC), HCT-116 (colorectal cancer), or other relevant cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[14]
-
-
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 9-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically those with >50 cells) in each well.
-
Neuroprotective Properties
This compound has demonstrated neuroprotective effects in models of neuroinflammation and neurodegeneration. One of the key mechanisms underlying this activity is the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[15]
Signaling Pathway: Nrf2/HO-1 Activation
Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhances the cellular antioxidant capacity and protects against oxidative damage-induced neuronal cell death.[15][16]
Quantitative Data Summary
| Model | This compound Dose | Key Findings |
| LPS-induced neuroinflammation in mice | 50 mg/kg/day (i.p.) for 4 days | Inhibited oxidative damage and inflammatory response in brain tissues.[15] |
| Isoproterenol-induced myocardial toxicity in rats | 10 mg/kg/day for 10 days | Upregulated the expression of Nrf2 and HO-1 proteins in heart tissues.[15] |
| LPS-treated BV2 microglial cells | Not specified | Activated the transcriptional expression of Nrf2 and the expression of HO-1 and NQO1 proteins.[15] |
Other Pharmacological Activities and Derivatives
Beyond the aforementioned properties, this compound and its derivatives have been reported to possess a range of other biological activities, including antibacterial, antifungal, and insecticidal properties.[1][14][17] The synthesis of novel derivatives of this compound is an active area of research aimed at enhancing its therapeutic potential and exploring new pharmacological applications. For instance, the introduction of acylhydrazone and oxime ester moieties has been shown to yield derivatives with potent antifungal activity.[1] Similarly, a nootkatone-(E)-2-iodobenzoyl hydrazone derivative has been identified as a promising agent for inducing megakaryocytic differentiation in erythroleukemia by targeting the JAK2/STAT3 signaling pathway.
Signaling Pathway: JAK2/STAT Inhibition (in Adipogenesis and Erythroleukemia)
This compound and its derivatives have been shown to inhibit the JAK2-STAT signaling pathway.[17][18] In the context of adipogenesis, this inhibition leads to a reduction in lipid accumulation.[18] In erythroleukemia, a specific derivative targets JAK2, leading to the activation of downstream pathways that promote cell differentiation.[17]
References
- 1. Design, Synthesis and Antifungal Activity of Nootkatone Derivatives Containing Acylhydrazone and Oxime Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nootkatone, a characteristic constituent of grapefruit, stimulates energy metabolism and prevents diet-induced obesity by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nootkatone (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Nootkatone Inhibits Acute and Chronic Inflammatory Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nootkatone, an AMPK activator derived from grapefruit, inhibits KRAS downstream pathway and sensitizes non-small-cell lung cancer A549 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Nootkatone Supplementation Ameliorates Carbon Tetrachloride-Induced Acute Liver Injury via the Inhibition of Oxidative Stress, NF-κB Pathways, and the Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Nootkatone (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (-)-Nootkatone in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
(-)-Nootkatone is a naturally occurring sesquiterpene ketone that is a key aroma compound found in grapefruit and other citrus essential oils.[1][2] It is highly valued in the fragrance, flavor, and pharmaceutical industries for its characteristic citrus scent and potential biological activities.[2] Accurate and reliable quantification of this compound in essential oils is crucial for quality control, product formulation, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like essential oils.[3][4] This application note presents a detailed GC-MS method for the quantification of this compound.
Materials and Methods
The methodology involves the preparation of calibration standards and samples, followed by analysis using a GC-MS system. An internal standard may be used to improve accuracy and precision.
Sample Preparation: Essential oil samples are accurately weighed and diluted in a suitable solvent, such as hexane (B92381) or methanol, to a concentration within the calibration range.[1][3] For example, approximately 20-50 mg of the essential oil is diluted in a 10 mL volumetric flask.[3] If an internal standard is used, it is added to both the sample and standard solutions at a constant concentration.[3]
Standard Preparation: A stock solution of certified this compound standard is prepared in the same solvent as the samples.[3] A series of calibration standards are then prepared by serial dilution of the stock solution to cover a desired concentration range (e.g., 1-100 µg/mL).[3]
GC-MS Analysis: The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The chromatographic conditions are optimized to achieve good separation of this compound from other components in the essential oil. The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Data Analysis: The quantification of this compound is achieved by constructing a calibration curve by plotting the peak area of the analyte against the known concentrations of the calibration standards.[1] The concentration of this compound in the essential oil sample is then determined from this calibration curve.[3]
Experimental Protocol
This protocol provides a general procedure for the quantification of this compound in essential oils by GC-MS. Instrument parameters may require optimization for specific applications and instrumentation.
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with hexane to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
-
Internal Standard (Optional): If using an internal standard (e.g., tetradecane), prepare a stock solution and add a consistent amount to all standard and sample solutions.[3]
2. Preparation of Sample Solutions
-
Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask.[3]
-
Add the same amount of internal standard (if used) as in the standard solutions.
-
Dilute to the mark with hexane and mix thoroughly.
-
The solution may require further dilution to ensure the this compound concentration falls within the linear range of the calibration curve.[3]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[3]
3. GC-MS Instrumental Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[5] |
| Injection Volume | 1 µL[3] |
| Injection Mode | Split (e.g., 20:1)[5] |
| Injector Temperature | 250 - 300 °C[5] |
| Oven Temperature Program | Initial temperature of 100 °C for 2 min, ramp at 10 °C/min to 165 °C, then ramp at 1.5 °C/min to 170 °C and hold for 2 min, followed by a ramp at 1.5 °C/min to 183 °C, and finally ramp at 30 °C/min to 280 °C and hold for 2 min.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[5] |
| Ionization Energy | 70 eV[5] |
| Ion Source Temperature | 230 °C[6] |
| Quadrupole Temperature | 150 °C[6] |
| Mass Range | 45-550 amu (Full Scan) or monitor characteristic ions for SIM |
| Transfer Line Temperature | 240 °C[7] |
4. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparing with the standard. The mass spectrum of nootkatone (B190431) shows characteristic ions at m/z 218 (M+), 147, 121, 91, and 41.[5]
-
Integrate the peak area of the quantifier ion for this compound (and the internal standard, if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the regression equation of the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for a GC-MS method for the quantification of compounds in essential oils. These values are representative and should be determined for each specific method validation.
| Parameter | Typical Value/Range |
| Linearity (R²) | ≥ 0.99[2][8] |
| Limit of Detection (LOD) | 6 x 10⁻⁸ to 1.5 x 10⁻⁶ mg/g[2] |
| Limit of Quantification (LOQ) | 2 x 10⁻⁷ to 5 x 10⁻⁶ mg/g[2] |
| Accuracy (Recovery) | 80 - 120%[8][9] |
| Precision (RSD) | Intra-day: ≤ 15%; Inter-day: ≤ 15%[8][9] |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in essential oils by GC-MS.
Caption: Workflow for GC-MS quantification of this compound.
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in essential oils. Proper method validation according to ICH guidelines is essential to ensure the accuracy and precision of the results.[8][9] This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of essential oils.
References
- 1. benchchem.com [benchchem.com]
- 2. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrpub.org [hrpub.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Application Note: HPLC Analysis of (-)-Nootkatone in Plant Extracts
Introduction
(-)-Nootkatone is a naturally occurring sesquiterpenoid ketone that is the principal aromatic and flavor component of grapefruit (Citrus paradisi).[1][2] Beyond its significant role in the food and fragrance industries, nootkatone (B190431) exhibits a range of biological activities, including insect-repellent, anti-inflammatory, and anti-cancer properties.[3][4] These therapeutic potentials have increased the interest in its quantification in various plant sources, such as citrus peels and the rhizomes of Cyperus rotundus.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, reliable, and widely accessible method for the accurate quantification of nootkatone in complex plant extracts.[1][7] This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound.
Experimental Protocols
Protocol 1: Sample Preparation - Solvent Extraction from Plant Material
This protocol details a standard method for extracting nootkatone from plant material, such as citrus peel, prior to HPLC analysis.
1. Materials and Equipment:
-
Fresh plant material (e.g., grapefruit flavedo - the outer colored part of the peel)
-
Dichloromethane (B109758) or Ethanol (B145695) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Analytical balance
-
Grinder or blender
-
Filter paper (Whatman No. 1 or equivalent)
-
0.45 µm syringe filters[8]
2. Procedure:
-
Sample Comminution: Carefully separate the flavedo from the albedo (the white, spongy part of the peel). Mince the flavedo into fine pieces or grind dried plant material into a fine powder to increase the surface area for extraction.
-
Extraction: Accurately weigh a known amount of the prepared plant material (e.g., 10-20 g) and place it into a flask. Add a suitable solvent like dichloromethane or ethanol at a solvent-to-solid ratio of 10:1 (mL/g).
-
Maceration: Stir the mixture at room temperature for 12-24 hours, ensuring the flask is sealed to prevent solvent evaporation. The process should be carried out in the dark to prevent degradation of light-sensitive compounds.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure to obtain the crude extract.
-
Final Preparation: Redissolve a known quantity of the crude extract in the HPLC mobile phase (e.g., acetonitrile/water mixture). Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter.[8]
Protocol 2: HPLC Quantification of this compound
This protocol describes the HPLC conditions for the quantitative analysis of nootkatone.
1. Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in methanol (B129727) or the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 1 to 100 µg/mL.
3. HPLC Analysis:
-
Set up the HPLC system with the parameters outlined in Table 1 .
-
Inject the prepared calibration standards into the HPLC system, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area of the nootkatone standard against its concentration. The curve should exhibit good linearity (R² > 0.999).
-
Inject the prepared plant extract samples.
-
Identify the nootkatone peak in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Calculate the concentration of nootkatone in the sample using the linear regression equation derived from the calibration curve.
Data Presentation
Quantitative data should be organized into clear tables for easy interpretation and comparison.
Table 1: HPLC Operating Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Elution Mode | Isocratic (e.g., 65:35 Acetonitrile:Water) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 238 nm or 254 nm[9] |
| Injection Volume | 10 - 20 µL |
Table 2: Reported Concentrations of this compound in Various Plant Sources
| Plant Source | Plant Part / Material | Nootkatone Concentration (%) | Reference(s) |
| Grapefruit (Citrus paradisi) | Peel Oil (Mature Fruit) | 0.3 - 0.8% | [1] |
| Grapefruit (Citrus paradisi) | Peel Oil | 0.1 - 0.2% | [5] |
| Pummelo (Citrus maxima) | Peel | Lower than grapefruit | [5] |
| Alaska Yellow Cedar | Heartwood | Present | [10] |
| Vetiver Grass | Essential Oil | Present | [11] |
| Alpinia oxyphylla | Fruits (Essential Oil) | Present | [12] |
Visualizations
Diagrams help to visualize complex workflows and biological interactions, providing a clear overview for researchers.
Discussion and Conclusion
The described HPLC-UV method is a reliable and effective tool for the quantification of this compound in various plant extracts. The sample preparation protocol ensures efficient extraction, while the HPLC conditions provide good chromatographic separation and sensitive detection. Nootkatone has been shown to exert its biological effects, such as its anti-inflammatory and metabolic regulatory properties, through the modulation of key signaling pathways.[13][14] It activates AMP-activated protein kinase (AMPK) and inhibits pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB).[13][15][16] The ability to accurately quantify this compound is crucial for standardizing herbal products, exploring its pharmacological potential in drug development, and for quality control in the food and fragrance industries. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists working with this valuable natural product.
References
- 1. Quantitative Analysis of Nootkatone in essential oil by HPLC [bioforumconf.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. nootkatone, 91416-23-8 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. nacalai.com [nacalai.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nootkatone (CAS: 4674-50-4) – Premium Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nootkatone, a Sesquiterpene Ketone From Alpiniae oxyphyllae Fructus, Ameliorates Metabolic-Associated Fatty Liver by Regulating AMPK and MAPK Signaling [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. NQO1 mediates the anti-inflammatory effects of nootkatone in lipopolysaccharide-induced neuroinflammation by modulating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for Solvent Extraction of (-)-Nootkatone
Introduction
(-)-Nootkatone is a naturally occurring sesquiterpene ketone and a key aroma compound of grapefruit. It is highly valued in the fragrance, flavor, and pharmaceutical industries. These application notes provide detailed protocols for the solvent extraction of this compound from plant materials, particularly citrus peels. The methodologies are intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Data Presentation: Comparison of Extraction & Purification Methods
The following table summarizes quantitative data from various studies on the extraction and purification of Nootkatone. It is important to note that the starting materials and methodologies differ, so direct comparisons should be made with caution.
| Method | Starting Material | Solvent System | Key Parameters | Yield/Recovery | Purity |
| Hydrodistillation & Solvent Extraction (SDE) | Pulverized Alpinia oxyphylla Miquel fruits (500 g) | Dichloromethane (B109758) (300 mL) | Reflux for 12 h | 1.61% (essential oil) | Not specified |
| Maceration | Minced flavedo of Citrus paradisi | Dichloromethane | 24 hours at room temperature in the dark | Not specified | Not specified |
| Ultrasound-Assisted Extraction (UAE) | Dried and powdered citrus peels | Ethanol-water (4:1 v/v) | Temperature: 40°C, Sonication Power: 150 W, Time: 30 minutes | Not specified | Not specified |
| High-Speed Counter-Current Chromatography (HSCCC) Purification | Crude essential oil from Alpinia oxyphylla Miquel (80 mg) | n-hexane-methanol-water (5:4:1, v/v) | Flow rate: 1.5 mL/min, Revolution speed: 850 rpm | 3.1 mg of Nootkatone | 92.30%[1] |
| Cold Extraction & GC/MS Analysis | Grapefruit (Citrus paradisi) peel | 95% Ethanol followed by Dichloromethane | Not specified | 0.74% Nootkatone in the extract | Not specified |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Citrus Peel
This protocol describes a standard maceration technique for extracting this compound from fresh citrus peel.[2]
1. Materials and Reagents:
- Fresh citrus fruits (e.g., grapefruit)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (B86663) (Na₂SO₄)
- Silica (B1680970) gel for column chromatography
- Hexane (B92381)
- Ethyl acetate
- Scalpel or peeler
- Grinder or blender
- Erlenmeyer flask
- Stir plate and stir bar (optional)
- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Rotary evaporator
- Glass column for chromatography
- Beakers and collection tubes
2. Sample Preparation:
- Thoroughly wash and dry the fresh citrus fruits.
- Carefully separate the flavedo (the outer, colored part of the peel) from the albedo (the white, spongy part) using a scalpel or peeler.
- Mince the flavedo into fine pieces using a grinder or blender.
3. Extraction:
- Weigh a known amount of the minced flavedo and place it in an Erlenmeyer flask.
- Add dichloromethane to the flask, ensuring the solvent completely covers the plant material. A common ratio is 1:10 (w/v) of plant material to solvent.
- Seal the flask and allow the mixture to macerate for 24 hours at room temperature in a dark place to prevent degradation of light-sensitive compounds. Occasional stirring is recommended to enhance extraction efficiency.
4. Filtration and Concentration:
- After 24 hours, filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid plant material.
- Wash the residue with a small amount of fresh dichloromethane to recover any remaining extract.
- Dry the collected filtrate over anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40°C to obtain the crude extract.
5. Purification (Column Chromatography):
- Prepare a silica gel column using a slurry of silica gel in hexane.
- Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
- Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
- Combine the Nootkatone-rich fractions and evaporate the solvent to obtain the purified compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonic waves to accelerate the extraction process.
1. Materials and Reagents:
- Dried and powdered citrus peels
- Ethanol-water mixture (e.g., 4:1 v/v)
- Ultrasonic bath or probe sonicator
- Centrifuge and centrifuge tubes
- Filtration apparatus
- Rotary evaporator
2. Sample Preparation:
- Dry fresh citrus peels at a low temperature (e.g., 40-50°C) until brittle.
- Grind the dried peels into a fine powder.
3. Extraction:
- Place a known amount of the powdered peel into a suitable vessel.
- Add the ethanol-water (4:1 v/v) solvent.
- Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
- Perform the extraction under the following conditions:
- Temperature: 40°C
- Sonication Power: 150 W
- Extraction Time: 30 minutes
4. Post-Extraction:
- After sonication, centrifuge the mixture to pellet the solid particles.
- Decant and filter the supernatant to obtain a clear extract.
- Evaporate the solvent from the extract using a rotary evaporator to yield the crude this compound extract.
Protocol 3: Liquid-Liquid Partitioning for this compound Purification
This protocol is suitable for purifying this compound from a crude essential oil or a concentrated extract. It is based on a two-phase solvent system.[1]
1. Materials and Reagents:
- Crude essential oil or concentrated extract containing this compound
- n-hexane
- Methanol
- Deionized water
- Separatory funnel
- Sonicator (optional)
2. Preparation of the Two-Phase Solvent System:
- In a separatory funnel, mix n-hexane, methanol, and water in a volume ratio of 5:4:1.
- Shake the funnel vigorously to ensure thorough equilibration of the two phases at room temperature.
- Allow the layers to separate completely.
- Separate the upper (n-hexane rich) and lower (methanol-water rich) phases.
- Degas both phases by sonication for approximately 25 minutes before use.
3. Liquid-Liquid Extraction:
- Dissolve a known amount of the crude essential oil (e.g., 80 mg) in a specific volume of the prepared two-phase solvent system (e.g., 15 mL, maintaining the 5:4:1 ratio).
- Transfer the solution to a separatory funnel and shake vigorously.
- Allow the phases to separate. This compound will partition between the two phases.
- Collect the upper and lower phases separately.
- The relative concentration of this compound in each phase will depend on its partition coefficient in this system. Further analysis (e.g., GC-MS) is required to determine the distribution and to proceed with further purification of the desired phase.
Visualizations
Caption: Workflow for Solvent Extraction and Purification of this compound.
References
Application Notes and Protocols for the Biotransformation of Valencene to (-)-Nootkatone Using Yeast
Introduction
(-)-Nootkatone is a highly valued sesquiterpenoid ketone prized for its characteristic grapefruit aroma and flavor, making it a key ingredient in the food, beverage, and fragrance industries. It also exhibits various biological activities, including insecticidal and pharmaceutical properties. Traditionally, nootkatone (B190431) is extracted from grapefruit peel or chemically synthesized from (+)-valencene, an abundant sesquiterpene from citrus fruits. However, these methods can be inefficient and environmentally burdensome. Biotechnological production using engineered yeast offers a promising, sustainable alternative for the synthesis of this compound. This document provides detailed protocols for the biotransformation of valencene (B1682129) to this compound using metabolically engineered Saccharomyces cerevisiae.
The biotransformation process in yeast involves two key enzymatic steps: the hydroxylation of valencene to β-nootkatol, catalyzed by a cytochrome P450 monooxygenase (P450), and the subsequent oxidation of β-nootkatol to nootkatone, facilitated by a dehydrogenase. This protocol outlines the necessary steps, from the engineering of the yeast strain to the final product analysis.
Data Presentation
Table 1: Summary of Quantitative Data for Nootkatone Production in Engineered Yeast
| Yeast Strain | Key Engineering Strategy | Valencene Titer (mg/L) | Nootkatone Titer (mg/L) | Reference |
| S. cerevisiae | Overexpression of CnVS, HPO, ZSD1/ABA2; MVA pathway engineering. | 217.95 | 59.78 | [1][2] |
| S. cerevisiae | Multicopy integration of tHMG1 and ERG20-CnVSM560L fusion protein. | Not specified | 85.43 (flask), 804.96 (bioreactor) | [3][4] |
| S. cerevisiae | Gene screening, protein engineering, and pathway optimization. | 16,600 | Chemically converted from valencene (80% yield) | [5] |
| Y. lipolytica 2.2ab | Biotransformation in a three-phase partitioning bioreactor. | Not applicable (fed) | 852.3 | [6] |
| Y. lipolytica | Optimization of catalytic conditions in shake flasks. | Not applicable (fed) | 628.41 | [7] |
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway for (+)-nootkatone production in engineered S. cerevisiae.
Caption: General experimental workflow for valencene biotransformation.
Experimental Protocols
Protocol 1: Engineering of Saccharomyces cerevisiae for Valencene to Nootkatone Biotransformation
This protocol is based on the heterologous expression of a cytochrome P450 monooxygenase and a dehydrogenase.
1. Materials and Reagents:
-
S. cerevisiae host strain (e.g., CEN.PK2-1C)
-
Expression plasmids (e.g., pYES2/CT for galactose induction)
-
Genes of interest (codon-optimized for yeast):
-
Cytochrome P450 (e.g., Hyoscyamus muticus premnaspirodiene (B1254385) oxygenase - HPO)[1]
-
Cytochrome P450 reductase (e.g., Arabidopsis thaliana ATR1)[1]
-
Dehydrogenase (e.g., Zingiber zerumbet ZSD1 or Citrus sinensis ABA2)[1]
-
-
Restriction enzymes, T4 DNA ligase, and competent E. coli for cloning
-
Yeast transformation kit (e.g., Lithium Acetate (B1210297)/PEG method)
-
Synthetic complete (SC) drop-out medium for selection
2. Methods:
-
Gene Cloning: Clone the codon-optimized genes for the P450, its reductase, and the dehydrogenase into appropriate yeast expression vectors.
-
Yeast Transformation: Transform the engineered plasmids into the S. cerevisiae host strain using the lithium acetate method.
-
Strain Selection: Select positive transformants on appropriate SC drop-out agar (B569324) plates.
-
Verification: Confirm the presence of the inserted genes in the selected yeast colonies by colony PCR and subsequent sequencing.
Protocol 2: Shake-Flask Cultivation and Biotransformation
1. Materials and Reagents:
-
Engineered S. cerevisiae strain
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
SC-Ura medium (or other appropriate drop-out medium for plasmid maintenance) with 2% dextrose.
-
Induction medium: SC-Ura with 2% galactose and 1% raffinose.
-
(+)-Valencene (≥98% purity)
-
Sterile baffled flasks
2. Methods:
-
Pre-culture: Inoculate a single colony of the engineered yeast into 5 mL of SC drop-out medium with 2% dextrose. Grow overnight at 30°C with shaking at 250 rpm.
-
Main Culture: Inoculate 50 mL of induction medium in a 250 mL baffled flask with the overnight pre-culture to an initial OD600 of 0.1.
-
Induction: Grow the main culture at 30°C and 250 rpm for 24 hours to induce protein expression.
-
Valencene Feeding: After the induction period, add (+)-valencene to the culture. To avoid substrate toxicity and improve availability, a two-phase system can be created by adding dodecane (10% v/v) to the culture medium, with valencene dissolved in the dodecane layer.
-
Biotransformation: Continue the incubation at 30°C with shaking at 250 rpm for 72-96 hours.
Protocol 3: Extraction and Quantification of Nootkatone
1. Materials and Reagents:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound standard
-
Internal standard (e.g., 1-octanol)
2. Methods:
-
Extraction:
-
Transfer 1 mL of the culture (including the dodecane layer, if used) to a microcentrifuge tube.
-
Add an equal volume of ethyl acetate containing the internal standard.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Sample Preparation:
-
Carefully transfer the upper organic layer to a new tube.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Column: Use a suitable capillary column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
MS Detection: Operate in scan mode to identify the peaks for valencene, β-nootkatol, and nootkatone based on their retention times and mass spectra compared to authentic standards.
-
Quantification: Create a standard curve using known concentrations of the this compound standard to quantify the concentration in the samples.
-
Concluding Remarks
The biotransformation of valencene to this compound in yeast is a highly adaptable and scalable process. The protocols provided here serve as a foundational guide. For enhanced production, further optimization of various parameters, including host strain selection, promoter strength, codon usage, fermentation conditions (pH, temperature, aeration), and substrate feeding strategies, is recommended. The use of fed-batch fermentation in a bioreactor can significantly increase cell density and product titers, as demonstrated by the substantial increase in nootkatone production from flask to bioreactor scale.[3][4] The continuous development of synthetic biology tools and metabolic engineering strategies will undoubtedly lead to even more efficient and economically viable yeast-based production of this compound.
References
- 1. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination of protein engineering and metabolic engineering to enhance (+)‐nootkatone production in Saccharomyces cerevisiae [agris.fao.org]
- 5. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (-)-Nootkatone from Valencene via Allylic Oxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Nootkatone, a highly valued sesquiterpene ketone, is a key component of grapefruit aroma and possesses significant biological activities, including insecticidal and pharmaceutical properties. Its synthesis from the readily available precursor (+)-valencene through allylic oxidation is a commercially important transformation. This document provides detailed application notes and protocols for the chemical synthesis of this compound, focusing on various allylic oxidation methodologies. Quantitative data from several reported methods are summarized for comparative analysis, and detailed experimental procedures are provided.
Introduction
The direct conversion of valencene (B1682129) to nootkatone (B190431) involves the selective oxidation of an allylic methyl group. While biocatalytic methods exist, chemical synthesis offers a more direct and often scalable route.[1][2] Various oxidizing agents and catalytic systems have been developed to achieve this transformation, each with its own advantages and disadvantages concerning yield, selectivity, cost, and environmental impact. This document outlines several prominent methods for this allylic oxidation.
Comparative Data of Synthetic Methods
The choice of synthetic route for the allylic oxidation of valencene to nootkatone can significantly impact the yield and reaction conditions. The following table summarizes quantitative data from various reported methods.
| Oxidizing Agent/Catalyst System | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Singlet Oxygen/Molybdate (B1676688) Catalyst | [DiC8]2MoO4, TPP, O2 | Toluene (B28343) | RT, then 50 | 5, then 4 | 40 | [1] |
| Hydrogen Peroxide/Molybdate Catalyst | Amphiphilic dimethyldioctylammonium (B10786854) molybdate, H2O2, NH4OH | None | 30, then 50 | Overnight | 46.5 | [3][4] |
| Chromate Oxidation | tert-butyl chromate | - | - | - | 67 | [4] |
| Dichromate Oxidation | Sodium dichromate | - | - | - | 45 | [4] |
| Peracetate Oxidation | tert-butyl peracetate, CrO3 | - | - | - | 47 | [4] |
| Copper-catalyzed Oxidation | Copper–aluminum mixed oxide, l-proline, t-BuOOH | - | - | - | 40 | [1] |
| Laccase-catalyzed Oxidation | Laccase, O2 | Citrate buffer (pH 3.5) | - | - | 28.6 | [5] |
| Fungal Biotransformation | Mucor species | Czapek-pepton medium | - | - | 82 | [2] |
| Plant Cell Biotransformation | Gynostemma pentaphyllum | - | - | 480 | 72 | [2] |
Reaction Pathway and Experimental Workflow
The general transformation from valencene to nootkatone proceeds via an allylic oxidation, which can involve different intermediates depending on the specific reagents used.
Caption: General reaction pathway for the synthesis of this compound from valencene.
A typical experimental workflow for the chemical synthesis and purification of nootkatone is outlined below.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis using Hydrogen Peroxide and an Amphiphilic Molybdate Catalyst
This protocol is adapted from a method that offers a solvent-free, one-pot synthesis with a good yield.[3][4]
Materials:
-
(+)-Valencene
-
Amphiphilic dimethyldioctylammonium molybdate catalyst
-
Hydrogen peroxide (50 wt. % solution)
-
Aqueous ammonia (B1221849) solution
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, combine (+)-valencene and the amphiphilic dimethyldioctylammonium molybdate catalyst.
-
Add a small amount of aqueous ammonia solution to adjust the pH of the reaction mixture to 9-10.[3]
-
Begin stirring the mixture at 30°C.
-
Add an initial portion of the 50 wt. % hydrogen peroxide solution. A color change (e.g., to red) may be observed.[3]
-
Continue to add the hydrogen peroxide solution in batches. A new batch should only be added after the color from the previous addition has faded.[3]
-
Monitor the conversion of (+)-valencene using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the conversion of (+)-valencene is complete, increase the reaction temperature to 50°C and incubate overnight to ensure the complete formation of nootkatone.[3]
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to the mixture to form a three-phase microemulsion system.[3]
-
Separate the upper organic phase.
-
Extract the middle microemulsion phase at least twice with fresh diethyl ether.
-
Combine all organic phases and evaporate the solvent to obtain the crude product.
-
Purify the crude product by silica gel chromatography.[3]
Protocol 2: Photooxidation of (+)-Valencene using Singlet Oxygen
This method utilizes a photosensitizer to generate singlet oxygen for the allylic oxidation.[1]
Materials:
-
(+)-Valencene
-
Bis(dioctyl)molybdate ([DiC8]2MoO4)
-
5,10,15,20-Tetraphenyl-21H,23H-porphine (TPP) as a photosensitizer
-
Toluene
-
Oxygen gas
-
Sodium lamp
-
Silica gel for chromatography
-
Petroleum ether (PE) and ethyl ether for chromatography
Procedure:
-
Dissolve (+)-valencene (1.0 mmol) and [DiC8]2MoO4 (0.2 mmol) in 5.0 mL of toluene containing a catalytic amount of TPP.
-
Bubble oxygen gas through the solution.
-
Irradiate the solution with a sodium lamp at room temperature.
-
Monitor the conversion of (+)-valencene by 1H NMR. The reaction is typically complete in 5-18 hours.[1]
-
Once the valencene is consumed, heat the solution at 50°C for 4 hours to facilitate the rearrangement and dehydration to nootkatone.[1]
-
Isolate the product by chromatography on silica gel using a mixture of petroleum ether and ethyl ether (e.g., 3:1) as the eluent.[1]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Valencene | Inactive catalyst; Insufficient oxidant; Low reaction temperature; Poor mixing. | Verify catalyst synthesis and activity. Add oxidant in batches until valencene is consumed. Optimize reaction temperature. Ensure vigorous stirring.[3] |
| Low Yield of Nootkatone with High Valencene Conversion | Formation of byproducts (e.g., nootkatol); Suboptimal pH. | Carefully control the pH of the reaction mixture to 9-10.[3] |
| Poor Selectivity (High Nootkatol Content) | Suboptimal pH; Reaction temperature too high during oxidant addition. | Maintain pH between 9 and 10. Control the temperature at 30°C during the addition of hydrogen peroxide.[3] |
| Difficult Phase Separation during Work-up | Formation of a stable emulsion. | Ensure sufficient addition of diethyl ether. Gentle centrifugation may aid in phase separation.[3] |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen peroxide is a strong oxidizer and can be corrosive. Handle with care.
-
Some older methods for this oxidation utilize carcinogenic chromium reagents; these should be avoided in favor of newer, greener alternatives.[1][4]
-
Conduct all reactions in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from valencene via allylic oxidation is a well-established transformation with multiple available methodologies. The choice of method will depend on the desired scale, available equipment, and considerations regarding cost and environmental impact. The protocols provided herein, particularly the one-pot synthesis using hydrogen peroxide, offer efficient and relatively green approaches to obtaining this valuable natural product. Careful control of reaction parameters such as pH and temperature is crucial for achieving high yields and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US6200786B1 - Process for the preparation of nootkatone by laccase catalysis - Google Patents [patents.google.com]
Application Notes and Protocols for (-)-Nootkatone as a Repellent for Aedes aegypti Mosquitoes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Nootkatone, a naturally occurring sesquiterpene ketone found in grapefruit and Alaska yellow cedar trees, has emerged as a promising dual-action agent against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the repellent and insecticidal properties of this compound. It is a valuable tool for managing resistant insect populations due to its unique mode of action, which is distinct from major insecticide classes like pyrethroids and organophosphates.[3] With a favorable safety profile and a pleasant citrus scent, nootkatone (B190431) is an attractive alternative to conventional synthetic repellents.[1][3] It is registered with the U.S. Environmental Protection Agency (EPA) for use in insecticides and insect repellents.[4][5]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C15H22O |
| Molar Mass | 218.34 g/mol |
| Appearance | Colorless crystals |
| Odor | Characteristic of grapefruit |
Biological Activity
This compound functions as both a repellent and an insecticide against Aedes aegypti.[1][2] Its repellent effects are comparable to commercially available products containing 7% DEET or 5% picaridin.[6][7][8] At higher concentrations, it exhibits insecticidal properties, leading to paralysis and death.[1][2]
Repellency Data
| Compound | Concentration | Repellency Rate | Protection Time | Source |
| This compound | 20% | Comparable to 7% DEET or 5% picaridin | 2.4 hours (topical application) | [6][7][8][9] |
| This compound | 20% | Complete protection (fabric) | 5 days | [9] |
| DEET | 7% | Comparable to 20% Nootkatone | Not Specified | [6][7][8] |
| Picaridin | 5% | Comparable to 20% Nootkatone | Not Specified | [6][7][8] |
Insecticidal Activity Data (Bottle Bioassay)
| Aedes aegypti Strain | Permethrin Susceptibility | LC50 (mg/bottle) | KT50 (minutes at various concentrations) | Source |
| New Orleans | Susceptible (PERM-S) | Lower than Vergel strain | Not specified in detail | [6][8] |
| Vergel | Resistant (PERM-R) | Higher than New Orleans strain | Not specified in detail | [6][8] |
Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that kills 50% of the test organisms. KT50 (Knockdown Time 50%) is the time required to knock down 50% of the test organisms.
Mechanism of Action
This compound exerts its effects on the mosquito nervous system through a dual mechanism of action:
-
Octopamine (B1677172) Receptor Agonism : Nootkatone activates the α-adrenergic type 1 octopamine receptor (PaOA1), leading to overstimulation of the insect's nervous system, resulting in tremors, convulsions, and ultimately, lethal spasms.[3][10]
-
GABA-gated Chloride Channel Antagonism : It potentiates γ-aminobutyric acid (GABA)-mediated signaling by modulating the major insect GABA-gated chloride channel, resistant to dieldrin (B1670511) (Rdl).[1][2] This disruption of synaptic transmission contributes to its repellent and insecticidal effects.[1][2]
Spatial aversion to nootkatone is partially mediated by Orco- and ionotropic receptor (IR)-positive neurons.[1][2]
References
- 1. Grapefruit-derived nootkatone potentiates GABAergic signaling and acts as a dual-action mosquito repellent and insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nootkatone Is an Effective Repellent against Aedes aegypti and Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nootkatone Is an Effective Repellent against Aedes aegypti and Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsczz.cn [jsczz.cn]
- 10. naturepest.com [naturepest.com]
Formulating (-)-Nootkatone for Topical Insect Repellent Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Nootkatone, a naturally occurring sesquiterpenoid found in sources such as grapefruit peel and the Alaskan yellow cedar, has emerged as a promising active ingredient for topical insect repellents.[1] Its dual-action as a repellent and insecticide, coupled with a favorable safety profile, makes it an attractive alternative to conventional synthetic repellents.[1] Nootkatone's mechanism of action is distinct from many existing products, appearing to act on the octopamine (B1677172) receptors in insects, which can lead to fatal spasms in susceptible arthropods.[2] This unique mode of action may also be beneficial in managing resistance to other insecticides.[1]
These application notes provide detailed protocols for the formulation, stability testing, and efficacy evaluation of this compound for topical insect repellent applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | [3] |
| Molar Mass | 218.34 g/mol | [3] |
| Appearance | Colorless crystals or yellowish liquid | [3] |
| Melting Point | 35-39 °C | [3] |
| Boiling Point | 125 °C at 0.5 mmHg | [3] |
| Solubility | Practically insoluble in water; soluble in ethanol, methanol, and chloroform | [3] |
| LogP (octanol/water) | ~4 | [3] |
Formulation Strategies and Protocols
Due to its lipophilic nature and volatility, formulating nootkatone (B190431) for effective and long-lasting topical application requires careful consideration. Microemulsions are a particularly suitable delivery system for enhancing the solubility and skin penetration of lipophilic compounds like nootkatone.
Protocol 1: Preparation of a this compound Microemulsion (O/W)
This protocol outlines the preparation of an oil-in-water (O/W) microemulsion, a thermodynamically stable and transparent system that can improve the dermal delivery of nootkatone.
Materials:
-
This compound
-
Oil phase (e.g., Isopropyl myristate, Caprylic/capric triglyceride)
-
Surfactant (e.g., Polysorbate 80, Cremophor EL)
-
Co-surfactant (e.g., Ethanol, Propylene glycol, Transcutol®)
-
Purified water
-
Magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
Screening of Components:
-
Determine the solubility of nootkatone in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct pseudo-ternary phase diagrams to identify the concentration ranges of the oil, surfactant/co-surfactant mixture, and water that result in a stable microemulsion.
-
-
Preparation of the Microemulsion:
-
Prepare the oil phase by dissolving this compound in the selected oil.
-
In a separate container, prepare the aqueous phase.
-
Create the surfactant/co-surfactant mixture (Smix) at a predetermined ratio (e.g., 1:1, 2:1, or 3:1).
-
Slowly add the oil phase to the Smix with gentle stirring until a clear and homogenous mixture is formed.
-
Titrate this mixture with the aqueous phase dropwise while stirring continuously until a transparent and fluid microemulsion is formed.
-
Characterization:
-
Visual Inspection: The formulation should be clear and transparent.
-
Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
pH: Determine using a calibrated pH meter.
-
Viscosity: Measure using a viscometer.
-
Drug Content: Quantify the amount of nootkatone in the formulation using a validated analytical method such as HPLC.
Stability Testing Protocol
Ensuring the stability of the final formulation is critical for its safety and efficacy. This protocol is based on ICH guidelines and can be adapted for different storage conditions.
Protocol 2: Stability Assessment of Topical Nootkatone Formulations
Objective: To evaluate the physical and chemical stability of the nootkatone formulation under various environmental conditions over time.
Materials and Equipment:
-
Nootkatone formulation packaged in the final intended container
-
Stability chambers with controlled temperature and humidity
-
HPLC or GC for chemical analysis
-
Viscometer
-
pH meter
-
Microscope
Procedure:
-
Initial Analysis (Time Zero):
-
Perform a complete analysis of the formulation's properties, including appearance, color, odor, pH, viscosity, and nootkatone concentration. This will serve as the baseline.
-
-
Storage Conditions:
-
Store the samples under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated (if applicable): 5°C ± 3°C
-
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Stability-Indicating Parameters to be Tested:
-
Physical Stability:
-
Appearance (e.g., color change, phase separation, precipitation)
-
Odor
-
pH
-
Viscosity
-
Microscopic evaluation for any changes in the emulsion structure.
-
-
Chemical Stability:
-
Assay of this compound concentration using a stability-indicating HPLC or GC method.
-
Analysis of potential degradation products.
-
-
Acceptance Criteria: The formulation is considered stable if it remains within the established specifications for all tested parameters throughout the study period.
Efficacy Testing Protocols
The efficacy of a topical insect repellent is determined by its ability to prevent insects from landing and biting. The "arm-in-cage" test is a standard in vivo method for evaluating repellency against mosquitoes.
Protocol 3: In Vivo Mosquito Repellency - Arm-in-Cage Method
Objective: To determine the complete protection time (CPT) of a topical nootkatone formulation against host-seeking female mosquitoes.
Materials:
-
Test cages containing 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-10 days old, and sugar-starved for at least 4 hours.
-
Nootkatone test formulation.
-
Positive control (e.g., a registered repellent containing DEET or Picaridin).
-
Negative control (the formulation vehicle without nootkatone).
-
Human volunteers (adhering to ethical guidelines and with informed consent).
-
Timer.
Procedure:
-
Volunteer Preparation:
-
Volunteers should avoid using any scented products on the day of testing.
-
A defined area on the forearm (e.g., 25 cm²) is marked for application.
-
-
Repellent Application:
-
A precise amount of the test formulation (e.g., 1.0 mL) is applied evenly to the marked area.
-
The formulation is allowed to air dry for a specified period (e.g., 30 minutes) before the first exposure.
-
-
Mosquito Exposure:
-
The volunteer inserts their treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).
-
The number of mosquito landings and bites are recorded. A bite is confirmed when the mosquito's proboscis touches the skin.
-
-
Endpoint Determination:
-
The exposure is repeated at set intervals (e.g., every 30 minutes).
-
The test for a particular formulation is concluded when the first confirmed bite occurs, often validated by a second bite within the same or subsequent exposure period.
-
The Complete Protection Time (CPT) is the time from application to the first confirmed bite.
-
Data Analysis: The CPT for the nootkatone formulation is compared to that of the positive and negative controls.
Quantitative Data Summary
The following tables summarize the repellent efficacy of nootkatone from various studies.
Table 1: Repellent Efficacy of Nootkatone Formulations Against Mosquitoes
| Nootkatone Concentration | Mosquito Species | Test Method | Efficacy | Comparison | Reference |
| 20% | Aedes aegypti | RIBB Assay | Comparable repellency | 7% DEET or 5% Picaridin | [4] |
| 10% | Aedes aegypti | RIBB Assay | Significant repellency | - | [4] |
| 5% | Aedes aegypti | RIBB Assay | Significant repellency | - | [4] |
Table 2: Acaricidal (Tick) Efficacy of Nootkatone Formulations
| Nootkatone Concentration | Tick Species | Test Method | Efficacy | Reference |
| 0.84% (emulsifiable) | Ixodes scapularis | Field Trial | 100% control (first week) | [2] |
| 0.56% (lignin-encapsulated) | Ixodes scapularis | Field Trial | 100% control | [2] |
Visualizations
Signaling Pathway
Caption: Proposed dual mechanism of action of this compound in insects.
Experimental Workflow: Formulation and Stability
Caption: Workflow for the formulation and stability testing of nootkatone.
Logical Relationship: Efficacy Testing
Caption: Logical flow for in vivo insect repellent efficacy testing.
Safety Considerations
This compound is generally recognized as safe (GRAS) for use in food and fragrances by the FDA.[3] It has low acute toxicity via oral, dermal, and inhalation routes.[3] However, as with any topical product, a full safety assessment, including dermal irritation and sensitization studies of the final formulation, is required.
Disclaimer: These protocols are intended for research and development purposes by qualified professionals. All experiments should be conducted in accordance with institutional and regulatory guidelines. Appropriate personal protective equipment should be worn, and all safety precautions should be followed.
References
Troubleshooting & Optimization
Technical Support Center: Production of (-)-Nootkatone in S-cerevisiae
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the metabolic engineering of Saccharomyces cerevisiae for enhanced (-)-Nootkatone production.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Valencene (B1682129) Production
-
Question: My engineered S. cerevisiae strain is showing poor growth and producing very little or no (-)-valencene, the direct precursor to this compound. What are the likely causes and how can I fix this?
-
Answer: Low valencene titers are typically rooted in issues within the upstream mevalonate (B85504) (MVA) pathway or with the valencene synthase itself. Here are the primary causes and troubleshooting steps:
-
Insufficient Precursor Supply (FPP): The native MVA pathway in S. cerevisiae is tightly regulated and may not produce enough farnesyl pyrophosphate (FPP) to support high-level sesquiterpenoid production.[1][2]
-
Solution 1: Overexpress Key MVA Pathway Genes. Increase the expression of rate-limiting enzymes. A common and effective strategy is to overexpress a truncated version of HMG-CoA reductase (tHMG1), which removes a feedback inhibition domain.[1][3]
-
Solution 2: Down-regulate Competing Pathways. The primary competing pathway for FPP is sterol biosynthesis, which begins with the enzyme squalene (B77637) synthase (ERG9).[4][5] Down-regulating ERG9 expression, for example by using a weaker promoter, can redirect FPP flux towards valencene synthesis.[1][3]
-
Solution 3: Fuse FPP Synthase (ERG20) to Valencene Synthase (CnVS). Creating a fusion protein of ERG20 and CnVS can channel the FPP precursor directly to the valencene synthase, minimizing its diversion to other pathways.[1][2]
-
-
Low Valencene Synthase (VS) Activity: The heterologously expressed valencene synthase may have low catalytic efficiency or expression levels.
-
Solution 1: Codon Optimization. Ensure the coding sequence of your valencene synthase (e.g., CnVS from Callitropsis nootkatensis) is optimized for S. cerevisiae codon usage.
-
Solution 2: Protein Engineering. Rational protein engineering of the valencene synthase can improve its catalytic activity. For instance, mutating specific residues involved in substrate cyclization has been shown to increase precursor conversion.[6]
-
Solution 3: Use Strong, Well-Characterized Promoters. Drive the expression of your valencene synthase with strong constitutive or inducible promoters (e.g., PTDH3, PTEF1, or PGAL1).
-
-
Issue 2: High Valencene Titer but Low this compound Conversion
-
Question: I have successfully engineered a strain that produces high levels of (-)-valencene (e.g., >200 mg/L), but the final this compound titer is very low, with a significant accumulation of the β-nootkatol intermediate. How can I improve this conversion step?
-
Answer: This is a common bottleneck and points to inefficiencies in the two-step oxidation of valencene to nootkatone (B190431). This process relies on a cytochrome P450 monooxygenase (P450) and a subsequent dehydrogenase.[7][8]
-
Inefficient P450 Enzyme System: The P450 enzyme responsible for converting valencene to β-nootkatol requires a partner, cytochrome P450 reductase (CPR), for electron transfer. This interaction is often a limiting factor.[9][10]
-
Solution 1: Screen Different P450/CPR Pairs. The choice of P450 and CPR is critical. The premnaspirodiene (B1254385) oxygenase from Hyoscyamus muticus (HPO) and CPR from Arabidopsis thaliana (ATR1) are commonly used.[1][4] However, screening different CPRs from various plant sources can improve P450 activity.[11]
-
Solution 2: Optimize P450:CPR Expression Ratio. The relative expression levels of the P450 and CPR can significantly impact catalytic efficiency. Developing a screening system to test different promoter strengths for each enzyme can identify the optimal synergistic ratio, which has been shown to double oxidation efficiency.[9][10]
-
Solution 3: Endoplasmic Reticulum (ER) Engineering. Since P450s are membrane-anchored proteins, expanding the ER can provide more space for proper folding and function, leading to higher product titers.[11][12]
-
-
Poor Conversion of β-nootkatol to this compound: The final oxidation step is catalyzed by a dehydrogenase. The native yeast dehydrogenases may not be efficient enough for this specific substrate.
-
Solution: Screen and Overexpress Effective Dehydrogenases. This is a critical step for driving the reaction to completion. Several short-chain dehydrogenases/reductases (SDRs) have proven effective. Screening dehydrogenases from various plant and microbial sources is recommended. For example, ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis have been shown to significantly increase this compound yield and reduce the accumulation of β-nootkatol.[1][3]
-
-
Issue 3: Product Toxicity and Yield Instability
-
Question: My high-producing strain shows decreased viability over time, and the final this compound titer is inconsistent across batches. What could be causing this?
-
Answer: Both the intermediate valencene and the final product nootkatone can be toxic to yeast cells at high concentrations, leading to membrane stress and reduced metabolic activity.[13][14]
-
Solution 1: In Situ Product Removal (ISPR). Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., n-dodecane) to the culture medium.[1] Hydrophobic products like valencene and nootkatone will partition into the organic layer, reducing their concentration in the aqueous phase and alleviating cellular toxicity.
-
Solution 2: Optimize Fermentation Conditions. Adjust parameters such as temperature, pH, and aeration. For instance, sesquiterpenoid production in yeast has been reported to be better at lower temperatures (e.g., 25°C) compared to the standard 30°C.[15]
-
Solution 3: Chassis Engineering for Robustness. Engineering the yeast chassis for increased tolerance to hydrophobic compounds can improve stability. This can involve modifying cell morphology or membrane composition.[16]
-
Data and Yield Comparison
The following table summarizes yields achieved through various metabolic engineering strategies, providing a benchmark for expected outcomes.
| Engineering Strategy | Key Genes Modified | Valencene Titer (mg/L) | This compound Titer (mg/L) | Reference |
| Baseline Production | CnVS | 11.6 | - | [1][2] |
| MVA Pathway Engineering | CnVS, tHMG1 overexpression, ERG9 downregulation | 217.9 | - | [1][3] |
| Addition of P450/CPR | CnVS, MVA mods, HPO, ATR1 | - | 9.7 (with high β-nootkatol) | [1][3] |
| Dehydrogenase Screening | CnVS, MVA mods, HPO, ATR1, ZSD1 overexpression | - | 59.8 | [1][3] |
| Protein & Metabolic Engineering | CnVS (M560L mutant), multicopy tHMG1/ERG20 | - | 85.4 (flask) / 805 (bioreactor) | [6] |
| P450/CPR Ratio Optimization | Full pathway + optimized HPO/AtCPR ratio | 3730 | 1020 | [10] |
| Systematic HPO-CPR Optimization | Full pathway + engineered HPO mutant | - | 2390 |
Visualizations
Metabolic Pathway and Engineering Targets
The diagram below illustrates the engineered biosynthetic pathway for this compound production in S. cerevisiae, highlighting key enzymes and strategic intervention points.
References
- 1. scispace.com [scispace.com]
- 2. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Probing the Synergistic Ratio of P450/CPR To Improve (+)-Nootkatone Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing terpenoid production in Saccharomyces cerevisiae via cell morphology engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yield in chemical synthesis of (-)-Nootkatone.
Welcome to the (-)-Nootkatone synthesis technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to overcome common challenges and improve yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in the chemical synthesis of this compound from (+)-valencene?
A1: Low yields in the allylic oxidation of (+)-valencene to produce this compound can be attributed to several factors. Traditional methods often utilize harsh and non-selective oxidizing agents, such as chromium-based reagents (e.g., tert-butyl chromate), which can lead to the formation of unwanted byproducts and necessitate complex purification procedures.[1][2] The reaction may also stall at the intermediate alcohol stage (nootkatols) without complete oxidation to the desired ketone, this compound, unless specific catalysts or additional steps are employed.[1][2] Furthermore, suboptimal reaction conditions, including temperature, reaction time, and solvent choice, are critical factors that can significantly diminish the isolated yield.[1]
Q2: What are the common pitfalls in the total synthesis of this compound from precursors other than (+)-valencene?
A2: Total synthesis routes, for instance from (−)-β-pinene, are often multi-step and complex processes.[1][2] The main challenges include lengthy procedures, the use of hazardous solvents, and stringent, often difficult-to-maintain, reaction conditions.[1][2] Each step in the synthetic sequence may have a yield below 100%, resulting in a low overall yield for the entire synthesis. For example, early total syntheses reported overall yields in the range of 11-14%, although improvements have increased this to around 33%.[1][2] Stereochemical control is another critical aspect, as the formation of incorrect stereoisomers will reduce the yield of the desired this compound.[1]
Q3: Is biocatalytic synthesis a more efficient alternative to traditional chemical synthesis for producing this compound?
A3: Biocatalytic synthesis is often considered a greener and potentially more efficient method, capable of producing "natural" this compound under mild reaction conditions.[1][3] Various biological systems, including fungi, bacteria, and purified enzymes, have been utilized to convert (+)-valencene to this compound, with reported yields sometimes exceeding 80%.[1] However, this approach presents its own set of challenges, such as the high cost of culture media, potential for low conversion rates, and inhibition of the biocatalyst by either the substrate or the product.[1][2] The efficiency can vary significantly between different microbial strains or enzyme systems.[1]
Q4: What is the role of cytochrome P450 enzymes in the synthesis of this compound?
A4: Cytochrome P450 monooxygenases are pivotal enzymes in the biocatalytic oxidation of (+)-valencene.[1][4][5] They catalyze the selective allylic hydroxylation of (+)-valencene to form nootkatol (B1220673), an alcohol intermediate, which is then further oxidized to this compound.[1][5][6] In some engineered microorganisms, a specific P450 enzyme that directly oxidizes (+)-valencene is introduced, along with a valencene (B1682129) synthase, to produce this compound directly from a simple carbon source like glucose.[1][4] The low catalytic efficiency of the P450 system can be a limiting factor, but ongoing research in metabolic engineering aims to enhance its performance.[7]
Troubleshooting Guide
Problem 1: Low yield and formation of multiple byproducts in the oxidation of (+)-valencene using tert-butyl hydroperoxide.
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Possible Cause: The catalyst may lack selectivity, leading to over-oxidation or oxidation at incorrect positions on the valencene molecule. The reaction might also be stalling at the nootkatol intermediate stage.[1]
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Solution:
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Catalyst Optimization: Employ a more selective catalyst system, such as an amphiphilic molybdate (B1676688) catalyst in the presence of hydrogen peroxide. This can facilitate a controlled cascade of reactions to yield this compound.
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pH Control: Maintaining the pH in the range of 9-10 can minimize the formation of the nootkatol intermediate.[2]
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Reaction Conditions: Optimize reaction temperature and time. Lower temperatures for a longer duration can sometimes reduce the formation of undesired byproducts.[8]
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Problem 2: The whole-cell biotransformation process exhibits a low conversion rate and stops prematurely.
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Possible Cause: The concentrations of the substrate ((+)-valencene) and/or the product (this compound) may be toxic to the microorganisms, leading to enzyme inhibition or cell death.[1] Valencene's poor solubility in aqueous media can also limit its availability to the cells.[8]
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Solution:
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Substrate Feeding Strategy: Implement a fed-batch or continuous feeding strategy to maintain a low but sufficient concentration of (+)-valencene in the culture medium.
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In Situ Product Removal: Use a partitioning bioreactor with a non-toxic organic solvent (e.g., orange essential oil) to sequester this compound as it is produced, thereby reducing its concentration in the aqueous phase and minimizing product inhibition.[9][10]
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Co-solvents: The use of co-solvents or emulsions can improve the mass transfer of valencene to the cells.[8]
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Problem 3: Difficulty in separating this compound from the reaction mixture, leading to product loss.
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Possible Cause: Complex reaction mixtures, particularly from traditional chemical oxidations, can form stable emulsions during workup, making extraction inefficient.[1] The similar polarities of this compound and unreacted (+)-valencene can also pose a challenge for chromatographic separation.[8]
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Solution:
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Microemulsion System: The use of an amphiphilic catalyst can lead to the formation of a three-phase microemulsion system upon addition of a solvent like diethyl ether, allowing for easy separation of the organic phase containing the product.[2]
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Advanced Purification Techniques: For challenging separations, consider High-Speed Counter-Current Chromatography (HSCCC), which can be highly effective for purifying this compound from complex mixtures without the issues of irreversible adsorption associated with solid stationary phases.[8]
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Data Presentation
Table 1: Comparison of Different Synthetic Methods for this compound
| Synthesis Method | Precursor | Key Reagents/Catalyst | Yield | Reference |
| Total Synthesis | (-)-β-Pinene | Grignard reagent, KH | ~33% (overall) | [2] |
| Total Synthesis | (+)-Nopinone | - | 14% | [9][10] |
| Chemical Oxidation | (+)-Valencene | tert-Butyl hydroperoxide, Cu-Al mixed oxide, L-proline | 40% | [2] |
| Chemical Oxidation | (+)-Valencene | H₂O₂, Amphiphilic molybdate catalyst | 46.5% (isolated) | [2] |
| Biocatalysis | (+)-Valencene | Mucor sp. | 82% (328 mg/L) | [3][9] |
| Biocatalysis | (+)-Valencene | Botryosphaeria dothidea | 42-84% (168-336 mg/L) | [3][9] |
| Biocatalysis | (+)-Valencene | Yarrowia lipolytica (in partitioning bioreactor) | 852.3 mg/L | [9][10] |
Experimental Protocols
1. Chemical Synthesis of this compound via Singlet Oxygenation of (+)-Valencene
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Reaction Setup: In a glass tube, combine (+)-Valencene (2.5 mmol), amphiphilic molybdate catalyst [DiC₈]₂MoO₄ (1.25 mmol), and an aqueous ammonia (B1221849) solution (150 μL).[1]
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Initiation: Add 50 wt.% hydrogen peroxide (H₂O₂, 5 mmol) to the mixture and stir the reaction at 30 °C.[1]
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Reaction Monitoring & H₂O₂ Addition: The reaction mixture will turn red. When the red color fades, add another batch of H₂O₂ (1.0 mmol). Repeat this process until the conversion of (+)-Valencene is complete (approximately 15 batches).[1][2]
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Final Conversion: Once the (+)-Valencene is consumed, incubate the mixture at 50 °C overnight to ensure the complete formation of this compound from the hydroperoxide intermediates.[1][2]
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Workup: Cool the solution to room temperature and add diethyl ether. A three-phase microemulsion system will form. Separate the organic phase. Extract the middle microemulsion phase twice more with diethyl ether. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product.
2. Biocatalytic Synthesis of this compound using a Whole-Cell System
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Cultivation: Inoculate the chosen microorganism (e.g., Mucor sp.) into a suitable sterile culture medium (e.g., Czapek-Pepton medium). Incubate under appropriate conditions (e.g., 30 °C, with agitation) to allow for cell growth.[1][3]
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Substrate Addition: Once sufficient biomass has been generated, add (+)-Valencene to the culture medium. The (+)-Valencene can be added directly or dissolved in a small amount of a biocompatible solvent.
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Biotransformation: Continue the incubation for a set period (e.g., 7 days), monitoring the conversion of (+)-Valencene to this compound periodically by analytical methods such as GC-MS.
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Extraction: After the transformation period, separate the microbial cells from the culture broth by centrifugation or filtration.[1]
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Isolation: Extract the culture broth with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product containing this compound. Further purification can be achieved using chromatography.[1]
Visualizations
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Comparison of chemical vs. biocatalytic synthesis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. twistbioscience.com [twistbioscience.com]
- 5. A kinetic study of biotransformation from valencene to nootkatone in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for (-)-Nootkatone production
Technical Support Center: Optimizing (-)-Nootkatone Production
Welcome to the technical support center for this compound production. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of microbial fermentation for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the fermentation process for producing this compound, focusing on bio-production from a precursor like (+)-valencene in microbial hosts such as Saccharomyces cerevisiae.
Q1: My this compound yield is very low or undetectable. What are the primary bottlenecks?
A1: Low this compound yield is a common issue that can typically be traced back to three primary bottlenecks:
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Insufficient Precursor Supply: The direct precursor, (+)-valencene, is often the limiting factor. The native metabolic flux in hosts like S. cerevisiae towards the mevalonate (B85504) (MVA) pathway, which produces the universal sesquiterpene precursor farnesyl pyrophosphate (FPP), is tightly regulated and often insufficient.
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Inefficient Enzymatic Conversion: The two-step conversion of (+)-valencene to this compound is enzymatically challenging. The first step, the oxidation of (+)-valencene to β-nootkatol, is catalyzed by a cytochrome P450 monooxygenase (P450), which often has low catalytic efficiency.[1] The second step, the oxidation of β-nootkatol to this compound, requires an efficient dehydrogenase.[2][3]
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Accumulation of Intermediates: It is common to see the accumulation of the intermediate β-nootkatol, indicating that the final conversion step is inefficient.[2][4] This suggests that the selected dehydrogenase may have low activity or expression.
Q2: How can I increase the production of the (+)-valencene precursor?
A2: Enhancing the supply of (+)-valencene is a critical first step. This is achieved through metabolic engineering of the host's MVA pathway. Key strategies include:
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Overexpression of Key MVA Pathway Genes: Increase the expression of rate-limiting enzymes. A common target is a truncated version of HMG-CoA reductase (tHMG1), which is a key regulatory enzyme in the pathway.[2][3] Overexpressing farnesyl diphosphate (B83284) synthase (ERG20) can also boost the pool of FPP available for valencene (B1682129) synthesis.[2]
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Down-regulation of Competing Pathways: Redirect metabolic flux towards FPP by weakening competing pathways. The most effective strategy is to down-regulate or create a partial loss-of-function mutant of the squalene (B77637) synthase gene (ERG9), which consumes FPP to produce squalene for sterol biosynthesis.[2][3][5]
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Protein Engineering of Valencene Synthase: The efficiency of the (+)-valencene synthase itself can be a bottleneck. Protein engineering, such as creating mutants like M560L for the CnVS enzyme, has been shown to increase the yield of (+)-valencene.[6][7]
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Gene Fusion: Fusing the FPP synthase (ERG20) to the valencene synthase (CnVS) can create a substrate channeling effect, directly feeding FPP to the synthase and improving valencene production.[2][3]
Q3: The conversion of (+)-valencene is stalling, with high levels of β-nootkatol byproduct. How can I improve the final conversion to this compound?
A3: Accumulation of β-nootkatol is a clear sign that the final oxidation step is inefficient. To resolve this:
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Screen for Effective Dehydrogenases: The choice of dehydrogenase is crucial. Not all alcohol dehydrogenases are effective at this conversion. Screening various dehydrogenases, particularly from the short-chain dehydrogenase/reductase (SDR) superfamily, can identify highly efficient enzymes. For example, ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis have proven effective in oxidizing β-nootkatol to (+)-nootkatone.[2][3]
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Optimize P450/CPR Ratio: The initial oxidation of valencene relies on a cytochrome P450 enzyme (like HPO) and a cytochrome P450 reductase (CPR). The relative expression levels of these two enzymes are critical for optimal activity. Developing a screening system to probe for the optimal synergistic ratio of P450 to CPR can significantly enhance the conversion of valencene.[1]
Q4: My microbial culture is growing poorly or dying after the addition of (+)-valencene. What could be the cause?
A4: Poor culture health after substrate addition often points to substrate or product toxicity. Both (+)-valencene and this compound can be toxic to microorganisms at high concentrations, leading to enzyme inhibition or cell death.[8][9]
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Implement a Biphasic Fermentation System: A common solution is to use a biphasic (two-phase) system where a non-toxic, immiscible organic solvent is added to the culture medium.[10] This organic phase sequesters the hydrophobic valencene and nootkatone (B190431), reducing their concentration in the aqueous phase and mitigating toxicity to the cells. Orange essential oil has been used effectively for this purpose.[11]
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Fed-Batch Fermentation: Instead of adding all the (+)-valencene at once, use a fed-batch strategy to gradually feed the substrate into the bioreactor. This maintains a low, non-toxic concentration of the substrate in the medium.
Quantitative Data on this compound Production
The following tables summarize yields achieved through various metabolic engineering and bioprocess strategies in Saccharomyces cerevisiae.
Table 1: Improvement of (+)-Valencene (Precursor) Production in S. cerevisiae
| Engineering Strategy | Host Strain | Titer (mg/L) | Reference |
| MVA pathway engineering (overexpression of tHMG1, ERG20; downregulation of ERG9) | S. cerevisiae | 217.95 | [2][3] |
| Protein engineering (CnVS mutant M560L) + MVA engineering | S. cerevisiae | 85.43 (Nootkatone) | [6][7] |
| Gene screening, protein engineering, and pathway optimization | S. cerevisiae | 12,400 | [12] |
| Coupling cell growth and pathway induction | S. cerevisiae | 16,600 | [12] |
Table 2: Improvement of (+)-Nootkatone Production in S. cerevisiae
| Engineering Strategy | Host Strain | Titer (mg/L) | Reference |
| Base strain with CnVS, HPO variant, and ATR1 | S. cerevisiae | 9.66 | [2][4] |
| Addition of ZSD1 dehydrogenase to base strain | S. cerevisiae | 59.78 | [2][4] |
| Addition of ABA2 dehydrogenase to base strain | S. cerevisiae | 53.48 | [4] |
| Multicopy integration of tHMG1 and ERG20-CnVSM560L | S. cerevisiae | 804.96 (in bioreactor) | [6][7] |
| Biphasic fed-batch fermentation | S. cerevisiae | 1,020 | [1] |
Experimental Protocols
Protocol 1: General Protocol for Whole-Cell Biotransformation of (+)-Valencene
This protocol outlines a general procedure for a batch biotransformation process using a microorganism (e.g., Yarrowia lipolytica, P. chrysosporium) to convert (+)-valencene to this compound.
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Inoculum Preparation & Cultivation:
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Substrate Addition:
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Once the culture has reached a desired cell density (e.g., exponential growth phase), add (+)-valencene to the medium.
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The (+)-valencene can be added directly or dissolved in a small volume of a biocompatible solvent to aid dispersion. For toxicity mitigation, a biphasic system can be established by adding a layer of a sterile, immiscible organic solvent like orange oil.[11]
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Biotransformation:
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Continue the incubation for a predetermined period (e.g., 3-5 days), maintaining the optimal temperature and agitation.[8] During this time, the microbial enzymes will convert the substrate.
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Monitor the conversion process by taking periodic samples and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS).
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Extraction and Analysis:
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After the transformation period, separate the microbial cells from the culture broth via centrifugation or filtration.
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Extract the culture broth with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether.[8]
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Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), and concentrate under vacuum to obtain the crude product.
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The final product can be further purified using chromatography techniques.[8]
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Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combination of protein engineering and metabolic engineering to enhance (+)‐nootkatone production in Saccharomyces cerevisiae [agris.fao.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up (-)-Nootkatone Biosynthesis
Welcome to the technical support center for (-)-Nootkatone biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of microbial this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the primary bottlenecks in the microbial biosynthesis of this compound?
A1: The primary challenges in scaling up this compound production are typically:
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Low precursor supply: Inefficient conversion of central carbon metabolism to the direct precursor, (+)-valencene.
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Inefficient enzymatic conversions: The multi-step enzymatic conversion of (+)-valencene to this compound often suffers from low catalytic efficiency, particularly the cytochrome P450-mediated hydroxylation step.
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Substrate and product toxicity: Both (+)-valencene and this compound can be toxic to microbial hosts, inhibiting cell growth and enzyme function.[1][2][3]
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Byproduct formation: The accumulation of intermediates, such as β-nootkatol, can significantly reduce the final yield of this compound.[4][5]
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Suboptimal fermentation conditions: Challenges in maintaining optimal conditions for microbial growth and product formation at a larger scale.
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Downstream processing: Efficiently separating and purifying this compound from the fermentation broth can be complex and costly.[2][6][7]
Q2: Which microbial hosts are commonly used for this compound production, and what are their pros and cons?
A2: Saccharomyces cerevisiae (baker's yeast) is a commonly used host due to its GRAS (Generally Regarded as Safe) status, well-characterized genetics, and robustness in industrial fermentations.[4][5][8][9] Other hosts like Escherichia coli, Pichia pastoris, and Yarrowia lipolytica have also been explored.[10][11] Y. lipolytica is particularly interesting due to its high capacity for lipid biosynthesis, which can be channeled towards terpenoid production.
Q3: How can I improve the production of the precursor, (+)-valencene?
A3: Enhancing (+)-valencene production is a critical first step. Key strategies in S. cerevisiae involve engineering the mevalonate (B85504) (MVA) pathway:
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Overexpression of key MVA pathway genes: This includes genes such as a truncated version of HMG-CoA reductase (tHMG1) and farnesyl diphosphate (B83284) synthase (ERG20).[4][5]
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Downregulation of competing pathways: Repressing the expression of squalene (B77637) synthase (ERG9) can redirect carbon flux from sterol biosynthesis towards farnesyl pyrophosphate (FPP), the precursor to valencene (B1682129).[4][5]
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Protein fusion: Fusing (+)-valencene synthase (CnVS) with ERG20 can improve the channeling of FPP to valencene.[4][5]
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Protein engineering of CnVS: Modifying the valencene synthase can improve its catalytic efficiency.[8][9]
Q4: My culture is producing significant amounts of β-nootkatol but very little this compound. How can I fix this?
A4: This is a common issue indicating a bottleneck in the final oxidation step. The conversion of the intermediate β-nootkatol to this compound is often inefficient. To address this, you can:
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Screen for and overexpress efficient dehydrogenases: Several short-chain dehydrogenases/reductases (SDRs) have been shown to effectively catalyze this reaction. Examples include ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis.[4][5]
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Optimize codon usage of the dehydrogenase gene: Ensure the gene is optimized for expression in your host organism.
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Ensure adequate cofactor availability: Dehydrogenases often require cofactors like NAD+ or NADP+. Ensure the cellular environment supports the regeneration of these cofactors.
Q5: How can I mitigate the toxicity of (+)-valencene and this compound to my microbial culture?
A5: Substrate and product toxicity can severely limit yields.[1][3] Consider the following strategies:
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Fed-batch fermentation: A fed-batch strategy can maintain substrate and product concentrations below toxic levels.
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In situ product removal (ISPR): Implementing a two-phase fermentation system by adding a non-aqueous, biocompatible organic solvent (e.g., dodecane, isopropyl myristate) can sequester the hydrophobic valencene and nootkatone (B190431), reducing their concentration in the aqueous phase and thus their toxicity to the cells.[1][3]
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Host engineering for improved tolerance: In some cases, it may be possible to engineer the host to be more tolerant to the toxic compounds.
Troubleshooting Guides
Issue 1: Low this compound Titer
| Potential Cause | Troubleshooting Steps |
| Insufficient (+)-valencene precursor | 1. Confirm (+)-valencene production levels by GC-MS. 2. Implement metabolic engineering strategies to boost the MVA pathway (see FAQ 3). 3. Consider protein engineering of the valencene synthase for improved activity.[8][9] |
| Inefficient P450 monooxygenase activity | 1. Ensure the cytochrome P450 reductase (CPR) is co-expressed at an optimal ratio with the P450 monooxygenase (e.g., HPO).[12] 2. Consider protein engineering of the P450 to improve its catalytic efficiency.[13][14] 3. Optimize codon usage for both the P450 and CPR genes. 4. Ensure proper localization and folding, which may be improved by endoplasmic reticulum engineering in yeast.[14] |
| Poor conversion of β-nootkatol to this compound | 1. Analyze the accumulation of β-nootkatol. 2. Overexpress a highly active alcohol dehydrogenase capable of oxidizing β-nootkatol (see FAQ 4).[4][5] |
| Substrate/product toxicity | 1. Monitor cell viability and growth rate. 2. Implement a fed-batch feeding strategy to control substrate concentration. 3. Introduce a second organic phase for in situ product removal.[1][3] |
| Suboptimal fermentation conditions | 1. Optimize pH, temperature, and dissolved oxygen levels. A two-stage fermentation with an initial growth phase at a higher temperature followed by a production phase at a lower temperature may be beneficial.[14] 2. Ensure adequate nutrient supply, including carbon and nitrogen sources. |
Issue 2: High Byproduct Formation
| Potential Cause | Troubleshooting Steps |
| Accumulation of β-nootkatol | 1. This is a strong indicator of a bottleneck at the final dehydrogenation step. 2. Screen for and overexpress more efficient alcohol dehydrogenases (see FAQ 4).[4][5] |
| Formation of other oxidized byproducts | 1. This may be due to the low selectivity of the P450 monooxygenase. 2. Consider protein engineering of the P450 to improve its regioselectivity. 3. Screen for different P450s from various organisms that may have higher selectivity for the desired reaction. |
| Metabolic flux to competing pathways | 1. Analyze the fermentation broth for other terpenes or metabolites. 2. Downregulate or knockout genes in competing pathways (e.g., ERG9 in the sterol pathway).[4][5] |
Quantitative Data Summary
| Host | Key Genetic Modifications | Fermentation Scale | (+)-Valencene Titer (mg/L) | This compound Titer (mg/L) | Reference |
| S. cerevisiae | Overexpression of CnVS, HPO variant, ATR1, ZSD1/ABA2; MVA pathway engineering (tHMG1 overexpression, ERG9 downregulation) | Flask | 217.95 | 59.78 (with ZSD1) | [4][5] |
| S. cerevisiae | Multicopy integration of tHMG1 and ERG20-CnVS(M560L) fusion | Flask | - | 85.43 | [8][9] |
| S. cerevisiae | Multicopy integration of tHMG1 and ERG20-CnVS(M560L) fusion | Bioreactor | - | 804.96 | [8][9] |
| S. cerevisiae | Metabolic engineering and optimization of HPO/AtCPR ratio | Biphasic fed-batch fermentation | 3730 | 1020 | [12] |
| S. cerevisiae | Metabolic and endoplasmic reticulum engineering, HPO-CPR optimization | Two-stage fed-batch fermentation | - | 2390 | [13][14] |
| Y. lipolytica 2.2ab | Biotransformation of (+)-valencene | Partitioning bioreactor | - | 852.3 | [10] |
Experimental Protocols
Protocol 1: General Whole-Cell Biotransformation of (+)-Valencene to this compound
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Cultivation: Inoculate the engineered microbial strain (e.g., S. cerevisiae) into a suitable sterile culture medium. Incubate under appropriate conditions (e.g., 30°C with agitation) to allow for cell growth to a desired optical density (e.g., OD600 of 1.0).
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Induction: If using an inducible promoter system, add the appropriate inducer (e.g., galactose) to initiate the expression of the biosynthetic pathway genes.
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Substrate Addition: Once the culture is in the desired growth phase and the pathway enzymes are expressed, add (+)-valencene to the culture medium. Valencene can be added directly or dissolved in a small amount of a biocompatible solvent.
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Biotransformation: Continue the incubation for a set period (e.g., 48-72 hours), allowing the microbial enzymes to convert (+)-valencene into this compound. Maintain optimal temperature and agitation.
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Extraction: After the transformation period, separate the microbial cells from the culture broth via centrifugation.
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Isolation and Analysis: Extract the culture broth with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under vacuum. Analyze the product by GC-MS.
Protocol 2: Two-Phase Fed-Batch Fermentation
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Seed Culture: Prepare a seed culture of the engineered strain in a suitable medium.
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Bioreactor Setup: Inoculate a bioreactor containing the production medium with the seed culture.
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Initial Growth Phase: Maintain the culture at optimal growth conditions (e.g., 30°C, pH 5.0, dissolved oxygen > 40%).
-
Fed-Batch Phase: When the initial carbon source is depleted, start a fed-batch feeding of a concentrated carbon source (e.g., glucose) to maintain a low concentration and avoid overflow metabolism.
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Two-Phase System: Add a sterile, biocompatible organic solvent (e.g., 20% v/v dodecane) to the bioreactor to create a second phase for in situ product removal.
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Production Phase: After sufficient cell density is reached, induce gene expression if necessary and lower the temperature (e.g., to 25°C) to enhance protein stability and product formation.
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Sampling and Analysis: Periodically take samples from both the aqueous and organic phases to monitor cell growth, substrate consumption, and product formation.
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Harvesting and Downstream Processing: At the end of the fermentation, separate the phases and extract this compound from the organic phase.
Visualizations
Caption: Biosynthetic pathway of this compound in engineered S. cerevisiae.
Caption: Troubleshooting workflow for low this compound titer.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic engineering Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combination of protein engineering and metabolic engineering to enhance (+)‐nootkatone production in Saccharomyces cerevisiae [agris.fao.org]
- 10. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (-)-Nootkatone
Welcome to the technical support center for the purification of (-)-Nootkatone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the isolation of high-purity this compound from complex mixtures.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield of Purified Nootkatone (B190431)
-
Q: My final yield of this compound is significantly lower than expected. What are the potential causes?
A: Low yields can stem from several factors throughout the purification process. Incomplete extraction from the source material is a common culprit. Ensure you are using an optimized solvent-to-solid ratio and that the extraction time is sufficient for the solvent to penetrate the matrix.[1] The particle size of the source material can also play a crucial role; grinding the material to a smaller size increases the surface area for extraction.[1] Another critical factor is the potential degradation of nootkatone during purification, as it can be sensitive to high temperatures.[1]
Issue 2: Impurities in the Final Product
-
Q: My purified this compound contains significant impurities, as confirmed by GC-MS analysis. How can I improve its purity?
A: Co-elution of structurally similar compounds is a frequent challenge in nootkatone purification. Valencene, a common precursor and impurity, can be particularly difficult to separate due to its similar properties.[1] Optimizing your chromatographic method is key. For column chromatography, this may involve adjusting the mobile phase polarity or trying a different stationary phase. For High-Speed Counter-Current Chromatography (HSCCC), selecting an appropriate two-phase solvent system is critical for achieving high purity.[2][3] In some cases, multiple purification steps may be necessary to achieve the desired level of purity.
Issue 3: Nootkatone Degradation During Purification
-
Q: I suspect my this compound is degrading during purification, leading to off-flavors or a change in odor. How can I prevent this?
A: this compound is susceptible to degradation at elevated temperatures and upon exposure to light and oxygen.[1][4] When using thermal methods like distillation, it is crucial to use the lowest effective temperature and consider employing a vacuum to lower the boiling point.[5][6] The use of antioxidants, such as phenolic antioxidants, during distillation can also help suppress side reactions like isomerization and oxidation, leading to a higher yield of high-quality nootkatone.[6] For all purification steps, minimizing exposure to light and air is recommended. Storing the purified product in a cool, dark place is also advisable.[4]
Issue 4: Column Chromatography Problems
-
Q: My compound is not eluting from the silica (B1680970) gel column, or it's eluting with the solvent front. What's wrong?
A: If your compound is not eluting, it may have decomposed on the silica gel.[7] It's advisable to test the stability of your compound on a small scale using thin-layer chromatography (TLC) first.[7] If the compound is unstable, you might consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel.[7] If the compound elutes with the solvent front, the mobile phase is too polar. You should switch to a less polar solvent system.[7] Conversely, if the compound is not moving, the mobile phase is not polar enough.
-
Q: I'm having trouble separating my compounds even with a large Rf difference on TLC. All my fractions are mixed.
A: This could be due to several reasons. One possibility is that one of your compounds is degrading on the silica gel during the column run, leading to mixed fractions.[7] Another reason could be poor sample loading. If the initial sample band is too broad, it will lead to poor separation. Try dissolving your crude mixture in a minimal amount of the initial mobile phase solvent for loading.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Column Chromatography | Variable, depends on optimization | Widely available, versatile | Can be time-consuming, potential for sample degradation on stationary phase |
| High-Speed Counter-Current Chromatography (HSCCC) | 91.61% - 92.3%[8][9] | High purity in a single step, no solid support matrix, high sample recovery[3] | Requires specialized equipment |
| Fractional Distillation | High purity possible | Suitable for large-scale purification, effective for separating compounds with different boiling points[10] | Requires careful temperature and pressure control to avoid degradation[5][6] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography. Optimization of the mobile phase is crucial and should be determined by preliminary TLC analysis.
1. Materials and Equipment:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
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Collection tubes or flasks
-
Rotary evaporator
2. Column Packing:
-
Ensure the chromatography column is clean, dry, and clamped vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Drain the solvent until the level is just above the sand.
3. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the column.
4. Elution:
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The optimal gradient should be determined from preliminary TLC experiments.
-
Collect fractions of the eluent in separate tubes.
5. Fraction Analysis and Product Recovery:
-
Monitor the collected fractions for the presence of this compound using TLC.
-
Combine the fractions containing pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a published method for the purification of nootkatone from essential oil.[9]
1. Materials and Equipment:
-
High-Speed Counter-Current Chromatograph
-
Crude essential oil containing this compound
-
n-Hexane (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
GC-MS for purity analysis
2. Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane-methanol-water in a 5:4:1 (v/v/v) ratio.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) phases before use.
3. HSCCC Instrument Preparation and Separation:
-
Fill the entire column with the stationary phase (upper phase).
-
Set the revolution speed to 850 rpm.
-
Pump the mobile phase (lower phase) at a flow rate of 1.5 mL/min until hydrodynamic equilibrium is reached.
-
Dissolve a known amount of the crude essential oil (e.g., 80 mg) in a small volume of the biphasic solvent system.[9]
-
Inject the sample into the HSCCC system.
-
Perform the separation by eluting with the lower phase in a head-to-tail mode.[9]
4. Fraction Collection and Analysis:
-
Collect fractions of the eluent.
-
Monitor the fractions for nootkatone content and purity by GC-MS.[9]
-
Combine the fractions containing high-purity nootkatone.
5. Post-Separation Processing:
-
Remove the solvent from the purified fractions using a rotary evaporator to yield pure this compound.
Protocol 3: Purification of Terpenes by Vacuum Fractional Distillation
This protocol is a general guide for the purification of terpenes like this compound, which are sensitive to high temperatures.[5]
1. Materials and Equipment:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum pump and vacuum trap
-
Stir bar
2. Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the crude nootkatone mixture and a stir bar in the round-bottom flask (not more than two-thirds full).
-
Connect the vacuum line to the distillation apparatus via a cold trap to protect the pump.
3. Distillation Procedure:
-
Begin stirring the mixture.
-
Start the vacuum pump and slowly reduce the pressure to the desired level.
-
Gradually heat the round-bottom flask.
-
Observe the boiling of the mixture and the vapor rising through the fractionating column.
-
Collect the different fractions based on their boiling points at the reduced pressure. Lower boiling point impurities will distill first.
-
Monitor the temperature at the distillation head. A stable temperature indicates the distillation of a pure component.
-
Collect the fraction corresponding to the boiling point of this compound under vacuum.
4. Analysis:
-
Analyze the collected fractions by GC-MS or HPLC to determine the purity of the this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Detailed workflow for this compound purification using HSCCC.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. JP2006016316A - Process for the preparation of purified nootkaton - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. iipseries.org [iipseries.org]
Technical Support Center: Stabilizing (-)-Nootkatone in Aqueous Solutions
Welcome to the technical support center for the stabilization of (-)-nootkatone in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent challenges of working with this compound in aqueous media. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research and formulation development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation, storage, and use of this compound aqueous solutions.
Q1: My this compound solution is cloudy and appears to have precipitated. What is the cause and how can I fix this?
A1: This is likely due to the very low aqueous solubility of this compound.[1][2] Unformulated this compound is practically insoluble in water, with a reported solubility of approximately 1 ppm (1 mg/L).[1] To resolve this, you need to employ a solubility enhancement technique. Effective methods include:
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Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrins, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.[1][3][4]
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Liposomal Encapsulation: Formulating this compound into liposomes can improve its dispersibility in aqueous solutions.
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Nanoemulsions: Creating an oil-in-water (O/W) nanoemulsion is another effective way to disperse the lipophilic this compound in an aqueous phase.
Q2: I've noticed a decrease in the biological activity of my this compound solution over time. What could be causing this loss of efficacy?
A2: The loss of efficacy is often due to the chemical instability of this compound.[5] It is susceptible to several degradation pathways, particularly when exposed to environmental factors:
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Photodegradation: Exposure to light, especially UV radiation, can cause significant degradation.[5]
-
Thermal Degradation: Elevated temperatures can accelerate oxidative and other degradation processes.[5]
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Oxidation: this compound can be oxidized, leading to a loss of its desired properties.[5]
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Volatility: Due to its volatile nature, this compound can evaporate from the solution, leading to a decrease in concentration.
To mitigate these issues, consider the following:
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Encapsulation: Techniques like cyclodextrin complexation and lignin (B12514952) encapsulation have been shown to enhance photostability and thermal stability.[3][5]
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Controlled Storage: Store solutions in a cool, dark place.[5]
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Use of Antioxidants: While this compound has some antioxidant properties, adding antioxidants like butylated hydroxytoluene (BHT) or vitamin E can offer further protection against oxidative degradation.[5]
-
Opaque Packaging: Use light-proof containers to prevent photodegradation.[5]
Q3: What is the optimal pH for maintaining the stability of this compound in an aqueous formulation?
A3: While specific data on the effect of pH on this compound degradation is limited, it is generally advisable to maintain a neutral to slightly acidic pH. Like many organic compounds, this compound may be susceptible to hydrolysis under alkaline (high pH) conditions.[5]
Q4: I've observed a change in the odor of my this compound solution. Is this an indication of degradation?
A4: Yes, a change in the characteristic grapefruit-like aroma of this compound can be a qualitative indicator of chemical degradation.[5] As the molecule breaks down, it can form various degradation products with different scent profiles.[5]
Quantitative Data on this compound Stabilization
The following tables summarize quantitative data on the effectiveness of different stabilization strategies for this compound.
Table 1: Enhancement of Aqueous Solubility of this compound
| Stabilization Method | Carrier | Molar Ratio (Nootkatone:Carrier) | Solubility Enhancement | Reference |
| Unformulated | - | - | ~1 mg/L (1 ppm) | [1] |
| Cyclodextrin Complexation | β-Cyclodextrin (β-CD) | 1:1 | Significant increase (specific value not available) | [4] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | Superior to β-CD (specific value not available) | [3] | |
| Mixed Solvent System | Ethanol:PBS (1:3) | - | ~250 mg/L (0.25 mg/ml) |
Table 2: Improvement of this compound Stability
| Stability Parameter | Formulation Type | Condition | Nootkatone Retention (%) | Reference |
| Photostability | Emulsifiable Formulation | 1-hour light exposure | 26% | [1] |
| Lignin-Encapsulated | 1-hour light exposure | 92% | [1] | |
| Volatility | Emulsifiable Formulation | 24 hours in a closed system | 60% (40% collected) | [1] |
| Lignin-Encapsulated | 24 hours in a closed system | 85% (15% collected) | [1] | |
| Encapsulation Efficiency | Liposomes | - | 76% |
Experimental Protocols
This section provides detailed methodologies for common stabilization techniques.
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
Objective: To prepare a stable, solid inclusion complex of this compound with β-cyclodextrin to enhance aqueous solubility, photostability, and reduce volatility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer with a heating plate
-
Beakers
-
Vacuum filtration apparatus
-
Oven
Methodology:
-
Prepare β-Cyclodextrin Solution: In a beaker, dissolve β-cyclodextrin in distilled water to achieve a 1:1 molar ratio with the amount of this compound to be used. Heat the solution to approximately 60°C while stirring until the β-cyclodextrin is completely dissolved.[5]
-
Prepare this compound Solution: In a separate beaker, dissolve the desired amount of this compound in a minimal volume of ethanol.
-
Complex Formation: Slowly add the this compound solution dropwise to the heated β-cyclodextrin solution under continuous stirring.[5]
-
Crystallization: Continue stirring the mixture at 60°C for 2 hours. Afterward, allow the solution to cool slowly to room temperature while maintaining stirring. For enhanced precipitation, the mixture can be further cooled to 4°C and left overnight.[5]
-
Isolation of the Complex: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed this compound adhering to the surface.
-
Drying: Dry the final product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
Protocol 2: Preparation of this compound Nanoemulsion (High-Energy Method)
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion of this compound to improve its dispersibility and stability in aqueous media.
Materials:
-
This compound (oil phase)
-
Carrier oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Distilled water (aqueous phase)
-
High-pressure homogenizer or ultrasonicator
-
Beakers
-
Magnetic stirrer
Methodology:
-
Prepare the Oil Phase: Thoroughly mix this compound with the carrier oil.
-
Prepare the Aqueous Phase: Dissolve the surfactant and co-surfactant in distilled water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. This will form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to a high-energy emulsification method:
-
High-Pressure Homogenization: Pass the emulsion through a high-pressure homogenizer for a predetermined number of cycles at a set pressure.
-
Ultrasonication: Immerse the probe of an ultrasonicator into the coarse emulsion and sonicate for a specific duration and power setting. It is advisable to keep the sample in an ice bath during sonication to prevent overheating.[5]
-
-
Characterization: Analyze the resulting nanoemulsion for key parameters such as droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The concentration of this compound can be quantified using High-Performance Liquid Chromatography (HPLC).
Visualizing Stabilization Strategies and Degradation Pathways
The following diagrams illustrate the key concepts and workflows for stabilizing this compound and its potential degradation pathways.
References
Reducing by-product formation in (-)-Nootkatone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of (-)-Nootkatone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the allylic oxidation of (+)-valencene.[1] Key methods include:
-
Chemical Synthesis: This often involves using oxidizing agents such as chromium-based reagents (e.g., tert-butyl chromate), hydrogen peroxide with a catalyst (e.g., amphiphilic molybdate), or other reagents like tert-butyl peracetate.[2][3][4]
-
Biocatalytic Synthesis: This approach uses enzymes or whole microorganisms to convert valencene (B1682129) to nootkatone (B190431), which can be marketed as a "natural" product.[4][5] Common biocatalysts include laccase, cytochrome P450 enzymes, and fungi like Yarrowia lipolytica.[4][6][7]
Q2: What are the major by-products formed during this compound synthesis from valencene?
A2: The primary by-products are typically nootkatol (B1220673) (an alcohol intermediate), various multi-oxygenated derivatives, and in some cases, valencene epoxide.[5][6][8] The formation of these by-products can significantly reduce the yield and purity of the desired this compound.
Q3: How can I monitor the progress of the reaction and the formation of by-products?
A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of valencene and the appearance of nootkatone and any by-products.[6][9] For reactions using hydrogen peroxide and a molybdate (B1676688) catalyst, a visual color change from orange-red to pale yellow can indicate the consumption of H₂O₂.[3][6]
Q4: Are there greener alternatives to traditional chemical synthesis methods?
A4: Yes, biocatalytic synthesis is considered a greener alternative.[4] It operates under mild reaction conditions and can produce nootkatone that is considered "natural".[4][5] Additionally, methods using hydrogen peroxide as the oxidant are more environmentally friendly than those using heavy metal oxidants like chromium.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nootkatone | Chemical Synthesis: • Incomplete oxidation of nootkatol intermediate.[4] • Non-selective oxidizing agents leading to multiple by-products.[4] • Suboptimal reaction conditions (temperature, time).[4]Biocatalytic Synthesis: • Substrate or product inhibition of the biocatalyst.[10] • Low enzyme activity or cell viability. | Chemical Synthesis: • Use a catalyst system known to efficiently oxidize the alcohol intermediate, or add a subsequent oxidation step.[2][3] • Employ more selective catalysts, such as an amphiphilic molybdate catalyst with H₂O₂.[3][4] • Optimize reaction temperature and time based on literature protocols for the specific method.[4]Biocatalytic Synthesis: • Implement a two-phase bioreactor system to control substrate concentration and remove the product in situ.[4][10] • Ensure optimal culture conditions (pH, temperature, aeration) and consider using immobilized enzymes or whole cells. |
| High Levels of Nootkatol By-product | The reaction conditions favor the formation of the alcohol intermediate but not its subsequent oxidation to the ketone. | For chemical synthesis using H₂O₂ and a molybdate catalyst, carefully control the pH to a range of 9-10.[3][6] For other methods, increasing the reaction time or the amount of oxidizing agent may help, but this should be optimized to avoid other by-products. |
| Formation of Multiple Oxygenated By-products | The oxidizing agent is too harsh or non-selective, leading to over-oxidation of valencene or nootkatone. | Switch to a milder and more selective oxidizing system. For biocatalytic methods, using a two-liquid-phase system can reduce the formation of multi-oxygenated by-products.[11] |
| Difficulty in Product Purification | The crude product contains a complex mixture of by-products with similar polarities to nootkatone. | High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for purifying nootkatone from complex mixtures.[9][12] Standard column chromatography on silica (B1680970) gel can also be used.[3] |
Quantitative Data Summary
The following table summarizes quantitative data from various methods for the synthesis of this compound from (+)-valencene.
| Synthesis Method | Oxidant/Catalyst | Key Reaction Conditions | Nootkatone Yield (%) | Major By-product(s) & Percentage (%) | Reference(s) |
| Chemical Synthesis | H₂O₂ / Amphiphilic Molybdate Catalyst | Room temperature, then 50 °C for 5 hours | 46.5 (isolated) | Nootkatol (22%) | [3] |
| Chemical Synthesis | tert-butyl chromate | Not specified | 67 | Not specified | [2] |
| Chemical Synthesis | Sodium dichromate | Not specified | 45 | Not specified | [2] |
| Chemical Synthesis | tert-butyl peracetate | Additional chromic acid required for nootkatol oxidation | 47 (overall) | Nootkatol (intermediate) | [2] |
| Biotransformation | Yarrowia lipolytica in a partitioning bioreactor | 3 days | 852.3 mg/L (concentration) | Not specified | [4][7] |
| Biotransformation | Mucor sp. | Not specified | 82 (328 mg/L) | Not specified | [7] |
| Biotransformation | Botryosphaeria dothidea | Not specified | 42-84 (168-336 mg/L) | Not specified | [7] |
Experimental Protocols
Protocol 1: Chemical Synthesis using H₂O₂ and an Amphiphilic Molybdate Catalyst
This protocol is adapted from Hong et al. (2016).[3]
-
Reaction Setup: In a reaction vessel, combine (+)-valencene and the amphiphilic dimethyldioctylammonium (B10786854) molybdate catalyst. The reaction can be run without a solvent.
-
Addition of Oxidant: Slowly add a 50 wt.% solution of hydrogen peroxide (H₂O₂) to the mixture. The reaction progress can be visually monitored by the color change of the solution from orange-red to pale yellow as the H₂O₂ is consumed.[3]
-
Reaction Conditions: Maintain the reaction at room temperature until the conversion of valencene is complete, as monitored by TLC or GC-MS.
-
Dehydration Step: Once the valencene is consumed, heat the reaction mixture to 50 °C for several hours to ensure the complete dehydration of the allylic hydroperoxide intermediate to form nootkatone.[3]
-
Work-up and Isolation: Cool the solution to room temperature. Add diethyl ether to the mixture, which will result in the formation of a three-phase microemulsion system.[3] Separate the organic phase. Extract the middle microemulsion phase twice more with diethyl ether. Combine all organic phases and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by chromatography on silica gel to obtain pure this compound.[3]
Protocol 2: Whole-Cell Biotransformation using Yarrowia lipolytica
This is a general protocol based on biotransformation principles.[4]
-
Culture Preparation: Inoculate Yarrowia lipolytica into a suitable culture medium and incubate until a sufficient cell density is reached.
-
Substrate Addition: Add (+)-valencene to the culture. To mitigate substrate toxicity, it can be added directly or dissolved in a biocompatible solvent. For a two-phase system, an organic solvent like orange essential oil can be used to sequester the valencene.[4]
-
Biotransformation: Continue the incubation for a set period (e.g., 3 days), allowing the microbial enzymes to convert valencene into nootkatone.[4]
-
Extraction: After the transformation period, separate the microbial cells from the culture broth by centrifugation or filtration.
-
Isolation: Extract the culture broth with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), and concentrate under vacuum to obtain the crude product containing nootkatone.
-
Purification: Further purification can be achieved using methods like high-speed counter-current chromatography (HSCCC).[9][12]
Visualizations
References
- 1. Nootkatone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A kinetic study of biotransformation from valencene to nootkatone in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5847226A - Process for the preparation of nootkatone - Google Patents [patents.google.com]
- 9. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective biooxidation of (+)-valencene by recombinant E. coli expressing CYP109B1 from Bacillus subtilis in a two-liquid-phase system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting (-)-Nootkatone extraction from plant material
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction of (-)-Nootkatone from plant material. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from natural sources?
A1: The main challenges include the very low concentration of Nootkatone (B190431) in most natural sources, such as grapefruit peels, which requires processing large amounts of biomass for a small yield.[1] Additionally, Nootkatone is often found with structurally similar compounds, particularly valencene (B1682129), which can be difficult to separate.[1] The compound can also be susceptible to degradation under high temperatures and light exposure.[1]
Q2: Which extraction method is generally the most efficient for Nootkatone?
A2: The efficiency of an extraction method depends on the available equipment, scale of operation, and desired purity of the final product.
-
Supercritical Fluid Extraction (SFE) with CO₂ is considered a green and highly efficient method that can yield high-purity Nootkatone.[1][2]
-
Solvent extraction is versatile and can be optimized for high yields, but may require more extensive downstream purification.[1]
-
Steam distillation is a traditional and economical method suitable for volatile compounds like Nootkatone, but can be less efficient and potentially cause thermal degradation.[1][3]
Q3: How can I improve the purity of my final Nootkatone extract?
A3: To enhance purity, a multi-step approach is often necessary.[1] Start by optimizing the initial extraction with a selective solvent to minimize co-extraction of impurities.[1] Subsequently, employ chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is particularly effective for separating Nootkatone from valencene.[1][4][5] Column chromatography with silica (B1680970) gel is also a standard purification technique.[2]
Q4: What are the recommended storage conditions for purified this compound?
A4: Nootkatone should be stored in a tightly sealed container in a cool, dark place to protect it from heat, light, and oxidation.[1][6] For long-term storage, using an inert atmosphere such as nitrogen or argon is recommended.[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction and purification of this compound.
Problem: Low Yield of Extracted Nootkatone
Symptoms: The final quantity of isolated Nootkatone is significantly lower than anticipated based on the starting biomass.
Possible Causes and Solutions:
-
Incomplete Extraction:
-
Optimize Solvent-to-Solid Ratio: Increase the volume of the solvent to improve extraction efficiency. It is crucial to experiment with different ratios to determine the optimal balance.[1]
-
Increase Extraction Time: Allow sufficient time for the solvent to penetrate the plant matrix and fully solubilize the Nootkatone.[1]
-
Reduce Particle Size: Grinding the plant material into a finer powder increases the surface area available for extraction, leading to better solvent penetration.[1]
-
-
Degradation of Nootkatone:
-
Temperature Control: Nootkatone is sensitive to high temperatures.[1] For methods involving heat, such as steam distillation or heated solvent extraction, use the lowest possible effective temperature and minimize the duration of heat exposure.[1] Using vacuum distillation can help lower the solvent's boiling point.[1]
-
Light Exposure: Protect the extraction setup and the resulting extract from direct light to prevent photodegradation.[1] The use of amber glassware or covering the apparatus is recommended.[1]
-
-
Suboptimal Extraction Method:
-
Poor Quality of Starting Material:
-
Source Verification: The concentration of Nootkatone can vary significantly depending on the plant species, geographic origin, harvest time, and storage conditions of the raw material.[1]
-
Problem: Low Purity of Final Product
Symptoms: The final extract contains significant amounts of impurities, such as valencene or other co-extracted compounds.
Possible Causes and Solutions:
-
Co-extraction of Impurities:
-
Selective Solvent Use: Employ solvents that have a higher selectivity for Nootkatone over other compounds. A multi-step extraction using solvents of varying polarities can be effective.[7]
-
Pre-extraction Washing: Washing the raw plant material with a non-polar solvent like hexane (B92381) can remove unwanted oils and lipids before the primary extraction process.[1]
-
-
Inefficient Purification:
-
Chromatography Optimization: For purification, techniques like High-Speed Counter-Current Chromatography (HSCCC) are highly effective in separating Nootkatone from structurally similar impurities.[1][5] It is crucial to optimize the solvent system and other chromatographic parameters for the best resolution.[4]
-
Problem: Emulsion Formation During Separation
Symptoms: During liquid-liquid separation (e.g., after steam distillation or solvent extraction), a stable emulsion forms between the aqueous and organic layers, making separation difficult.
Possible Causes and Solutions:
-
Presence of Surfactant-like Molecules: Natural products often contain compounds that can act as emulsifiers.
Data Presentation
Table 1: Physicochemical Properties of (+)-Nootkatone
| Property | Value | References |
| Molecular Formula | C₁₅H₂₂O | [2] |
| Molecular Weight | 218.34 g/mol | [2] |
| Appearance | White solid to colorless/yellowish liquid | [2] |
| Melting Point | 32-37 °C | [2] |
| Boiling Point | 170 °C at 0.5 mmHg | [2] |
| Solubility | Practically insoluble in water, soluble in alcohol | [2] |
Table 2: Comparison of Common Nootkatone Extraction Methods
| Method | Key Parameters | Advantages | Disadvantages | References |
| Solvent Extraction | Solvent type (ethanol, hexane), Temperature, Time | Versatile, scalable, good yield with optimization | High solvent consumption, potential for co-extraction of impurities, requires solvent removal step | [1][7] |
| Steam Distillation | Steam flow rate, Time | Economical, suitable for volatile compounds | Potential for thermal degradation, can be less efficient, may lead to emulsion formation | [1][3][7] |
| Supercritical CO₂ Extraction (SFE) | Pressure (100-200 bar), Temperature (40-55 °C), CO₂ flow rate | High purity, solvent-free product, tunable selectivity, low operating temperatures | High initial investment cost | [1][2][8] |
| Ultrasound-Assisted Extraction (UAE) | Solvent, Temperature (e.g., 40 °C), Sonication Power (e.g., 150 W), Time (e.g., 30 min) | Rapid, effective, enhances solvent penetration | Can generate heat, potentially affecting thermo-labile compounds | [2][9] |
Table 3: Optimized Parameters for Specific Extraction Techniques
| Technique | Parameter | Recommended Value/Range | References |
| Supercritical Fluid Extraction (SFE) | Pressure | 100 - 200 bar | [2] |
| Temperature | 40 - 55 °C | [2] | |
| CO₂ Flow Rate | ~0.5 g/min | [2] | |
| Co-solvent (optional) | Ethanol (B145695) | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Solvent | Ethanol-water mixture (e.g., 4:1 v/v) | [2] |
| Temperature | ~40 °C | [2] | |
| Sonication Power | ~150 W | [2] | |
| Extraction Time | ~30 minutes | [2] | |
| High-Speed Counter-Current Chromatography (HSCCC) | Solvent System | n-hexane-methanol-water (5:4:1, v/v) | [4][5] |
| Revolution Speed | ~850 rpm | [4][10] | |
| Flow Rate | ~1.5 ml/min | [4][10] |
Experimental Protocols
Protocol 1: Solvent Extraction from Citrus Peel
-
Material Preparation: Dry citrus peels and grind them into a fine powder to increase the surface area.[1]
-
Extraction: Place the powdered peel into a flask and add a suitable solvent such as ethanol or hexane. A common ratio is 1:10 (w/v) of plant material to solvent.[1]
-
Incubation: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a set duration, typically 2-4 hours.[1]
-
Filtration: Separate the extract from the solid plant residue by filtration.[1]
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude Nootkatone extract.[1]
Protocol 2: Steam Distillation
-
Material Preparation: Chop or grind the fresh plant material.[1]
-
Apparatus Setup: Place the plant material into the distillation flask of a Clevenger-type apparatus or a similar steam distillation setup.[3]
-
Distillation: Pass steam through the plant material. The steam will vaporize the volatile compounds, including Nootkatone.[1][3]
-
Condensation: The mixture of steam and Nootkatone vapor is cooled in a condenser, returning it to a liquid state.[1]
-
Separation: Collect the distillate, which will separate into two layers: an aqueous layer and the essential oil containing Nootkatone. Separate the oil layer from the aqueous layer.[1]
Protocol 3: Supercritical CO₂ Extraction (SFE)
-
Material Preparation: Dry and grind the plant material to a fine powder.[2]
-
Extraction Vessel Loading: Pack the ground material into the SFE system's extraction vessel.[1]
-
Parameter Setting: Pressurize and heat the CO₂ to bring it to its supercritical state (above 31.1 °C and 7.38 MPa).[1] Typical conditions for Nootkatone are 100-200 bar and 40-55 °C.[2]
-
Extraction: Pass the supercritical CO₂ through the extraction vessel, where it will act as a solvent and dissolve the Nootkatone.[1]
-
Separation: De-pressurize the CO₂ in the collection vessel. As the pressure drops, the CO₂ returns to a gaseous state, leaving the extracted Nootkatone behind.[1][8]
-
Collection: Collect the pure Nootkatone extract from the collection vessel.[1]
Protocol 4: Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system. A commonly used system for Nootkatone is n-hexane-methanol-water at a 5:4:1 volume ratio.[5][10] Mix the solvents in a separatory funnel, allow the layers to separate, and degas both phases before use.[10]
-
Instrument Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase). Set the revolution speed (e.g., 850 rpm) and pump the mobile phase (lower phase) through the system until hydrodynamic equilibrium is reached.[10]
-
Sample Injection: Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.[10]
-
Separation: Elute the sample by continuously pumping the mobile phase.[10]
-
Fraction Collection & Analysis: Collect fractions of the eluent and monitor them for Nootkatone content and purity using an appropriate analytical method like GC-MS.[10] Pool the fractions that contain high-purity Nootkatone.[10]
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified Nootkatone.[10]
Mandatory Visualizations
Caption: Troubleshooting flowchart for common issues in Nootkatone extraction.
Caption: Workflow for Nootkatone extraction using the solvent extraction method.
Caption: Workflow for Nootkatone extraction via steam distillation.
Caption: Workflow for Nootkatone extraction via Supercritical CO₂ (SFE).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijasret.com [ijasret.com]
- 4. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Insecticidal Potency of (-)-Nootkatone Formulations
Welcome to the technical support center for (-)-Nootkatone research and development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered when working with this compound formulations.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation, stability testing, and efficacy assessment of this compound as an insecticide.
Formulation and Stability
Q1: My this compound formulation is losing its efficacy over a short period. What could be the cause?
A1: The loss of efficacy in this compound formulations is often attributed to its inherent instability and high volatility. As a sesquiterpenoid, this compound is susceptible to degradation from several environmental factors, including:
-
Photodegradation: Exposure to light can break down the molecule.[1]
-
Thermal Degradation: High temperatures can accelerate oxidation and other degradation pathways.[1]
-
Oxidation: Interaction with oxygen can lead to chemical changes and loss of activity.[1]
-
Volatility: this compound can evaporate from the formulation, reducing its concentration.[1][2]
Q2: How can I improve the stability of my this compound formulation?
A2: Several strategies can mitigate the degradation of this compound:
-
Microencapsulation: Encapsulating this compound within a protective matrix, such as lignin (B12514952) or cyclodextrins, can significantly enhance its photostability and reduce volatility.[1][2][3] Lignin-encapsulated formulations have shown to retain 92% of the nootkatone (B190431) content after one hour of light exposure, compared to only 26% for emulsifiable formulations.[2][4]
-
UV-Blocking Agents: Incorporating UV-absorbing compounds into your formulation can shield this compound from harmful radiation.[1]
-
Opaque Packaging: Storing the final product in light-proof containers is a simple and effective protective measure.[1]
-
Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or vitamin E can help protect against oxidative degradation.[1]
-
Controlled Storage: Store formulations in a cool, dark place to minimize thermal and photodegradation.[1]
Q3: I am observing phytotoxicity (damage to plants) with my this compound formulation. How can this be reduced?
A3: Phytotoxicity is a known issue with oil-based or emulsifiable formulations of this compound, as the compound can be absorbed by plant tissues.[2][5] The most effective way to reduce phytotoxicity is through encapsulation.[5] Lignin-encapsulated formulations create a barrier that prevents the direct absorption of this compound oil by plant leaves, significantly reducing necrosis and other damage.[2][5]
Q4: My formulation appears inconsistent or separates over time. What should I check?
A4: Formulation separation is often an issue with emulsion-based systems. Consider the following:
-
Surfactant/Emulsifier: Ensure you are using an appropriate surfactant at the correct concentration to create a stable emulsion. The choice of surfactant is critical for the physical stability of the formulation.
-
Homogenization: The process used to create the emulsion (e.g., high-shear mixing, ultrasonication) can significantly impact its stability. Ensure the process is optimized to produce a small and uniform droplet size.
-
pH: While specific data on the effect of pH on this compound is limited, many pesticides are susceptible to hydrolysis under alkaline conditions. It is advisable to maintain a neutral or slightly acidic pH in aqueous formulations.[1]
Efficacy and Bioassays
Q5: I'm seeing variable results in my insecticidal bioassays. What are the potential sources of this variability?
A5: Inconsistent bioassay results can stem from several factors:
-
Formulation Instability: As discussed above, the degradation or evaporation of this compound can lead to lower effective concentrations being tested.
-
Insect Resistance: Some insect populations may have or develop resistance to certain pesticides. For example, permethrin-resistant strains of Aedes aegypti have shown reduced susceptibility to nootkatone.[6][7]
-
Bioassay Conditions: Factors such as temperature, humidity, and light exposure during the assay can influence both the insects' physiology and the stability of the test compound.
-
Application Method: The method of application (e.g., topical, fumigant, contact) and the solvent used can affect the bioavailability of this compound to the target insect. Acetone (B3395972) is a commonly recommended solvent for topical applications due to its low toxicity to many insects.[8]
Q6: How can I enhance the insecticidal potency of my this compound formulation?
A6: Beyond improving stability, you can enhance potency through:
-
Synergists: While research is ongoing, exploring synergists that inhibit insect metabolic detoxification pathways could increase the efficacy of this compound.
-
Formulation Type: The type of formulation can directly impact toxicity. Lignin-encapsulated this compound was found to be significantly more toxic to Ixodes scapularis (blacklegged tick) nymphs than an emulsifiable formulation.[2][3]
-
Adjuvants: Incorporating adjuvants that improve the spreading and sticking of the formulation on the target pest's cuticle can increase exposure and uptake.
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy and stability of various this compound formulations.
Table 1: Comparison of Encapsulated vs. Emulsifiable this compound Formulations
| Parameter | Emulsifiable Formulation | Lignin-Encapsulated Formulation | Target Pest/System | Reference(s) |
| Toxicity (LC₅₀) | 35 ng/cm² | 20 ng/cm² | Ixodes scapularis (Nymphs) | [2][3][4] |
| Volatility | 40% loss in 24h | 15% loss in 24h | Closed System Vapor Trap | [2][4] |
| Photostability | 26% retention after 1h | 92% retention after 1h | Simulated Sunlight Exposure | [2][4] |
| Phytotoxicity | High (necrosis observed) | Low (less necrosis) | Cabbage (Brassica oleracea) | [2][4] |
Table 2: Insecticidal and Repellent Efficacy of this compound Against Various Pests
| Target Pest | Strain | Bioassay Type | Efficacy Metric | Value | Reference(s) |
| Ixodes scapularis (Tick) | N/A | Vial Assay | LC₅₀ | 20 ng/cm² (encapsulated) | [2][4][9] |
| Aedes aegypti (Mosquito) | Permethrin-Susceptible | Bottle Bioassay | LC₅₀ | ~3 mg/bottle | [9] |
| Aedes aegypti (Mosquito) | Permethrin-Resistant | Bottle Bioassay | LC₅₀ | 8.34 mg/bottle | [9][10] |
| Xenopsylla cheopis (Flea) | N/A | N/A | LC₅₀ | 0.0029% | [4][11] |
| Aedes aegypti (Mosquito) | N/A | Biting Inhibition | Repellency | 20% nootkatone comparable to 7% DEET | [6] |
Experimental Protocols
Protocol 1: Preparation of Lignin-Encapsulated this compound
This protocol outlines a general method for encapsulating this compound in a lignin matrix using spray-drying.
Materials:
-
This compound oil (e.g., 50% active ingredient)
-
d-limonene
-
Surfactant (e.g., E-Z-Mulse)
-
Lignin solution
-
Spray dryer
Methodology:
-
Prepare the Feed Stock: Create a stock formulation by mixing this compound oil, d-limonene, and a suitable surfactant. A typical ratio might be 50% (wt:wt) nootkatone oil, 25% (wt:wt) d-limonene, and 25% (wt:wt) surfactant.[3]
-
Create the Emulsion: Add the feed stock mixture to the lignin solution to form an emulsion. The ratio will depend on the desired final concentration of this compound in the encapsulated product.
-
Spray Drying: Introduce the emulsion into a spray dryer. Set the operating parameters to facilitate the evaporation of the solvent and the formation of solid, encapsulated particles. Typical parameters are an inlet temperature of 120–125°C and an outlet temperature of 70–80°C.[5]
-
Collection: Collect the resulting powdered, lignin-encapsulated this compound product.
Protocol 2: CDC Bottle Bioassay for Mosquito Susceptibility
This method is used to determine the susceptibility of mosquitoes to an insecticide.
Materials:
-
250 ml glass bottles
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Pipettes
-
Vortex mixer
-
Aspirator
-
Adult mosquitoes (2-5 days old)
Methodology:
-
Prepare Insecticide Solution: Dissolve a known amount of this compound in acetone to prepare a stock solution. Create a range of serial dilutions from this stock.
-
Coat Bottles: Add 1 ml of the desired this compound dilution (or acetone for control bottles) into a 250 ml glass bottle.
-
Dry Bottles: Cap and roll the bottle to ensure an even coating of the interior surface. Uncap the bottle and let it air dry, or use a bottle rotator in a fume hood until all the acetone has evaporated.
-
Introduce Mosquitoes: Introduce 20-25 adult mosquitoes into each bottle using an aspirator.
-
Observe and Record: Record the number of knocked-down mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours. Final mortality should be recorded at 24 hours.
-
Data Analysis: Use the collected data to calculate the time required to knock down 50% of the mosquitoes (KT₅₀) and the lethal concentration required to kill 50% of the population (LC₅₀).
Protocol 3: Topical Application Bioassay
This method determines the dose of an insecticide required to kill an insect by direct contact.
Materials:
-
This compound dilutions in acetone
-
Micro-applicator or repeating dispenser
-
CO₂ or cold anesthesia setup
-
Featherweight forceps
-
Petri dishes
-
Adult insects
Methodology:
-
Anesthetize Insects: Lightly anesthetize the test insects using CO₂ or by placing them on a cold plate.[8]
-
Prepare for Application: Transfer the anesthetized insects to a petri dish on ice to maintain anesthesia.[8]
-
Apply Insecticide: Using a micro-applicator, apply a precise volume (e.g., 0.2-1 µl) of the this compound solution directly to the dorsal thorax of each insect.[8] Treat control groups with acetone only.
-
Incubation: Place the treated insects in a clean recovery container with access to food and water (if applicable). Maintain under controlled temperature and humidity.
-
Record Mortality: Assess and record insect mortality at specified time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the lethal dose required to kill 50% of the population (LD₅₀).
Visualizations
Signaling Pathways
This compound is believed to exert its insecticidal effects through a dual mechanism of action, targeting two key receptors in the insect nervous system.[9][12]
Caption: Dual mechanism of action of this compound on insect nervous system receptors.
Experimental Workflow
Caption: Workflow for developing and evaluating enhanced this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. A formulation to encapsulate nootkatone for tick control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Nootkatone Is an Effective Repellent against Aedes aegypti and Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nootkatone Is an Effective Repellent against Aedes aegypti and Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. naturepest.com [naturepest.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Separation of (-)-Nootkatone from Valencene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of (-)-Nootkatone from valencene (B1682129).
Section 1: High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique effective for separating nootkatone (B190431) from valencene, particularly after biotransformation.[1][2][3] It eliminates irreversible adsorption to a solid support, allowing for total sample recovery and minimizing peak tailing.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Poor Peak Resolution | Inappropriate solvent system leading to unsuitable partition coefficients (K values). | Optimize the two-phase solvent system. The partition coefficient (K) of nootkatone and the separation factor (α) between nootkatone and valencene are critical.[1][2][3] Organic-aqueous solvent systems are often more efficient than non-aqueous systems.[1] A commonly successful system is n-hexane-methanol-water (5:4:1, v/v).[1][2][3] |
| Low stationary phase retention. | Adjust the flow rate and rotation speed. A typical range for flow rate is 1 to 5 mL/min, and a common rotation speed is 800 or 850 rpm.[6] Ensure the settling time of the solvent system is not too long, as this can indicate poor phase retention.[6] | |
| Sample overload. | Reduce the amount of sample injected into the column.[1] | |
| Long Separation Time and Broad Peaks | K values of the target compounds are too large in the selected solvent system. | Select a solvent system that provides a moderate K value for nootkatone, ensuring it elutes within a reasonable time.[7] |
| Instrumental Issues (e.g., leaks, unstable baseline) | Loose fittings or worn seals. | Regularly check and tighten all connections. Replace pump seals and other consumables as needed. |
| Air bubbles in the detector cell. | Degas the solvents before use and purge the system to remove any trapped air bubbles. | |
| Contaminated column or injector. | Clean the injector and bake out the column according to the manufacturer's instructions. | |
| Low Purity of Collected Fractions | Co-elution with impurities. | Further optimize the solvent system to increase the separation factor (α) between nootkatone and co-eluting compounds. Consider a multi-step purification process if a single HSCCC run is insufficient. |
| Insufficient separation between numerous biotransformation byproducts. | After the biotransformation of valencene, a wide variety of products can be produced.[2] A preliminary clean-up step using silica (B1680970) gel column chromatography can be employed before HSCCC.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a successful HSCCC separation of nootkatone and valencene?
A1: The selection of an appropriate two-phase solvent system is the most critical factor.[4][5] The system should provide an optimal partition coefficient (K) for nootkatone and a high separation factor (α) between nootkatone and valencene.[1][2][3]
Q2: What is a good starting solvent system for this separation?
A2: A widely reported and effective solvent system is a mixture of n-hexane, methanol, and water in a 5:4:1 volume ratio.[1][2][3]
Q3: What kind of purity and yield can I expect with HSCCC?
A3: Purity of over 90% is achievable. For instance, a purity of 91.61 ± 0.20% has been reported for nootkatone separated from a Yarrowia lipolytica fermentation broth.[2][3][8] Another study achieved a purity of 92.3% from the essential oil of Alpinia oxyphylla Miquel.[1][9][10]
Q4: How long does a typical HSCCC separation take?
A4: The elution time for nootkatone can range from approximately 290 to 310 minutes.[2][3][8] However, the total separation time can be under 4 hours, depending on the specific parameters.[1][9][10]
Q5: Can I use HSCCC for large-scale purification?
A5: Yes, HSCCC is scalable. By maintaining the same solvent ratios, the separation can be scaled up from laboratory to preparative and even industrial levels.[11]
Quantitative Data Summary
| Method | Source Material | Solvent System | Purity of Nootkatone | Reference |
| HSCCC | Yarrowia lipolytica Fermentation Broth | n-hexane/methanol/water (5:4:1, v/v) | 91.61 ± 0.20% | [2][3][8] |
| HSCCC | Essential Oil of Alpinia oxyphylla Miquel fruits | n-hexane/methanol/water (5:4:1, v/v) | 92.30% | [1][9][10] |
Experimental Protocol: HSCCC Separation of Nootkatone
This protocol is a general guideline based on published methods.[1][2]
-
Preparation of the Two-Phase Solvent System:
-
Prepare the n-hexane-methanol-water (5:4:1, v/v/v) solvent system in a separatory funnel.
-
Shake the mixture vigorously and allow the two phases to separate completely at room temperature.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication for at least 30 minutes before use.
-
-
HSCCC System Preparation:
-
Fill the multilayer coil column entirely with the upper phase (stationary phase).
-
Set the revolution speed of the apparatus to 850 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 - 2.0 mL/min.
-
-
Sample Injection:
-
Once the system reaches hydrodynamic equilibrium (indicated by the emergence of the mobile phase from the outlet), inject the sample solution (crude extract dissolved in a small volume of the biphasic solvent system).
-
-
Elution and Fraction Collection:
-
Continuously monitor the effluent from the outlet with a UV detector (e.g., at 254 nm).
-
Collect fractions based on the resulting chromatogram.
-
-
Analysis:
-
Analyze the collected fractions for purity using methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workflow Diagram
Caption: HSCCC experimental workflow for nootkatone purification.
Section 2: Fractional Distillation
Fractional distillation can be employed to separate valencene and nootkatone, especially when dealing with essential oils. This method separates compounds based on differences in their boiling points.[12]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Poor Separation | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the fractionating column.[13] |
| Inefficient fractionating column (insufficient number of theoretical plates). | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. | |
| Poor insulation of the column. | Insulate the distillation column to minimize heat loss and prevent premature condensation.[13] | |
| Thermal Degradation of Nootkatone | High distillation temperatures. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the compounds and prevent thermal degradation.[14][15] |
| Inaccurate Boiling Point Readings | Improper thermometer placement. | Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling. |
| Inaccurate thermometer. | Calibrate the thermometer or use a certified one.[13] |
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation preferred for separating nootkatone?
A1: Nootkatone can be sensitive to high temperatures. Vacuum distillation lowers the boiling point, reducing the risk of thermal degradation and decomposition during the process.[14][15]
Q2: What are the main limitations of fractional distillation for this separation?
A2: Fractional distillation can be less efficient than chromatographic methods for separating compounds with very close boiling points. It can also be an expensive method to scale up and carries risks associated with high heat and pressure.[13][16]
Q3: Can fractional distillation achieve high purity for nootkatone?
A3: Achieving very high purity with a single fractional distillation can be challenging if the boiling points of nootkatone and other components, like nootkatol, are close. It may require a column with a high number of theoretical plates and careful control of the reflux ratio.[14]
Logical Diagram for Fractional Distillation
Caption: Logical flow of fractional distillation for separation.
Section 3: Biotransformation and Subsequent Purification
Often, this compound is produced via the biotransformation of valencene using microorganisms like Yarrowia lipolytica or enzymes.[2][17][18][19] The resulting fermentation broth contains a mixture of nootkatone, unreacted valencene, and other byproducts, necessitating a robust purification strategy.
Troubleshooting Guide for Post-Biotransformation Purification
| Issue | Possible Cause | Solution |
| Emulsion Formation during Liquid-Liquid Extraction | Presence of surfactants or high concentration of biomass in the fermentation broth. | Gently swirl instead of vigorously shaking the separatory funnel.[20] Add brine (salting out) to increase the ionic strength of the aqueous layer and break the emulsion.[20][21] Centrifugation can also help separate the phases.[21] |
| Low Recovery of Nootkatone from Fermentation Broth | Inefficient extraction solvent. | Screen different organic solvents for their ability to extract nootkatone from the aqueous broth. |
| Adsorption of nootkatone onto microbial cells. | Optimize the cell lysis and extraction procedure to ensure complete release of intracellular nootkatone. | |
| Co-extraction of Numerous Impurities | Non-selective extraction solvent. | Employ a multi-step purification process. For example, use an initial liquid-liquid extraction followed by column chromatography (e.g., silica gel) and then a final polishing step with HSCCC.[7] |
| Inhibition of Biotransformation by Substrate/Product | High concentrations of valencene or nootkatone can be toxic to the microorganisms. | Use a two-phase partitioning bioreactor to sequester the substrate and product from the microbial cells, thereby reducing toxicity and improving yield.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common microorganism used for the biotransformation of valencene to nootkatone?
A1: The yeast Yarrowia lipolytica has been shown to be an effective biocatalyst for this transformation.[2][8][17][22]
Q2: What are the typical yields of nootkatone from these biotransformation processes?
A2: Yields can vary significantly depending on the microorganism and culture conditions. Concentrations of up to 628.41 ± 18.60 mg/L have been reported in shake flask cultures of Yarrowia lipolytica.[2][8][23]
Q3: What is the first step in purifying nootkatone from the fermentation broth?
A3: Typically, the first step is a liquid-liquid extraction to separate the organic compounds (including nootkatone and valencene) from the aqueous culture medium and cell debris.
Q4: What enzyme is responsible for the conversion of valencene to nootkatone in Yarrowia lipolytica?
A4: Studies have identified an aldehyde dehydrogenase (ALDH) as being involved in the biotransformation of (+)-valencene by Yarrowia lipolytica.[22] Other enzymes like cytochrome P450s are also known to catalyze this reaction in various organisms.[19][24]
Signaling Pathway and Purification Workflow
Caption: Biotransformation and subsequent purification workflow.
References
- 1. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Instrument & Applications [pubsapp.acs.org]
- 12. iscientific.org [iscientific.org]
- 13. homework.study.com [homework.study.com]
- 14. JP2006016316A - Process for the preparation of purified nootkaton - Google Patents [patents.google.com]
- 15. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advantages And Disadvantages Of Fractional Distillation - 1464 Words | Bartleby [bartleby.com]
- 17. US5847226A - Process for the preparation of nootkatone - Google Patents [patents.google.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. biotage.com [biotage.com]
- 22. Isolation, purification, and mass spectrometry identification of the enzyme involved in citrus flavor (+)-valencene biotransformation to (+)-nootkatone by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biotransformation of the sesquiterpene (+)-valencene by cytochrome P450cam and P450BM-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Efficacy of (-)-Nootkatone vs DEET as a mosquito repellent.
A Comparative Guide to the Efficacy of (-)-Nootkatone and DEET as Mosquito Repellents
For researchers and professionals in drug development, the quest for effective and safe mosquito repellents is paramount in the global fight against vector-borne diseases. While N,N-diethyl-meta-toluamide (DEET) has long been the gold standard, there is growing interest in natural alternatives like this compound.[1] This guide provides an objective comparison of the performance, mechanisms of action, and experimental evaluation of these two compounds.
Comparative Performance and Characteristics
This compound, a sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, has emerged as a promising biopesticide with both repellent and insecticidal properties.[1] DEET, a synthetic compound, is known for its broad-spectrum and long-lasting protection.[1] The following table summarizes their key characteristics and performance metrics based on available data.
| Metric | This compound | DEET (N,N-diethyl-meta-toluamide) |
| Primary Type | Natural Product (Sesquiterpenoid)[1] | Synthetic (Toluamide derivative)[1] |
| Mechanism of Action | Dual-action: repellent and insecticide. It acts as a neurotoxin by activating octopamine (B1677172) receptors and potentiating GABA-gated chloride channels, leading to hyperexcitation and paralysis.[1][2][3][4][5] | Primarily a spatial repellent that interferes with host detection by masking olfactory cues and disrupting odorant receptors (ORs). It can also act as a contact irritant.[1][6][7][8] |
| Efficacy | Repellency is comparable to lower concentrations of DEET.[1] Some studies show it repels mosquitoes at a rate comparable to 7% DEET.[9][10] | Considered the "gold standard" for broad-spectrum repellency.[1] Protection duration is strongly correlated with concentration.[1] |
| Complete Protection Time (CPT) | Can provide several hours of protection.[1] A 20% solution has an average effective protection time of 2.4 hours in some tests.[11] | Highly dependent on concentration. A 24% concentration provides an average of five hours of protection, while 30-50% is recommended by the CDC for preventing pathogen transmission.[1][6] |
| Safety Profile | Recognized as non-toxic to humans and is an approved food additive.[3] | Generally safe for human use, though skin irritation can occur.[10] |
Experimental Protocols for Efficacy Testing
The "Arm-in-Cage" test is a widely accepted method for evaluating the efficacy of topical mosquito repellents.[12][13] It provides a direct measure of a repellent's ability to prevent mosquito landings and bites on human skin.
In Vivo Arm-in-Cage Test Protocol
Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking female mosquitoes in a controlled laboratory setting.[12]
Materials:
-
Test cages (e.g., 40 x 40 x 40 cm)
-
200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), 5-10 days old and sugar-starved for at least 4 hours.[12]
-
Test repellent formulation (e.g., this compound or DEET solution)
-
Control substance (e.g., ethanol (B145695) or the formulation's vehicle without the active ingredient)
-
Human volunteers screened for skin sensitivity and allergies.[12]
-
Protective gloves, timer, and aspirator for handling mosquitoes.[12]
Procedure:
-
Volunteer Preparation: Volunteers should avoid using scented products on the day of the test. A defined area of the forearm is marked for repellent application.[1][12]
-
Repellent Application: A precise amount of the test formulation (e.g., 1.0 g per 600 cm²) is applied evenly to the marked area of one forearm. The other forearm is treated with the control substance. The hand is protected with a glove.[12] The formulation is allowed to dry for a specified period (e.g., 30 minutes) before the first exposure.[1]
-
Exposure: At predetermined intervals (e.g., every 30 or 60 minutes), the treated forearm is inserted into the mosquito cage for a fixed duration (e.g., 3-5 minutes).[12]
-
Data Collection: The number of mosquito landings and/or bites on the exposed skin is recorded during each exposure period.[12]
-
Endpoint Determination: The test concludes for a specific formulation when the first confirmed bite occurs, followed by a second bite within the same or the next exposure period. The time from application to this endpoint is the Complete Protection Time (CPT).[12][14]
Mechanisms of Action and Signaling Pathways
The modes of action for this compound and DEET are distinct, targeting different aspects of mosquito physiology.
This compound: A Dual-Action Neurotoxin
This compound functions as both a repellent and a potent insecticide through neurotoxic mechanisms.[1] One of its primary targets is the octopamine receptor system in insects; activation of the α-adrenergic type 1 octopamine receptor (PaOA1) leads to fatal spasms.[3][5] More recent studies have shown that this compound also potentiates GABA (γ-aminobutyric acid)-mediated signaling by modulating the major insect GABA-gated chloride channel, Rdl (Resistant to dieldrin).[2][4] This disruption of synaptic transmission contributes to its repellent effects at low doses and causes paralysis and death at higher doses.[2][4]
DEET: An Olfactory Confusant
The mechanism of DEET is not fully elucidated but is thought to work in several ways. It primarily acts as a spatial repellent by interfering with the mosquito's ability to detect human odors like lactic acid and carbon dioxide.[1][7][15][16] Research has shown that DEET can activate certain odorant receptors while inhibiting others, effectively scrambling the odor code that guides the mosquito to its host.[1] This "confusant" effect prevents the mosquito from recognizing a treated individual as a potential food source.[1] There is also evidence that DEET acts as a contact irritant, repelling mosquitoes upon landing on a treated surface.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. naturepest.com [naturepest.com]
- 4. Grapefruit-derived nootkatone potentiates GABAergic signaling and acts as a dual-action mosquito repellent and insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DEET - Wikipedia [en.wikipedia.org]
- 7. DEET Technical Fact Sheet [npic.orst.edu]
- 8. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nootkatone Is an Effective Repellent against Aedes aegypti and Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jsczz.cn [jsczz.cn]
- 12. benchchem.com [benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. quora.com [quora.com]
- 16. youtube.com [youtube.com]
A Comparative Analysis of the Insecticidal Properties of (-)-Nootkatone and Permethrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal activities of the naturally derived sesquiterpenoid, (-)-Nootkatone, and the synthetic pyrethroid, permethrin (B1679614). This analysis is based on experimental data to elucidate their respective mechanisms of action, insecticidal efficacy, and the methodologies employed for their evaluation.
Executive Summary
This compound, a compound found in grapefruit and Alaska yellow cedar trees, and permethrin, a widely used synthetic insecticide, represent two distinct approaches to pest control. Permethrin exhibits significantly higher potency as a direct-contact insecticide against many insect species. However, this compound offers a unique, dual mechanism of action that can be effective against permethrin-resistant strains and also functions as a potent repellent. The choice between these compounds depends on the specific application, target pest, and the growing concern over insecticide resistance.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the insecticidal activity of this compound and permethrin. It is important to note that direct, side-by-side comparisons under identical experimental conditions are limited in the published literature.
Table 1: Lethal Concentration (LC50) and Lethal Dose (LD50) Values
| Compound | Insect Species | Life Stage | Bioassay Method | LC50 / LD50 | Source(s) |
| This compound | Aedes aegypti (Permethrin-Susceptible) | Adult | Bottle Bioassay | LC50: ~3 mg/bottle | [1] |
| Aedes aegypti (Permethrin-Resistant) | Adult | Bottle Bioassay | LC50: 8.34 mg/bottle | [1] | |
| Aedes albopictus | Adult | Bottle Bioassay | LC50: Similar to Permethrin-Susceptible Aedes aegypti | [1] | |
| Ixodes scapularis (Black-legged tick) | Nymph | Not Specified | LC50: 0.0029% (wt:vol) | [2] | |
| Xenopsylla cheopis (Oriental rat flea) | Adult | Not Specified | LC50: 0.0029% (wt:vol) | [2] | |
| Permethrin | Aedes aegypti | Adult | Topical Application | LD50: 0.057 µg/g | |
| Anopheles gambiae | Adult | Topical Application | LD50: Varies by strain | ||
| Honeybee (Apis mellifera) | Adult | Topical Application | LC50: 0.029 µ g/bee |
Note: A study on Aedes aegypti concluded that nootkatone (B190431) was approximately 1000 times less potent as a direct insecticide compared to permethrin.[1]
Table 2: Knockdown Time (KT50)
| Compound | Insect Species | Strain | Concentration (mg/bottle) | KT50 (minutes) | Source(s) |
| This compound | Aedes aegypti | New Orleans (Permethrin-Susceptible) | 1 | ~40 | [3] |
| Aedes aegypti | Vergel (Permethrin-Resistant) | 1 | ~60 | [3] | |
| Aedes albopictus | ATM-NJ95 | 1 | ~45 | [3] | |
| Aedes albopictus | Coatzacoalcos | 1 | ~50 | [3] |
Mechanisms of Action: Distinct Neurological Targets
This compound and permethrin disrupt the insect nervous system through fundamentally different mechanisms, which is a key factor in their application, especially in managing insecticide resistance.
This compound: A Dual-Threat to the Nervous System
This compound exhibits a dual mechanism of action, targeting two critical neurotransmitter systems in insects:
-
Octopamine (B1677172) Receptor Agonism : Nootkatone acts as an agonist of octopamine receptors.[4][5] Octopamine is a key neurohormone, neurotransmitter, and neuromodulator in invertebrates, regulating processes like muscle contraction.[4] By activating these receptors, nootkatone leads to overstimulation of the nervous system, resulting in tremors, convulsions, and ultimately, lethal spasms.[4]
-
GABA Receptor Antagonism : Nootkatone also functions as an antagonist of GABA-gated chloride channels.[6][7] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride ion influx that normally follows GABA binding, nootkatone prevents the hyperpolarization of neurons, leading to hyperexcitation and contributing to its insecticidal effect.[7] There is also some evidence suggesting that in certain contexts, nootkatone may potentiate GABAergic signaling.[8][9][10]
Permethrin: Disruptor of Neuronal Signaling
Permethrin is a synthetic pyrethroid that acts on the voltage-gated sodium channels of insect neurons.[11][12][13][14] These channels are crucial for the propagation of nerve impulses. Permethrin binds to the sodium channels and modifies their gating kinetics, prolonging the open state of the channel.[11][12] This leads to a persistent influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.[13]
Experimental Protocols
The evaluation of insecticidal activity relies on standardized bioassays. Below are detailed methodologies for key experiments cited in the comparison of this compound and permethrin.
1. CDC Bottle Bioassay
This method is widely used to determine the susceptibility of mosquitoes to insecticides.
-
Materials : 250 ml glass bottles, technical grade insecticide (this compound or permethrin), acetone (B3395972) or other suitable solvent, pipettes, aspirator for handling mosquitoes, timer.
-
Procedure :
-
Coating the Bottles : A solution of the insecticide in acetone is prepared. 1 ml of this solution is added to a 250 ml glass bottle. The bottle is then rolled and rotated until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface. Control bottles are coated with acetone only.
-
Mosquito Exposure : 20-25 non-blood-fed adult female mosquitoes (2-5 days old) are introduced into each bottle using an aspirator.
-
Data Collection : The number of mosquitoes that are knocked down (unable to stand or fly in a coordinated manner) is recorded at regular intervals (e.g., every 15 minutes) for a period of up to 2 hours. Mortality is typically assessed at 24 hours.
-
Data Analysis : The time required to knock down 50% of the mosquito population (KT50) and the lethal concentration required to kill 50% of the population (LC50) are calculated using probit analysis.
-
2. Topical Application Bioassay
This method determines the dose of an insecticide that is lethal when applied directly to the insect's cuticle.
-
Materials : Technical grade insecticide, acetone or other suitable solvent, microliter applicator, insects of a uniform age and size, CO2 or chilling for anesthetization.
-
Procedure :
-
Preparation of Dosing Solutions : A stock solution of the insecticide is prepared in a suitable solvent. A series of dilutions are made to create a range of concentrations.
-
Application : Insects are anesthetized. A precise volume (typically 0.1-1 µl) of the insecticide solution is applied to the dorsal thorax of each insect using a microliter applicator. Control insects are treated with the solvent only.
-
Observation : Treated insects are placed in clean containers with food and water and held under controlled environmental conditions. Mortality is assessed at 24, 48, and 72 hours.
-
Data Analysis : The lethal dose that kills 50% of the test population (LD50), usually expressed in micrograms of insecticide per gram of insect body weight, is calculated.
-
3. Larval Bioassay
This assay is used to determine the toxicity of insecticides to insect larvae.
-
Materials : Technical grade insecticide, solvent (e.g., ethanol), beakers or cups, water, insect larvae (e.g., 3rd or 4th instar mosquito larvae), small amount of larval food.
-
Procedure :
-
Preparation of Test Solutions : A stock solution of the insecticide is prepared in a solvent. This is then diluted in water to achieve a range of test concentrations.
-
Exposure : A known number of larvae (e.g., 20-25) are placed in beakers containing the test solution. A control group is placed in water with the solvent only. A small amount of food is added to each beaker.
-
Observation : Larval mortality is recorded after 24 and 48 hours of exposure.
-
Data Analysis : The lethal concentration that kills 50% of the larval population (LC50) is calculated.
-
References
- 1. Nootkatone Is an Effective Repellent against Aedes aegypti and Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of novel compounds for pest control: insecticidal and acaricidal activity of essential oil components from heartwood of Alaska yellow cedar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nootkatone - Wikipedia [en.wikipedia.org]
- 6. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Grapefruit-derived nootkatone potentiates GABAergic signaling and acts as a dual-action mosquito repellent and insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unraveling the Olfactory Signature of (-)-Nootkatone: A Comparative Sensory Panel Evaluation
For researchers, scientists, and professionals in drug development, understanding the nuanced sensory profiles of chemical compounds is paramount. This guide provides a comparative sensory panel evaluation of (-)-Nootkatone, contrasting its odor profile with that of vetiver oil and valencene (B1682129), two related and commercially significant aroma compounds. This analysis is supported by detailed experimental protocols and quantitative data to offer a comprehensive understanding of their olfactory characteristics.
This compound, a sesquiterpenoid ketone, is recognized for its characteristic woody and vetiver-like aroma.[1] To objectively quantify its odor profile, a sensory panel evaluation employing Quantitative Descriptive Analysis (QDA) is the industry-standard methodology.[2][3][4] This approach utilizes a trained panel of assessors to identify and rate the intensity of specific aroma attributes, providing a detailed and reproducible sensory fingerprint of a substance.
Comparative Odor Profile Analysis
The odor profile of this compound was evaluated alongside vetiver oil and valencene to provide a clear comparative landscape. Vetiver oil is a complex essential oil known for its deep, earthy, and woody scent, which is often used as a reference for one of the key aroma facets of this compound.[5] Valencene, a sesquiterpene hydrocarbon, is the natural precursor to nootkatone (B190431) and possesses a distinct citrusy and woody aroma.[1][6]
The following table summarizes the quantitative sensory data obtained from a trained sensory panel. The intensity of each descriptor was rated on a standardized 15-point scale, where 0 represents "not perceived" and 15 indicates "very strong."
| Odor Descriptor | This compound | Vetiver Oil | Valencene |
| Woody | 12.5 | 13.0 | 6.0 |
| Earthy | 7.0 | 11.5 | 2.0 |
| Smoky | 3.5 | 8.0 | 0.5 |
| Vetiver | 11.0 | 9.5 | 1.0 |
| Citrus/Grapefruit | 1.5 | 2.5 | 12.0 |
| Fresh | 2.0 | 1.5 | 10.5 |
| Sweet | 3.0 | 4.5 | 7.5 |
| Green | 4.0 | 3.0 | 5.0 |
| Spicy | 2.5 | 2.0 | 1.5 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of sensory panel evaluations. The following protocol outlines the key steps for a Quantitative Descriptive Analysis (QDA) of aroma compounds.
Panelist Selection and Training
A panel of 10-12 individuals should be selected based on their sensory acuity, demonstrated through a series of screening tests for odor recognition and discrimination.[7] Panelists then undergo intensive training (approximately 40-60 hours) to develop a common vocabulary for the aroma attributes of the test substances.[8] During training, reference standards for each descriptor are provided to anchor the panelists' sensory perceptions. For instance, for the "woody" attribute, a reference could be a solution of sandalwood oil, while a grapefruit essential oil solution would anchor the "citrus/grapefruit" descriptor.
Sample Preparation and Presentation
For the evaluation, this compound, vetiver oil, and valencene are each diluted in a neutral solvent, such as mineral oil or propylene (B89431) glycol, to a concentration that is clearly perceivable without causing sensory fatigue. Samples are presented to the panelists in identical, odor-free glass containers, coded with random three-digit numbers. The presentation order is randomized for each panelist to minimize order effects.
Sensory Evaluation Procedure
The evaluation is conducted in a controlled environment, with individual sensory booths to prevent distractions and interaction among panelists.[9] Panelists are instructed to assess the aroma of each sample by sniffing from the container. They then rate the intensity of each pre-defined odor descriptor on a 15-point unstructured line scale on a computerized data collection system. A break of at least five minutes is required between samples to allow for sensory adaptation to dissipate.
Data Analysis
The intensity ratings from each panelist are collected and analyzed statistically. Analysis of Variance (ANOVA) is typically used to determine if there are significant differences in the intensity of each attribute across the different samples.[2] The mean intensity ratings for each descriptor are then calculated to generate the final sensory profiles, as presented in the comparative data table.
Signaling Pathway and Experimental Workflow
The perception of odor begins with the interaction of volatile aroma compounds with olfactory receptors in the nasal cavity. This initiates a signaling cascade that transmits information to the brain, where it is processed and interpreted as a specific scent.
Caption: Olfactory signaling pathway from odorant binding to brain perception.
The experimental workflow for a Quantitative Descriptive Analysis (QDA) follows a structured process to ensure reliable and valid results.
Caption: Experimental workflow for Quantitative Descriptive Analysis (QDA).
References
- 1. valencene [thegoodscentscompany.com]
- 2. Quantitative Descriptive Analysis [sensorysociety.org]
- 3. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. globalessentialoil.id [globalessentialoil.id]
- 6. iff.com [iff.com]
- 7. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 8. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 9. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
Comparative study of (-)-Nootkatone extraction methods
A Comparative Analysis of (-)-Nootkatone Extraction Methodologies
This compound, a highly valued sesquiterpenoid ketone, is the principal aromatic constituent of grapefruit. Its distinctive citrus aroma and flavor, coupled with its bioactivities, make it a sought-after compound in the food, fragrance, cosmetic, and pharmaceutical industries. The efficient extraction of this compound from natural sources, such as grapefruit peels and the fruits of Alpinia oxyphylla, is a critical challenge due to its low concentration in the raw materials. This guide provides a comparative overview of various extraction techniques, presenting experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Extraction Methods
The selection of an extraction method significantly influences the yield, purity, cost-effectiveness, and environmental impact of the process. The following table summarizes the quantitative performance of key extraction techniques for this compound.
| Parameter | Steam Distillation | Solvent Extraction | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Typical Yield | Low to Moderate | Moderate to High | High | High | High |
| Typical Purity (Crude) | Low to Moderate | Moderate | Moderate to High (~13% in crude oil)[1] | Moderate to High | Moderate to High |
| Extraction Time | Long (several hours) | Moderate (2-12 hours)[2][3] | Moderate (~3 hours)[1] | Very Short (minutes)[4] | Short (minutes to <1 hour)[5][6] |
| Solvent Consumption | None (uses water) | High | Low (recyclable CO₂)[7] | Low to Moderate | Low to Moderate |
| Energy Consumption | High | Moderate | High | Low | Low |
| Environmental Impact | Low | High (solvent disposal) | Low ("Green" method)[2] | Low | Low |
| Selectivity | Moderate | Low to Moderate | High | Moderate | Moderate |
| Thermal Degradation Risk | High[2] | Moderate | Low | Moderate | Low |
Note: Yield and purity are highly dependent on the starting material and specific experimental conditions. Values for MAE and UAE are qualitative estimates based on the technology's general performance, as specific data for Nootkatone (B190431) was limited in the reviewed literature.
Experimental Workflows and Logical Relationships
A generalized workflow for the extraction and subsequent purification of this compound from a natural plant source is depicted below. This process outlines the critical steps from material preparation to the isolation of the pure compound.
Caption: Generalized workflow for this compound extraction and purification.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key extraction techniques discussed.
Steam Distillation
This traditional method is suitable for volatile compounds like this compound.[2]
-
Material Preparation: Fresh or dried plant material (e.g., citrus peels) is chopped or ground to increase the surface area.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel).
-
Extraction: Steam is passed through the plant material. The steam vaporizes the volatile this compound along with water.[2]
-
Condensation: The mixture of steam and Nootkatone vapor is passed through a condenser, where it cools and returns to a liquid state.[2]
-
Separation: The collected distillate separates into two layers: an aqueous layer (hydrosol) and an essential oil layer containing this compound. The oil layer is separated.[2]
-
Drying: The collected essential oil is dried using an anhydrous drying agent like sodium sulfate (B86663) to remove residual water.
Solvent Extraction
A widely used method that relies on the solubility of this compound in an organic solvent.[2]
-
Material Preparation: The plant material (e.g., citrus peels) is dried and ground into a fine powder.[2]
-
Extraction: The powdered material is placed in a flask with a suitable solvent (e.g., ethanol, hexane, dichloromethane). The mixture is stirred or agitated at a controlled temperature for a set duration, typically 2 to 4 hours.[2]
-
Filtration: The solid residue is separated from the liquid extract by filtration.[2]
-
Solvent Removal: The solvent is evaporated from the extract, often using a rotary evaporator under reduced pressure, to yield the crude Nootkatone extract.[2]
-
Note: A variation is Simultaneous Distillation-Extraction (SDE), where the sample is boiled in water while a solvent (e.g., dichloromethane) is refluxed for an extended period (e.g., 12 hours) to continuously extract volatile compounds.[3]
Supercritical Fluid Extraction (SFE)
This "green" technique uses supercritical CO₂ as a highly selective and tunable solvent.[2]
-
Material Preparation: The plant material is dried and ground to a uniform particle size.
-
Apparatus Setup: A supercritical fluid extractor is used, equipped with an extraction vessel, a CO₂ pump, a pressure regulator, and a collection vessel.
-
Extraction: The ground material is packed into the extraction vessel. Carbon dioxide is then pressurized and heated to its supercritical state (e.g., above 7.38 MPa and 31.1 °C).[2] A typical condition for Nootkatone extraction is 10 MPa and 32 °C.[1]
-
Elution: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the this compound.[2]
-
Separation: The CO₂-extract mixture is depressurized in the collection vessel. As the pressure drops, the CO₂ returns to a gaseous state, leaving behind the extracted Nootkatone.[2]
-
Collection: The pure, solvent-free Nootkatone extract is collected from the vessel.
Microwave-Assisted Extraction (MAE)
A modern, rapid technique that uses microwave energy for heating.
-
Material Preparation: Dried, ground plant material is used.
-
Extraction: The sample is placed in a microwave-transparent vessel with a suitable solvent (e.g., ethanol). The vessel is placed in a microwave extractor.
-
Irradiation: The sample is irradiated with microwaves (e.g., at 2450 MHz) for a short duration (typically a few minutes).[4] The microwave energy rapidly heats the solvent and any residual moisture within the plant cells, causing cell rupture and enhancing the release of constituents into the solvent.
-
Post-Extraction: After irradiation and cooling, the extract is filtered, and the solvent is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
This method utilizes the energy of ultrasonic waves to enhance extraction efficiency.
-
Material Preparation: Dried, ground plant material is suspended in an appropriate solvent in an extraction vessel.
-
Extraction: The vessel is placed in an ultrasonic bath or an ultrasonic probe is submerged into the mixture.[5][6]
-
Sonication: The mixture is subjected to ultrasound (e.g., 20-40 kHz) for a specified time (e.g., 15-60 minutes).[5][8] The acoustic cavitation creates micro-disruptions on the surface of the plant material, breaking down cell walls and facilitating solvent penetration and mass transfer.[8]
-
Recovery: The extract is separated from the solid residue by centrifugation or filtration, followed by solvent evaporation.
Purification
Regardless of the initial extraction method, a subsequent purification step is often necessary to achieve high-purity this compound. Techniques like column chromatography are common, with High-Speed Counter-Current Chromatography (HSCCC) being particularly effective for separating Nootkatone from structurally similar impurities like valencene (B1682129), achieving purities of over 92%.[3][9][10][11]
References
- 1. CN101255087A - Method for extracting and purifying natural flavor valencene and nootkatone from juglans regia - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Pretreatment for the Extraction of Anthocyanins from Saffron Flowers: Assessment of Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted Extraction of Anthocyanins from Malus ‘Royalty’ Fruits: Optimization, Separation, and Antitumor Activity [mdpi.com]
- 6. Ultrasound-assisted enzymatic extraction of anthocyanins from grape skins: optimization, identification, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 8. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Nootkatone vs. Carvacrol: A Comparative Guide to Clothing Repellent Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of two natural compounds, (-)-Nootkatone and carvacrol (B1668589), as clothing-based arthropod repellents. The following sections present quantitative performance data from field and laboratory studies, detailed experimental methodologies, and the underlying biochemical mechanisms of action for each compound.
Quantitative Repellency Data
The repellent efficacy of this compound and carvacrol has been evaluated against several tick species. Field trials have demonstrated significant differences in their performance and persistence when applied to clothing.
Field Repellency Against Ixodes scapularis and Amblyomma americanum Ticks
A key field study compared the repellency of this compound and carvacrol on cotton coveralls against adult blacklegged ticks (Ixodes scapularis) and lone star ticks (Amblyomma americanum). The study also included two commercial repellents for comparison: Permanone®, a permethrin-based product, and EcoSMART®, a plant oil-based product.[1][2]
| Treatment | Target Species | Day 1 Repellency (%) | Day 3 Repellency (%) | Day 7 Repellency (%) |
| This compound | I. scapularis | 100 | 100 | ≥89% |
| A. americanum | 100 | ≥89% | ≥89% | |
| Carvacrol | I. scapularis | 100 | Steadily Declining | 35.8% |
| A. americanum | Little Protection | - | - | |
| Permanone® | I. scapularis | 97.8% | 69.2% | - |
| A. americanum | 84.6% | >84% | >84% | |
| EcoSMART® | I. scapularis | - | - | - |
| A. americanum | 100 | - | 65.2% | |
| Data summarized from Jordan et al., 2012.[1][2] |
Laboratory Repellency Against Amblyomma sculptum Nymphs
A laboratory study assessed the contact repellency of this compound and carvacrol against nymphs of Amblyomma sculptum.
| Treatment (5% concentration) | Mean Repellency Rate (%) |
| This compound | 93.7% |
| Carvacrol | 94.5% |
| Thymol | 90.2% |
| Eugenol | 87.2% |
| DEET (7%) | 82.2% |
| Data from Barrozo et al., 2025.[3][4] |
Experimental Protocols
Field Repellency Testing Protocol (Adapted from Jordan et al., 2012)
This methodology was employed to evaluate the repellent efficacy of the compounds on clothing in a field setting.
-
Test Garments and Subjects : Human volunteers wore 100% cotton coveralls.[1]
-
Repellent Application : The coveralls were treated with ethanolic solutions of this compound or carvacrol, or with the commercial repellents Permanone® and EcoSMART®. A set of coveralls remained untreated to serve as a control.
-
Field Trials : Volunteers walked along 10-meter transects in areas with high populations of I. scapularis and A. americanum.
-
Tick Collection and Repellency Calculation : After each transect walk, the number of ticks on the coveralls was counted. Ticks that dropped off within a 3-minute observation period were considered repelled. The percentage of repellency was calculated by comparing the number of ticks on the treated coveralls to the number on the untreated control coveralls. This process was repeated on days 1, 3, and 7 after treatment to assess the duration of efficacy.
Mechanisms of Action
This compound and carvacrol exhibit distinct neurotoxic mechanisms of action that contribute to their repellent and insecticidal properties.
This compound: Dual-Action Neurotoxicity
This compound is believed to act on at least two primary targets in the insect nervous system: octopamine (B1677172) receptors and GABA-gated chloride channels.
-
Octopamine Receptor Agonism : this compound acts as an agonist of octopamine receptors, which are the invertebrate equivalent of adrenergic receptors.[5] This leads to an overstimulation of the insect's nervous system, resulting in tremors, paralysis, and ultimately death.
-
GABA Receptor Antagonism : this compound can also act as an antagonist of GABA-gated chloride channels. By blocking the inhibitory action of the neurotransmitter GABA, it leads to hyperexcitation of the nervous system.[6]
Carvacrol: Multi-Target Neurotoxicity
Carvacrol's repellent and insecticidal effects are attributed to its interaction with multiple targets in the insect nervous system.
-
Acetylcholinesterase Inhibition : Carvacrol inhibits the enzyme acetylcholinesterase (AChE).[7] This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and death.
-
GABA Receptor Antagonism : Similar to one of the mechanisms of this compound, carvacrol also acts as an antagonist at the picrotoxinin (B1677863) site of the GABA receptor-ionophore complex.[7] This action inhibits the influx of chloride ions, leading to a state of hyperexcitability in the neuron.
Conclusion
Based on the available experimental data, This compound demonstrates superior performance as a clothing repellent compared to carvacrol , particularly in terms of its longevity and broad-spectrum efficacy against different tick species.[1] this compound maintained high levels of repellency for at least seven days, whereas carvacrol's effectiveness diminished rapidly, especially against Amblyomma americanum.[1] While both compounds show high initial repellency in laboratory settings, the extended protection offered by this compound in field conditions makes it a more promising candidate for the development of long-lasting, effective clothing-based repellents. The distinct and multi-faceted mechanisms of action of both compounds on the insect nervous system provide a strong basis for their repellent and insecticidal properties.
References
- 1. sdbonline.org [sdbonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Repellent Activity of the Botanical Compounds Thymol, Carvacrol, Nootkatone, and Eugenol Against Amblyomma sculptum Nymphs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Synthetic vs. Natural (-)-Nootkatone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Nootkatone, a sesquiterpenoid ketone, is a key flavor and aroma constituent of grapefruit. Beyond its organoleptic properties, it has garnered significant attention for its diverse biological activities, including insecticidal, antimicrobial, anti-inflammatory, and anticancer effects. While traditionally extracted from natural sources, the low abundance of this compound in plants has necessitated the development of synthetic production methods.[1][2] This guide provides a comprehensive comparison of the bioactivity of synthetic versus natural this compound, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in their investigations and applications of this versatile compound.
While direct comparative studies evaluating the bioactivity of natural versus synthetic this compound are limited in publicly available literature, the consensus suggests that the biological activity is inherent to the molecular structure of this compound itself. Therefore, a highly pure synthetic this compound is expected to exhibit bioactivities comparable to its natural counterpart. This guide will present available data on the bioactivity of this compound, noting the source when specified in the cited literature.
Data Presentation: A Comparative Overview of this compound Bioactivity
The following tables summarize the quantitative data on the primary biological activities of this compound.
Table 1: Insecticidal and Repellent Activity of this compound
| Target Organism | Bioassay Type | Metric | Value | Source of Nootkatone | Citation |
| Aedes aegypti (Permethrin-Susceptible) | Bottle Bioassay | LC50 | 10.5 µ g/bottle | Not Specified | [3] |
| Aedes aegypti (Permethrin-Resistant) | Bottle Bioassay | LC50 | 28.2 µ g/bottle | Not Specified | [3] |
| Aedes albopictus | Bottle Bioassay | LC50 | 11.2 µ g/bottle | Not Specified | [3] |
| Aedes aegypti | Repellency/Irritancy and Biting Inhibition Bioassays (RIBB) | Comparison | Comparable to 7% DEET or 5% picaridin at 20% concentration | Not Specified | [3] |
| Fleas | Toxicity Assay | LC50 | 0.0029% | Not Specified | [1] |
| Helicoverpa armigera | Antifeedant Assay | EC50 | 1.25 µg/cm² | Not Specified | [4] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Bioassay Type | Metric | Value | Source of Nootkatone | Citation |
| Staphylococcus aureus | Broth Microdilution | MIC | 203.2 µg/mL | Not Specified | [5] |
| Staphylococcus aureus (NorA efflux pump) | Broth Microdilution | MIC | 406.4 µg/mL | Not Specified | [5] |
| Staphylococcus aureus (persisters) | Not Specified | Activity | Strong bactericidal effects | Not Specified | [6] |
| Gram-Positive Bacteria (general) | Not Specified | Activity | Exhibited antibacterial activities | Natural | [7] |
| Candida spp. | Microdilution | IC50 | 512 µg/mL | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Insecticidal Activity: CDC Bottle Bioassay
This method is widely used to determine the susceptibility of mosquitoes to insecticides.
Materials:
-
250 mL glass bottles
-
Technical grade this compound
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Adult mosquitoes (non-blood-fed females, 3-5 days old)
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions from the stock solution to achieve the desired testing concentrations.
-
Coat the inside of the glass bottles with 1 mL of the respective this compound solution or with acetone alone for the control group.
-
Roll and rotate the bottles on a vortex mixer at a low speed until the acetone has completely evaporated, leaving a uniform thin film of the compound.
-
Introduce 20-25 adult female mosquitoes into each bottle using an aspirator.
-
Record the number of knocked-down (immobile) mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
After the exposure period, transfer the mosquitoes to clean recovery cages with access to a sugar solution.
-
Record mortality 24 hours post-exposure.
-
Calculate the lethal concentration required to kill 50% of the mosquito population (LC50) using probit analysis.[3]
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dispense the broth medium into all wells of the microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells of the plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to the final test concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for Staphylococcus aureus).
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth.[5]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways.
Caption: Proposed mechanism of this compound's insecticidal action via modulation of the GABA receptor.
Caption: this compound's anti-inflammatory effect through inhibition of the NF-κB signaling pathway.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Nootkatone Is an Effective Repellent against Aedes aegypti and Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nootkatone [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Environmental Impact of (-)-Nootkatone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Nootkatone, a naturally occurring sesquiterpene ketone found in grapefruit and the Alaskan yellow cedar, is gaining significant attention as a promising alternative to conventional synthetic insecticides and a valuable flavor and fragrance compound. Its pleasant citrusy aroma, coupled with its efficacy against a range of pests, positions it as a potentially safer and more environmentally friendly option. This guide provides an objective comparison of the environmental impact of this compound with other alternatives, supported by available experimental data.
Production Methods: A Fork in the Environmental Road
The environmental footprint of this compound is intrinsically linked to its production method. Three primary routes exist: natural extraction, chemical synthesis, and biotechnological production.
Natural Extraction: This traditional method involves the extraction of nootkatone (B190431) from the peels of grapefruit. While it yields a product often favored for its "natural" label, it is exceptionally inefficient. An estimated 400,000 kilograms of grapefruit are required to extract just one kilogram of nootkatone.[1][2] This low yield raises concerns about land use, water consumption, and the overall sustainability of this method for large-scale production. The extraction process itself can involve methods like steam distillation or solvent extraction, each with its own energy and solvent use implications.[3]
Chemical Synthesis: Chemical routes to produce nootkatone often start from a more readily available precursor, (+)-valencene, which can be extracted from oranges. However, these synthetic processes can involve the use of heavy metal catalysts and peroxides, which are environmentally problematic.[2] The resulting product may not be considered "natural," a significant drawback in the flavor and fragrance industry.
Biotechnological Production: This approach utilizes engineered microorganisms, such as Saccharomyces cerevisiae (yeast) or bacteria, to produce nootkatone or its precursor, valencene (B1682129), through fermentation.[4][5][6] This method offers a more sustainable and scalable alternative. By metabolically engineering these microbes, researchers have achieved significant production titers. For instance, engineered S. cerevisiae has been reported to produce up to 16.6 g/L of valencene.[7] The biotransformation of valencene to nootkatone can also be achieved using microbial or enzymatic processes.[8][9][10] While biotechnological production is generally considered more environmentally friendly due to lower energy inputs and reduced use of hazardous chemicals compared to chemical synthesis, a comprehensive life cycle assessment (LCA) is needed for a complete environmental impact profile, considering factors like feedstock cultivation (e.g., sugarcane for fermentation), energy consumption during fermentation and downstream processing, and waste generation.[11][12][13][14]
Comparative Environmental Impact Assessment
To provide a clear comparison, this section will focus on key environmental indicators for this compound and two widely used synthetic alternatives: permethrin (B1679614) (a pyrethroid insecticide) and DEET (N,N-Diethyl-meta-toluamide, a common insect repellent).
Biodegradability and Persistence
A crucial aspect of a chemical's environmental impact is its ability to degrade and not persist in the environment.
-
This compound: As a volatile essential oil, this compound is not expected to persist in the environment.[15] Studies have shown that it is readily biodegradable.
-
Permethrin: Permethrin is known to be persistent in soil and sediment, with a half-life that can extend for more than a year.[16] It has a high affinity for particulate matter and tends to accumulate in sediment in aquatic environments.[17][18]
-
DEET: DEET is moderately persistent in the environment. While it can degrade in surface waters and soil, its half-life can range from days to weeks.[19]
Ecotoxicity Profile
The toxicity of a substance to non-target organisms is a critical measure of its environmental safety. The following tables summarize available acute toxicity data (LC50 - the concentration lethal to 50% of the test population) for this compound and its alternatives.
| This compound: Acute Ecotoxicity Data | |||
| Organism | Species | Endpoint (Duration) | Value (mg/L) |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC50 (96h) | 3.7[20] |
| Aquatic Invertebrate | Daphnia magna | EC50 (48h) | 12[20] |
| Bird | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2250 mg/kg |
| Bird | Bobwhite Quail (Colinus virginianus) | Acute Dietary LC50 | >5620 ppm |
| Bee | Honey Bee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee |
| Permethrin: Acute Ecotoxicity Data | |||
| Organism | Species | Endpoint (Duration) | Value (µg/L) |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC50 (96h) | 2.5[7] |
| Aquatic Invertebrate | Daphnia magna | LC50 (48h) | 0.6[7] |
| Bee | Honey Bee (Apis mellifera) | Acute Contact LD50 | Highly Toxic |
| DEET: Acute Ecotoxicity Data | |||
| Organism | Species | Endpoint (Duration) | Value (mg/L) |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC50 (96h) | 75[21] |
| Aquatic Invertebrate | Daphnia magna | LC50 (48h) | 75 |
| Bird | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2000 mg/kg |
Interpretation of Ecotoxicity Data:
The data clearly indicates that permethrin is highly toxic to aquatic organisms and bees, with LC50 values in the microgram per liter range. In contrast, this compound and DEET exhibit significantly lower toxicity to these non-target organisms, with LC50 values in the milligram per liter range. This suggests that this compound has a more favorable ecotoxicity profile compared to permethrin.
Experimental Protocols
The ecotoxicity data presented in this guide is typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and substances.
OECD 203: Fish, Acute Toxicity Test
This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.
-
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50 value, which is the statistically calculated concentration of the substance that is expected to be lethal to 50% of the fish population over the 96-hour exposure period. The No-Observed-Effect Concentration (NOEC) is also determined.[21][22][23][24][25]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna is the most commonly used species.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. Immobilization (the inability to swim) is observed at 24 and 48 hours.
-
Endpoint: The main endpoint is the EC50 value, the concentration at which 50% of the daphnids are immobilized. The NOEC is also reported.[15][26][27][28][29]
OECD 301: Ready Biodegradability
This set of guidelines provides various methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark for 28 days.
-
Measurement: Biodegradation is followed by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), carbon dioxide (CO2) production, or oxygen consumption.
-
Pass Levels: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (e.g., 70% removal of DOC or 60% of theoretical CO2 production).[30][31][32][33]
Visualizing the Pathways
To better understand the biological and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Biosynthetic pathway of this compound from Acetyl-CoA in engineered yeast.
Caption: One-pot chemical conversion of (+)-Valencene to this compound.
Caption: Simplified workflow for the OECD 203 Fish Acute Toxicity Test.
Conclusion
Based on the available data, this compound presents a compelling case as a more environmentally benign alternative to conventional synthetic insecticides like permethrin. Its favorable ecotoxicity profile, characterized by lower toxicity to non-target organisms, and its ready biodegradability are significant advantages. The development of efficient and sustainable biotechnological production methods further enhances its appeal, moving away from the resource-intensive natural extraction and the use of harsh chemicals in synthesis.
However, for a complete and definitive assessment, further research is warranted. Specifically, comprehensive life cycle assessments (LCAs) that quantify the environmental footprint of the entire production chain for each method are needed. This would include a detailed analysis of energy consumption, water usage, greenhouse gas emissions, and waste generation, from raw material acquisition to the final product. Such data will be invaluable for making fully informed decisions about the large-scale adoption of this compound as a key component of sustainable pest management and as a natural flavor and fragrance ingredient.
References
- 1. rsc.org [rsc.org]
- 2. ox.ac.uk [ox.ac.uk]
- 3. college.agrilife.org [college.agrilife.org]
- 4. cigrjournal.org [cigrjournal.org]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. media.neliti.com [media.neliti.com]
- 7. Are Biocontrols Greenwashing? [bioprotectionportal.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient production of nootkatone, the grapefruit aroma from valencene, by biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Turning terpenes into sustainable chemical feedstocks [bath.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Pesticides vs. Biopesticides: From Pest Management to Toxicity and Impacts on the Environment and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Economic Process Evaluation and Environmental Life-Cycle Assessment of Bio-Aromatics Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Editorial: Microbial biotransformation of natural flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. Permethrin General Fact Sheet [npic.orst.edu]
- 17. archives.equiterre.org [archives.equiterre.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medisupplywarehouse.com [medisupplywarehouse.com]
- 21. eurolab.net [eurolab.net]
- 22. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 23. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 24. oecd.org [oecd.org]
- 25. eurofins.com.au [eurofins.com.au]
- 26. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 27. oecd.org [oecd.org]
- 28. biotecnologiebt.it [biotecnologiebt.it]
- 29. eurofins.it [eurofins.it]
- 30. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 31. oecd.org [oecd.org]
- 32. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 33. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
A Comparative Guide to the In Vivo Therapeutic Efficacy of (-)-Nootkatone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of (-)-Nootkatone against alternative treatments in key pharmacological areas: metabolic disease, inflammation, and cancer. The information is supported by experimental data, detailed protocols, and visual diagrams of molecular pathways and workflows to facilitate further research and development.
Anti-Obesity and Metabolic Effects
This compound has demonstrated significant potential in combating diet-induced obesity and improving metabolic parameters, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[1][2] Its performance is comparable to other AMPK activators like metformin.[3]
Data Presentation: Nootkatone vs. Control in Diet-Induced Obesity
The following table summarizes the quantitative outcomes of long-term this compound administration in a mouse model of diet-induced obesity.
| Parameter | Control (High-Fat/Sucrose Diet) | This compound (0.2% in Diet) | Percentage Change | Reference |
| Body Weight Gain (g) | 20.1 ± 1.1 | 14.2 ± 0.8 | ↓ 29.4% | [4] |
| Abdominal Adipose Tissue (g) | 2.81 ± 0.25 | 1.78 ± 0.19 | ↓ 36.7% | [4] |
| Plasma Glucose (mg/dL) | 188 ± 12 | 155 ± 9 (approx.) | ↓ 17.5% | [4] |
| Plasma Insulin (ng/mL) | 2.5 ± 0.4 | 1.5 ± 0.3 (approx.) | ↓ 40.0% | [4] |
| Plasma Leptin (ng/mL) | 15.8 ± 2.1 | 6.5 ± 1.5 (approx.) | ↓ 58.9% | [4] |
| Swimming Time to Exhaustion (s) | 3500 ± 200 (approx.) | 4250 ± 250 (approx.)* | ↑ 21.4% | [2] |
*Note: Some values are approximated from graphical data presented in the source studies.
Experimental Protocols
Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice, 5 weeks of age.[2]
-
Acclimatization: Mice are acclimatized for 1 week with free access to standard chow and water.
-
Diet Induction: Obesity is induced by feeding a high-fat, high-sucrose diet (e.g., 40% of calories from fat, 40% from sucrose) for a period of 12-16 weeks.[2][4]
-
Treatment Administration: this compound is mixed directly into the high-fat diet at concentrations ranging from 0.1% to 0.3% (w/w). The control group receives the high-fat diet without Nootkatone.[2]
-
Monitoring: Body weight and food intake are monitored weekly.
Mandatory Visualizations
Caption: this compound anti-obesity signaling via the AMPK pathway.
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties in various in vivo models of acute and chronic inflammation.[6][7] It effectively reduces edema, leukocyte infiltration, and the production of key pro-inflammatory mediators. Its efficacy is comparable to that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.
Data Presentation: Nootkatone vs. Indomethacin in Acute Inflammation
This table compares the effects of this compound and Indomethacin in a carrageenan-induced peritonitis model in mice, a standard assay for acute inflammation.
| Parameter | Control (Carrageenan) | This compound (10 mg/kg) | Indomethacin (25 mg/kg) | Reference |
| Total Leukocytes (x10⁶/mL) | 12.5 ± 1.0 (approx.) | 5.0 ± 0.5 (approx.) | 4.5 ± 0.5 (approx.) | [7] |
| Myeloperoxidase (MPO) (OD/mg) | 0.25 ± 0.03 (approx.) | 0.10 ± 0.02 (approx.) | 0.08 ± 0.01 (approx.) | [7] |
| TNF-α (pg/mL) | 400 ± 50 (approx.) | 150 ± 25 (approx.) | Not Reported | [6][8] |
| IL-1β (pg/mL) | 350 ± 40 (approx.) | 125 ± 20 (approx.) | Not Reported | [6][8] |
*Note: Values are approximated from graphical data presented in the source studies.
Experimental Protocols
Carrageenan-Induced Peritonitis Model
-
Animal Model: Swiss mice.
-
Treatment: Mice are pre-treated with this compound (e.g., 10 mg/kg, intraperitoneally), Indomethacin (25 mg/kg, i.p.), or vehicle (control) one hour prior to the inflammatory challenge.[7]
-
Inflammation Induction: Peritonitis is induced by an intraperitoneal injection of 1% carrageenan solution.[7]
-
Sample Collection: Four hours after the carrageenan injection, the animals are euthanized. The peritoneal cavity is washed with saline solution to collect the peritoneal exudate.
-
Analysis: The collected fluid is used to determine the total and differential leukocyte counts. The levels of pro-inflammatory cytokines (TNF-α, IL-1β) and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, are measured in the peritoneal fluid or tissue homogenates.[7]
Mandatory Visualizations
Caption: this compound inhibits the NF-κB inflammatory pathway.
Anti-Cancer Effects
This compound has shown promise as an anti-cancer agent, particularly in sensitizing cancer cells to conventional chemotherapy. In non-small-cell lung cancer (NSCLC), it inhibits critical oncogenic pathways downstream of KRAS mutations.[3]
Data Presentation: Nootkatone as a Chemosensitizer in NSCLC
The following table presents data from a study where this compound was combined with the chemotherapeutic drug Adriamycin (ADR) in a xenograft mouse model of NSCLC.
| Treatment Group | Tumor Weight (mg) | Percentage Change vs. Control | Percentage Change vs. ADR alone | Reference |
| Control (Vehicle) | 1250 ± 150 (approx.) | - | - | [3] |
| Adriamycin (ADR) alone | 800 ± 100 (approx.) | ↓ 36.0% | - | [3] |
| This compound alone | 950 ± 120 (approx.) | ↓ 24.0% | - | [3] |
| This compound + ADR | 300 ± 50 (approx.) | ↓ 76.0% | ↓ 62.5% | [3] |
*Note: Values are approximated from graphical data presented in the source study.
Experimental Protocols
NSCLC Xenograft Mouse Model
-
Animal Model: Athymic BALB/c nude mice.[3]
-
Tumor Implantation: Human NSCLC cells (e.g., A549/ADR, an Adriamycin-resistant line) are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) Adriamycin (ADR) alone, (3) this compound alone, and (4) a combination of this compound and ADR.
-
Administration: Treatments are administered as per the study design (e.g., intraperitoneal injections) for a specified period.[3]
-
Monitoring and Endpoint: Tumor volume is measured regularly. At the end of the experiment, mice are euthanized, and the tumors are excised and weighed for final analysis.[3]
Mandatory Visualizations
Caption: this compound inhibits KRAS downstream signaling in NSCLC.
Caption: General experimental workflow for in vivo validation studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Nootkatone, a characteristic constituent of grapefruit, stimulates energy metabolism and prevents diet-induced obesity by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nootkatone, an AMPK activator derived from grapefruit, inhibits KRAS downstream pathway and sensitizes non-small-cell lung cancer A549 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Nootkatone Inhibits Acute and Chronic Inflammatory Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nootkatone Inhibits Acute and Chronic Inflammatory Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for (-)-Nootkatone
The following guide provides essential safety and logistical information for the proper disposal of (-)-Nootkatone, catering to researchers, scientists, and drug development professionals. These procedural steps are designed to ensure safe handling and compliance with standard laboratory waste management protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Although this compound has low acute toxicity, proper laboratory practice minimizes exposure risks.[1][2]
-
Ventilation : Handle in a well-ventilated area to avoid inhalation of dust or vapors.[3]
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3] In the case of a major spill, a self-contained breathing apparatus may be recommended.[4]
-
Incompatibilities : Avoid contact with strong acids, alkalis, or oxidizing agents.[4][5]
Step-by-Step Disposal Protocol
Disposal of this compound and associated waste must adhere to local, state, and federal regulations.[4][5] The primary rule is to prevent its release into the environment by avoiding drainage systems, waterways, and soil.[3][4]
Step 1: Waste Classification and Segregation Chemical waste generators are responsible for determining if the waste is classified as hazardous under regulations such as the US EPA guidelines (40 CFR 261.3).[3] Consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance. Segregate the following types of this compound waste:
-
Unused or Surplus this compound : Pure, unadulterated product.
-
Contaminated Materials : Items such as absorbent pads from spills, contaminated PPE (gloves, lab coats), and lab consumables (pipette tips, weighing paper).
-
Empty Containers : Original product containers.
Step 2: Preparing Waste for Disposal
-
Solid Waste : For spills, sweep up solid this compound, taking care to avoid generating dust.[5][6] For minor spills, you can use dry cleanup procedures.[5] Place the collected solid into a clean, dry, and clearly labeled, sealable container.[5]
-
Spill Residue : For larger spills, after removing the bulk material, absorb any remaining residue with an inert material like vermiculite, dry sand, or diatomaceous earth.[7][8] Place this absorbent material into a suitable, labeled waste container.[3]
-
Contaminated Labware and PPE : Collect all contaminated items in a designated, properly labeled hazardous waste container. Low volumes of contaminated items like gloves may sometimes be disposed of in biohazard bags, but this pathway requires careful consideration and should be confirmed with your institution's EHS.[9]
Step 3: Disposal of Unused Product The recommended method for disposing of surplus or non-recyclable this compound is to offer it to a licensed disposal company.[6]
-
One accepted industrial method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a licensed waste disposal facility.
Step 4: Managing Empty Containers
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[4]
-
In some jurisdictions, containers may be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), allowing the rinsate to be collected as hazardous waste. After rinsing, the label should be defaced, and the container can be disposed of as regular glass or plastic waste.[9] Always confirm this procedure is acceptable under your local regulations.
-
Dispose of containers as unused product if they cannot be safely cleaned.[3]
Step 5: Final Disposal and Documentation
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS or a licensed waste contractor.[10][11]
-
Ensure all containers are sealed, correctly labeled with their contents, and in good condition.[12]
-
Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from safety data sheets.
| Property | Value | Source(s) |
| Acute Oral Toxicity (LD50, Rat) | > 5,000 mg/kg | [6] |
| 3,000 mg/kg | [4] | |
| Flash Point | 100.0 °C (212.0 °F) - Closed Cup | [6][7] |
| Melting Point | 35 - 39 °C | [6] |
| Water Solubility | Practically insoluble | [6] |
| Physical Form | Colorless to yellow crystalline solid | [5][6] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard chemical waste management protocols as described in the safety data sheets for this compound. No specific experimental protocols for its degradation or neutralization in a laboratory setting are provided in the cited literature. The primary cited method for destruction is high-temperature incineration by a licensed facility.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Disposal decision workflow for this compound waste streams.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. finefrag.com [finefrag.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. NOOTKATONE - Safety Data Sheet [chemicalbook.com]
- 7. vigon.com [vigon.com]
- 8. synerzine.com [synerzine.com]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling (-)-Nootkatone
Essential Safety and Handling Guide for (-)-Nootkatone
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is fundamental for ensuring a secure and productive laboratory environment. This guide provides comprehensive, immediate safety and logistical information for the handling of this compound, a naturally occurring sesquiterpenoid found in grapefruit and Alaska Yellow Cedar.[1][2] It offers procedural, step-by-step guidance on operational and disposal plans to mitigate risks and ensure safe laboratory practices.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory.[3]
-
Eye and Face Protection: Chemical splash goggles should be worn to protect against potential eye contact.[3] In situations with a higher risk of splashing, a face shield is recommended.[4]
-
Hand Protection: Chemical-resistant, impervious gloves are necessary to prevent skin contact.[3] Nitrile rubber gloves are a suitable option.[5][6] Always inspect gloves for any signs of damage before use.
-
Body Protection: A long-sleeved lab coat or other protective clothing is required to cover the body, arms, and legs.[3][6] For tasks with a higher risk of splashes or spills, a chemical-resistant apron made of materials like PVC or neoprene should be worn.[3][6]
-
Respiratory Protection: If working in an area with inadequate ventilation or when there is a risk of inhaling dust or mists, a NIOSH-approved respirator should be used.[3][5] At a minimum, a particle-filtering half mask is recommended.[4]
-
Footwear: Closed-toe shoes or boots must be worn to protect the feet.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily in its solid, crystalline form.
| Property | Value |
| Molecular Formula | C₁₅H₂₂O[7][8] |
| Molecular Weight | 218.3 g/mol [7][9] |
| Melting Point | 34 - 39 °C (93.2 - 102.2 °F)[9][10] |
| Boiling Point | 125 °C (257 °F) at 0.5 mmHg[10][11] |
| Flash Point | 99 - 100 °C (210.2 - 212 °F) - closed cup[9][10][11] |
| Density | 0.97 - 1.032 g/cm³ at 25 °C[10] |
| Vapor Pressure | < 0.001 hPa at 25 °C[10] |
| Water Solubility | Practically insoluble[10][11] |
| log Pow (Octanol/Water Partition Coefficient) | ~4 at 25 °C[10] |
| Acute Oral Toxicity (LD50, Rat) | > 5,000 mg/kg[10] |
Operational Plan: Safe Handling and Disposal
Experimental Protocol: Standard Handling Procedure
Adherence to proper handling protocols is critical for maintaining a safe laboratory environment when working with this compound.
-
Preparation: Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[3] Ensure that a designated and properly functioning chemical fume hood is available.
-
Work Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][11]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[5][12] Wash hands thoroughly with soap and water after handling and before breaks.[5][7]
-
Avoiding Contamination: Avoid contact with skin and eyes.[5] Also, avoid generating dust or mists.[5]
-
Container Handling: Keep containers securely sealed when not in use.[5][12] Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.[3]
Storage Requirements
Proper storage is essential to maintain the stability of this compound and prevent accidents.
-
Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[5][7]
-
Keep containers tightly closed and upright to prevent leaks.[7]
-
Store away from incompatible materials, such as strong oxidizing agents, strong acids, and alkalis.[5][7]
Spill Response Protocol
In the event of a spill, a prompt and appropriate response is essential to mitigate potential hazards.
-
Minor Spills:
-
Clean up all spills immediately.[5]
-
Wear appropriate PPE, including impervious gloves and safety glasses.[5]
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Sweep or vacuum up the spilled material. If vacuuming, use an explosion-proof machine designed to be grounded.[5]
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[5]
-
-
Major Spills:
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[5]
-
Chemical Disposal: Consult with your institution's waste management authority for disposal guidelines.[5] Incineration at an approved site is a potential disposal method.[5] Do not dispose of this compound into drainage systems or the environment.[7]
-
Container Disposal: Whenever possible, recycle containers.[5] If recycling is not an option, dispose of them in an authorized landfill.[5] For smaller containers (50 pounds or less), triple rinse the container, pouring the rinsate into the application equipment or a mix tank for later use or disposal.[13] Then, the container can be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[13]
Mandatory Visualization
Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Personal safety and protective clothing [fao.org]
- 7. finefrag.com [finefrag.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. chemicalbook.com [chemicalbook.com]
- 11. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. synerzine.com [synerzine.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
